molecular formula C₄₀H₇₉NO₃ B1140424 C22 Ceramide CAS No. 869501-30-4

C22 Ceramide

Cat. No.: B1140424
CAS No.: 869501-30-4
M. Wt: 622.06
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Description

C22 Ceramide is a very-long-chain sphingolipid (C22:0) that serves as a critical bioactive molecule in cellular physiology and pathology. In research settings, it is recognized for its distinct and often opposing functions to long-chain ceramides (e.g., C16:0). Studies indicate that an elevated ratio of long-chain to very-long-chain ceramides is associated with increased disease severity in conditions like inflammatory bowel disease (IBD) and primary sclerosing cholangitis, highlighting the specific protective or homeostatic role of species like C22:0 . Its biological activity is linked to key cellular processes, including the induction of autophagy. For instance, a C22-ceramide derived from a marine microalgae source was shown to activate the JNK/c-Jun signaling pathway, leading to melanosomal autophagy in mouse melanoma cells, suggesting a potential research pathway for modulating pigmentary processes . Beyond this, ceramides are central to the "ceramide/S1P biostat," a crucial regulatory node determining cell fate. While ceramides like C22 are generally pro-apoptotic and promote cell stress, their metabolite sphingosine-1-phosphate (S1P) drives proliferation and survival; the balance between them is a key area of investigation in cancer research . Furthermore, ceramides are implicated in mitochondrial function, insulin resistance, and cardiovascular disease pathogenesis, making this compound a valuable tool for probing the mechanisms of cardiometabolic diseases . This compound provides researchers with a specific probe to investigate the complex roles of sphingolipid species in cell signaling, metabolic regulation, and inflammatory processes.

Properties

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]docosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H79NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-40(44)41-38(37-42)39(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,38-39,42-43H,3-32,34,36-37H2,1-2H3,(H,41,44)/b35-33+/t38-,39+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPQASGDXIEOIL-GLQCRSEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H79NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:1/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble
Record name Cer(d18:1/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

27888-44-4
Record name Cer(d18:1/22:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004952
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Gatekeeper of Very-Long-Chain Ceramides: An In-depth Technical Guide to Ceramide Synthase 2 (CerS2)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ceramide Synthase 2 (CerS2) is a critical enzyme in sphingolipid metabolism, primarily responsible for the synthesis of ceramides with very-long-chain (VLC) fatty acyl groups, specifically those containing 20 to 26 carbon atoms (C20-C26). Its catalytic activity, which involves the N-acylation of a sphingoid base, is fundamental to generating a specific subset of ceramides, including C22:0, that are integral to cellular structure and signaling. Dysregulation of CerS2 function is implicated in a range of pathologies, including metabolic disorders, liver disease, and cancer, making it a compelling target for therapeutic development. This guide provides a comprehensive overview of the biochemical function of CerS2, its regulatory mechanisms, its role in cellular homeostasis and disease, and detailed protocols for its study.

Biochemical Function and Specificity of CerS2

CerS2 is one of six mammalian ceramide synthase isoforms, each exhibiting distinct specificity for fatty acyl-CoA substrates, thereby contributing to the vast diversity of ceramide species within the cell.[1][2][3] CerS2 is an integral membrane protein located in the endoplasmic reticulum (ER).[4][5]

The primary function of CerS2 is to catalyze the transfer of a very-long-chain fatty acyl group from an acyl-CoA donor to a sphingoid base (e.g., sphinganine or sphingosine) to form dihydroceramide or ceramide, respectively.[6][7] This enzymatic reaction is a crucial step in both the de novo synthesis and the salvage pathways of ceramide production.[6][7]

Substrate Specificity: CerS2 demonstrates remarkable specificity for very-long-chain fatty acyl-CoAs.[8][9][10] It shows high activity with C22:0 (behenoyl-CoA) and C24:0 (lignoceroyl-CoA) and minimal to no activity with long-chain fatty acyl-CoAs like C16:0 or C18:0.[8][9][10] This specificity is conferred by a specific motif within the protein structure. The enzyme is considered the most ubiquitously expressed of all CerS isoforms, with high expression levels in the liver, kidney, and brain.[5][8][10]

Regulation of CerS2 Activity

The activity of CerS2 is tightly controlled through multiple mechanisms, ensuring balanced production of VLC ceramides.

  • Phosphorylation: CerS2 is phosphorylated at its C-terminal region, a post-translational modification that significantly increases its enzymatic activity.[11] This suggests that cellular signaling cascades can directly modulate the synthesis of VLC ceramides.

  • Allosteric Regulation: The bioactive sphingolipid, sphingosine-1-phosphate (S1P), can inhibit CerS2 activity through interaction with specific residues on the enzyme, revealing a feedback loop within the sphingolipid metabolic network.[5][8]

  • Protein-Protein Interactions: CerS2 activity can be modulated through dimerization with other CerS isoforms, such as CerS5 and CerS6.[12][13][14] This interaction appears to allosterically enhance CerS2 activity. Furthermore, CerS2 interacts with Fatty Acid Transport Protein 2 (FATP2), which is thought to increase the local availability of acyl-CoA substrates, thereby promoting ceramide synthesis.[15]

Cellular Roles and Pathophysiological Significance

CerS2 and its VLC ceramide products are essential for maintaining cellular and organismal homeostasis.

  • Myelination: CerS2 expression is elevated during active myelination, highlighting the importance of VLC sphingolipids for the proper formation and architecture of myelin sheaths that insulate nerve fibers.[5][6]

  • Cellular Stress Response: Disruption of CerS2 function leads to cellular stress. Downregulation of CerS2 has been shown to induce autophagy and activate the unfolded protein response (UPR), indicating a crucial role in maintaining ER homeostasis.[4][5]

  • Liver Homeostasis: CerS2 is the dominant ceramide synthase in the liver.[16] Mice lacking CerS2 (CerS2 null) develop severe liver pathologies, including hepatomegaly, steatohepatitis, impaired glycogen storage, and hepatocellular carcinoma.[3][17][18] These effects are linked to impaired beta-oxidation due to the disruption of the electron transport chain.[16][17]

  • Metabolic Disease: Alterations in the balance of ceramide species are strongly linked to metabolic dysfunction. CerS2 deficiency leads to a compensatory increase in C16-ceramides, which are associated with insulin resistance.[16][17] Consequently, CerS2 haploinsufficiency or knockout confers susceptibility to diet-induced hepatic steatosis and insulin resistance.[16][17] Genetic polymorphisms in the CERS2 gene that result in partial loss-of-function are associated with an increased risk of type 2 diabetes and worsened metabolic parameters in mouse models.[17][19][20]

Quantitative Data on CerS2 Function

Table 1: Acyl-CoA Substrate Specificity of Ceramide Synthase 2
Fatty Acyl-CoA Chain LengthRelative CerS2 ActivityReference(s)
C16:0 (Palmitoyl-CoA)No activity[8][9][10]
C18:0 (Stearoyl-CoA)Very low activity[8][9][10]
C20:0 (Arachidoyl-CoA)Active[8][9][10]
C22:0 (Behenoyl-CoA)High activity[21]
C24:0 (Lignoceroyl-CoA)High activity[21]
C24:1 (Nervonoyl-CoA)High activity[4]
C26:0 (Hexacosanoyl-CoA)Active[8][9][10]
Table 2: Impact of CerS2 Manipulation on Ceramide Profiles
Experimental ModelKey Findings on Ceramide LevelsReference(s)
CerS2 Knockout (Null) Mice (Liver)Drastic reduction (>90%) of C22-C24 ceramides and sphingomyelins. Significant compensatory increase in C16-ceramides. Total ceramide levels remain largely unchanged.[1][3][22]
CerS2 siRNA Downregulation (Neuroblastoma cells)~50% reduction in VLC sphingomyelin. Significant (~3-fold) increase in long-chain (C14, C16) ceramides. No significant change in steady-state VLC ceramide levels.[4]
Hepatocyte-specific Cers2 Silencing (ASO in mice)Significant decrease in liver VLC ceramides (C24:0, C24:1). Significant increase in C16:0 ceramide.[23]
CERS2 rs267738 Polymorphism Knock-in Mice (Homozygous)42% reduction in liver CerS2 activity. Compensatory increase in C16 sphingolipids in adipose tissue.[17]

Experimental Protocols

Ceramide Synthase 2 Activity Assay

This protocol is adapted from methods described for assaying CerS activity using a fluorescent sphingoid base substrate.[17][23][24]

Objective: To quantify the enzymatic activity of CerS2 in cell or tissue homogenates by measuring the formation of a fluorescently labeled C24:1-dihydroceramide.

Materials:

  • Cell or tissue homogenates (source of CerS2)

  • Reaction Buffer: 20 mM HEPES-KOH (pH 7.2), 25 mM KCl, 2 mM MgCl₂

  • Substrates:

    • NBD-sphinganine (fluorescent long-chain base analog)

    • Lignoceroyl-CoA (C24:1-CoA) or other very-long-chain acyl-CoA

  • Defatted Bovine Serum Albumin (BSA)

  • Reaction termination solution: Chloroform/Methanol (1:2, v/v)

  • TLC plates (Silica Gel 60)

  • TLC mobile phase: Chloroform/Methanol/Acetic Acid (90:9:1, v/v/v)

  • Fluorescence imaging system

Procedure:

  • Homogenate Preparation: Prepare cell or tissue homogenates in ice-cold Reaction Buffer containing protease inhibitors. Determine the total protein concentration using a standard method (e.g., BCA assay).

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 50 µL:

    • 40 µg of total protein from homogenate

    • 15 µM NBD-sphinganine

    • 50 µM C24:1-CoA

    • 20 µM defatted BSA

    • Adjust volume to 50 µL with Reaction Buffer.

  • Incubation: Incubate the reaction mixture at 37°C for 25-60 minutes. The incubation time should be within the linear range of product formation.[24]

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding 150 µL of chloroform/methanol (1:2, v/v). Vortex thoroughly. Add 50 µL of chloroform and 50 µL of water to induce phase separation. Vortex again and centrifuge at high speed for 5 minutes.

  • TLC Separation: Carefully collect the lower organic phase. Dry the solvent under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform/methanol (2:1, v/v). Spot the extract onto a Silica Gel 60 TLC plate.

  • Chromatography: Develop the TLC plate in a chamber pre-equilibrated with the mobile phase until the solvent front is near the top.

  • Detection and Quantification: Air-dry the TLC plate. Visualize the fluorescent spots (substrate and product) using a fluorescence imager. The NBD-dihydroceramide product will migrate further than the NBD-sphinganine substrate. Quantify the fluorescence intensity of the product spot using densitometry software. Compare to a standard curve if absolute quantification is required.

Analysis of C22:0 and Other Ceramides by LC-MS/MS

This protocol provides a general workflow for the quantification of ceramide species from biological samples, based on established lipidomics methods.[25][26][27][28][29]

Objective: To extract, separate, and quantify different ceramide species, including C22:0 ceramide, from plasma or tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Tissue homogenizer or plasma samples

  • Internal Standards: Non-physiological odd-chain ceramides (e.g., C17:0-ceramide).

  • Lipid Extraction Solvents: Isopropanol, ethyl acetate, hexane, methyl-tert-butyl ether (MTBE), methanol, chloroform.

  • HPLC system with a reverse-phase C18 column.

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with additives like ammonium formate and formic acid.

  • Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with the same additives.

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • Tissue: Homogenize a known weight of tissue in cold PBS. To an aliquot of the homogenate, add a known amount of the internal standard mixture.

    • Plasma: To a known volume of plasma, add the internal standard mixture.

  • Lipid Extraction (Bligh & Dyer or MTBE method):

    • Add extraction solvents (e.g., methanol followed by MTBE) to the sample.

    • Vortex vigorously to ensure thorough mixing.

    • Induce phase separation by adding water.

    • Centrifuge to pellet debris and separate the aqueous and organic layers.

    • Carefully collect the upper organic layer containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the LC-MS/MS running buffer (e.g., a mixture of Mobile Phase A and B).

  • LC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Separate the lipid species using a gradient elution program, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of the more organic Mobile Phase B. This separates ceramides based on their acyl chain length and hydrophobicity. A typical run time is around 20-30 minutes.[26]

  • MS/MS Detection:

    • Analyze the column eluent using the mass spectrometer in positive ion ESI mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. For each ceramide species and internal standard, set a specific precursor-to-product ion transition. The precursor ion corresponds to the [M+H]⁺ or [M+H-H₂O]⁺ of the ceramide, and the product ion typically corresponds to the sphingoid base backbone after collision-induced dissociation (e.g., m/z 264.2 for a d18:1 sphingosine base).

  • Data Analysis:

    • Integrate the peak areas for each ceramide species and the internal standards.

    • Calculate the ratio of the peak area of each endogenous ceramide to the peak area of its corresponding internal standard.

    • Quantify the concentration of each ceramide species by comparing these ratios to a standard curve generated using known amounts of synthetic ceramide standards.

Visualizations: Pathways and Workflows

CerS2_Pathway cluster_ER Endoplasmic Reticulum PalmitoylCoA Palmitoyl-CoA + Serine SPT SPT PalmitoylCoA->SPT DHS Dihydrosphingosine (Sphinganine) CerS2 CerS2 DHS->CerS2 VLC_CoA Very-Long-Chain Acyl-CoA (e.g., C22:0-CoA) VLC_CoA->CerS2 DHCer Very-Long-Chain Dihydroceramide (e.g., C22:0-DHCer) DES DES1/2 DHCer->DES Cer Very-Long-Chain Ceramide (e.g., C22:0-Cer) ComplexSL Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) Cer->ComplexSL To Golgi KSR KSR SPT->KSR 3-ketosphinganine KSR->DHS CerS2->DHCer DES->Cer Sphingosine Sphingosine (from Salvage Pathway) Sphingosine->CerS2 Acylation

Caption: De novo synthesis pathway of C22:0 ceramide, highlighting the central role of CerS2.

CerS2_Regulation cluster_activators Activators cluster_inhibitors Inhibitors CerS2 CerS2 Activity Phosphorylation Phosphorylation (e.g., by CK2) Phosphorylation->CerS2 + CerS5_6 Dimerization (with CerS5/CerS6) CerS5_6->CerS2 + FATP2 Protein Interaction (FATP2) FATP2->CerS2 + S1P Sphingosine-1-Phosphate (S1P) S1P->CerS2 -

Caption: Key regulatory mechanisms controlling the enzymatic activity of Ceramide Synthase 2.

CerS2_Workflow cluster_analysis Biochemical & Molecular Analysis cluster_activity Activity Assay cluster_lipidomics Lipidomics start Biological System (Cell Culture or Animal Model) perturbation Genetic/Pharmacological Perturbation (e.g., siRNA, Knockout, Inhibitor) start->perturbation sampling Sample Collection (Cells, Tissues, Plasma) perturbation->sampling homogenization1 Homogenization sampling->homogenization1 homogenization2 Homogenization sampling->homogenization2 assay CerS2 Activity Assay (Fluorescent Substrate) homogenization1->assay quant1 Fluorescence Quantification assay->quant1 data_analysis Data Interpretation & Pathway Analysis quant1->data_analysis extraction Lipid Extraction homogenization2->extraction lcms LC-MS/MS Analysis extraction->lcms quant2 Ceramide Quantification lcms->quant2 quant2->data_analysis

References

A Technical Guide to the Biological Functions of Very-Long-Chain Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceramides, a class of sphingolipids, are fundamental components of cellular membranes and potent signaling molecules involved in a myriad of cellular processes, including apoptosis, cell proliferation, and stress responses.[1][2][3] They are composed of a sphingoid base N-acylated with a fatty acid, and their biological activity is critically dependent on the length of this acyl chain.[4][5] Very-long-chain ceramides (VLC-ceramides), typically containing acyl chains of 20 carbons or more (C20–C24), and ultra-long-chain ceramides (≥C26), represent a significant subset with distinct and often contrasting functions compared to their long-chain (C16-C18) counterparts.[1] The synthesis of these specific ceramide species is catalyzed by a family of six ceramide synthase (CerS) enzymes, with CerS2 and CerS3 being primarily responsible for the production of VLC-ceramides.[6] This guide provides an in-depth exploration of the biological functions of VLC-ceramides, their roles in signaling pathways and disease, and the experimental methodologies used for their study, tailored for researchers and drug development professionals.

Core Biological Functions of Very-Long-Chain Ceramides

The functions of VLC-ceramides are highly context-dependent, varying by tissue type, subcellular localization, and the relative balance with other lipid species.

Epidermal Barrier Integrity

VLC-ceramides are indispensable for maintaining the permeability barrier of the skin. The outermost layer of the epidermis, the stratum corneum (SC), is structured as a "brick and mortar" model, where corneocytes (bricks) are embedded in a lipid-rich extracellular matrix (mortar).[7] This matrix, composed of approximately 50% ceramides, 25% cholesterol, and 15% free fatty acids, prevents water loss and protects against external insults.[8][9][10]

Very-long-chain (C24–C30) and ultra-long-chain ceramides are essential for forming the highly ordered and impermeable orthorhombic lipid phase within the SC.[7] A deficiency in these specific ceramides, often due to mutations in the CerS3 enzyme, leads to a dysfunctional skin barrier and is linked to skin disorders such as atopic dermatitis and psoriasis.[7][8] In fact, over 80% of the ceramides found in healthy human skin are of the ultra-long-chain variety.[7] Studies have shown that a reduction in total ceramide chain length is a characteristic feature in individuals with atopic dermatitis.[11]

Regulation of Cell Fate: Apoptosis and Proliferation

The acyl chain length of a ceramide molecule is a critical determinant of its role in cell survival and death. While long-chain ceramides (e.g., C16-ceramide) are often considered pro-apoptotic, VLC-ceramides can exhibit opposing effects.

  • Inhibition of Apoptosis: C16-ceramide can self-assemble into large, dynamic channels in the outer mitochondrial membrane, facilitating the release of pro-apoptotic proteins like cytochrome c.[12][13][14] VLC-ceramides have been shown to interfere with this process. By intercalating into these channels, they can have a destabilizing effect, reducing the potency of C16-ceramide-mediated mitochondrial permeabilization and thereby inhibiting the initiation of intrinsic apoptosis.[13][15]

  • Promotion of Proliferation: In contrast to the anti-proliferative effects of long-chain ceramides, VLC-ceramides have been linked to increased cell proliferation in certain cancers.[3] Overexpression of CerS2, which elevates C24:0 and C24:1 ceramides, was found to increase proliferation in human breast (MCF-7) and colon (HCT-116) cancer cells.[2] This suggests that a disequilibrium between very-long-chain and long-chain ceramides is a crucial factor in cancer progression.[2]

Metabolic Regulation and Disease

VLC-ceramides are increasingly recognized as key players in metabolic diseases, cardiovascular conditions, and neurodegeneration.

  • Insulin Resistance: Accumulating evidence links muscle VLC-ceramides to insulin resistance, independent of obesity.[16][17] In studies using Diversity Outbred mice, VLC-ceramides were highly associated with systemic insulin resistance, a connection further linked to cellular stress and mitochondrial dysfunction.[16][17] The ratio of long-chain to very-long-chain ceramides appears to be a key determinant in the development of metabolic diseases.[6]

  • Cardiovascular Disease: In cardiomyocytes, VLC-ceramides can be lipotoxic. Overexpression of CerS2 and the subsequent elevation of VLC-ceramides lead to mitochondrial dysfunction, oxidative stress, and cell death.[18] This pathway is implicated in diabetic cardiomyopathy.[18] Furthermore, doxorubicin, a chemotherapeutic agent known for its cardiotoxicity, has been shown to increase VLC-ceramide levels, contributing to its damaging side effects.[19] In humans, increased cardiac expression of CerS2 and accumulation of VLC-dihydroceramides are associated with arrhythmias and heart failure.[20]

  • Neurodegeneration: Sphingolipids are highly abundant in nervous tissue, and alterations in their composition are implicated in neurological diseases.[4] Elevated levels of various ceramide species, including C24, have been found in the brains of patients with Alzheimer's disease (AD).[21][22] However, the role of VLC-ceramides is nuanced. Some studies suggest a protective function, indicating that a lower plasma ratio of very-long-chain (C22-C24) to long-chain (C16) ceramides is associated with a higher risk of dementia and AD.[23][24] This suggests that maintaining a healthy balance of ceramide species is critical for neuronal health.

Signaling Pathways and Visualizations

The specific roles of VLC-ceramides are executed through their involvement in distinct cellular and metabolic pathways.

Ceramide Biosynthesis Pathways

Ceramides are generated through three primary pathways: the de novo synthesis pathway, the salvage pathway, and the breakdown of complex sphingolipids. The de novo pathway, originating in the endoplasmic reticulum, is the primary source for supplying all sphingolipid metabolic routes.[1][12][25] Ceramide synthases (CerS) are the key enzymes that determine the acyl-chain length of the resulting ceramide.

G cluster_denovo De Novo Synthesis Pathway (ER) cluster_salvage Salvage Pathway cluster_hydrolysis Hydrolysis Pathway Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT DHS Dihydrosphingosine KDS->DHS DHCer Dihydroceramide DHS->DHCer CerS1-6 Cer Ceramide DHCer->Cer DHCer->Cer Sph Sphingosine Sph->Cer CerS1-6 Sph->Cer Complex Complex Sphingolipids (e.g., Sphingomyelin) Complex->Cer SMases Complex->Cer CerS_VLC CerS2, CerS3 CerS_VLC->DHCer Synthesizes VLC-Dihydroceramides

Caption: Overview of ceramide biosynthesis pathways, highlighting the central role of Ceramide Synthases (CerS).

VLC-Ceramides in Apoptotic Signaling

VLC-ceramides can modulate the mitochondrial pathway of apoptosis by counteracting the effects of pro-apoptotic long-chain ceramides.

G Mito Mitochondrion C16 Long-Chain Ceramide (e.g., C16-Cer) Channel MOMP Channel Formation C16->Channel Induces VLC Very-Long-Chain Ceramide (e.g., C24-Cer) VLC->Channel Inhibits/ Destabilizes CytoC Cytochrome c Release Channel->CytoC Apoptosis Apoptosis CytoC->Apoptosis

Caption: Regulation of mitochondrial apoptosis by different ceramide species.

Proposed Pathway for VLC-Ceramide-Induced Insulin Resistance

In skeletal muscle, the accumulation of VLC-ceramides is linked to metabolic dysfunction that impairs the body's response to insulin.

G VLC Increased Muscle VLC-Ceramides (via CerS2) Mito Mitochondrial Dysfunction VLC->Mito Stress Cellular Stress (e.g., ER Stress, ROS) VLC->Stress Mito->Stress Akt Akt/PKB Signaling Inhibition Stress->Akt GLUT4 Impaired GLUT4 Translocation Akt->GLUT4 IR Insulin Resistance GLUT4->IR

Caption: Proposed mechanism of VLC-ceramide-mediated insulin resistance in muscle.

Quantitative Data Summary

The precise functions of VLC-ceramides are often dictated by the specific enzymes that produce them and their relative abundance in different physiological and pathological states.

Table 1: Ceramide Synthase (CerS) Isoform Specificity This table summarizes the fatty acyl-CoA specificity of the six mammalian CerS isoforms.

Ceramide SynthaseAcyl-CoA SpecificityPrimary Ceramide Products
CerS1C18C18:0-ceramide
CerS2 C22-C24 Very-long-chain ceramides
CerS3 C26-C34 Ultra-long-chain ceramides
CerS4C18-C20C18:0, C20:0-ceramides
CerS5C14-C16C16:0-ceramide
CerS6C14-C16C16:0-ceramide
(Data sourced from[2][6])

Table 2: Observed Changes in VLC-Ceramide Levels in Pathological Conditions This table highlights quantitative or qualitative changes in VLC-ceramides associated with various diseases.

ConditionTissue/FluidObservationAssociated Function/OutcomeReference
Atopic Dermatitis / PsoriasisStratum CorneumDecrease in long- and very-long-chain ceramides.Impaired skin barrier function.[7][8]
Breast/Colon CancerTumor TissueIncreased CerS2 activity; increased C24:0 and C24:1 ceramides.Increased cell proliferation.[2][3]
Insulin ResistanceSkeletal MuscleIncreased VLC-ceramides, independent of obesity.Associated with mitochondrial dysfunction and cellular stress.[16][17]
Doxorubicin CardiotoxicityHuman FibroblastsTreatment with 0.7 µM Doxorubicin increased CerS2 and C24:0 ceramide levels.Lipotoxicity, mitochondrial damage, fibrosis.[19]
Heart FailureMyocardial BiopsiesCorrelation between VLC-dihydroceramide abundance and arrhythmias.Increased CerS2 expression linked to cardiomyopathy signaling.[20]
Alzheimer's DiseaseBrain / PlasmaElevated C24 ceramide in brain tissue; lower plasma ratio of VLC-ceramides (C24:0) to long-chain ceramides (C16:0).Associated with increased disease risk and neurodegeneration.[22][23]

Key Experimental Protocols

Studying the specific functions of VLC-ceramides requires precise methodologies for their quantification and for manipulating their cellular levels.

Quantification of VLC-Ceramides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying individual ceramide species in complex biological samples.[26][27]

Experimental Workflow Diagram

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Biological Sample (Tissue, Plasma, Cells) B 2. Spike with Internal Deuterated Standards A->B C 3. Lipid Extraction (e.g., Bligh-Dyer or Folch method) B->C D 4. Reverse-Phase HPLC Separation (e.g., C8 or C18 column) C->D E 5. ESI-MS/MS Detection (Positive Ion Mode, MRM) D->E F 6. Peak Integration E->F G 7. Quantification (Relative to Internal Standards) F->G

Caption: Standard workflow for the quantification of ceramides using LC-MS/MS.

Detailed Methodology:

  • Sample Preparation & Lipid Extraction:

    • Homogenize tissue or cell pellets in a suitable buffer. For plasma, use a small volume (e.g., 10-50 µL).[28]

    • Spike the sample with a cocktail of deuterated ceramide internal standards (e.g., C17:0-ceramide or species like D7-Cer d18:1/24:0) to correct for extraction efficiency and instrument variability.[28]

    • Perform lipid extraction using a modified Bligh and Dyer or Folch method with a chloroform/methanol/water solvent system.[29][30]

    • Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., methanol or mobile phase).

  • Liquid Chromatography Separation:

    • Inject the reconstituted sample into an HPLC or UPLC system.

    • Employ a reverse-phase column (e.g., C8 or C18) to separate ceramide species based on their hydrophobicity (primarily determined by acyl chain length and saturation).[30]

    • Use a gradient elution with mobile phases typically consisting of an aqueous solvent with additives (e.g., formic acid, ammonium formate) and an organic solvent mixture (e.g., acetonitrile/isopropanol).[29][30]

  • Mass Spectrometry Detection:

    • Introduce the column effluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.[30]

    • Utilize Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion (the protonated ceramide molecule [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion (often corresponding to the sphingoid base, e.g., m/z 264.3 for d18:1 sphingosine) in the third quadrupole.[31]

    • Optimize parameters such as capillary voltage, cone voltage, and collision energy for each ceramide species to maximize sensitivity.[29]

  • Data Analysis:

    • Integrate the chromatographic peaks for each ceramide species and its corresponding internal standard.

    • Calculate the concentration of each endogenous ceramide by comparing its peak area ratio to the internal standard against a standard curve of known concentrations.

Functional Analysis via CerS2 Overexpression

To specifically investigate the effects of elevated VLC-ceramides, cells can be genetically manipulated to overexpress the CerS2 enzyme.[2][19]

  • Vector Construction: Clone the coding sequence for human CerS2 into a mammalian expression vector. Often, an epitope tag (e.g., FLAG) is added to facilitate detection of the expressed protein (e.g., FLAG-CerS2).[19]

  • Transfection: Transfect the target cell line (e.g., human fibroblasts, HEK293, or specific cancer cell lines) with the CerS2 expression vector or an empty vector control using standard methods like lipid-based transfection or electroporation.

  • Verification: After 24-48 hours, verify overexpression of the CerS2 protein by Western blot using an antibody against the epitope tag or CerS2. Confirm the functional consequence by analyzing the cellular ceramide profile using LC-MS/MS, expecting a significant increase in C22-C24 ceramides.

  • Functional Assays: Perform downstream functional assays to assess the impact of VLC-ceramide accumulation. This can include:

    • Proliferation Assays: (e.g., BrdU incorporation, cell counting) to measure changes in cell growth.[2]

    • Metabolic Assays: (e.g., Seahorse analysis) to measure mitochondrial respiration and ATP production.[19]

    • Stress and Apoptosis Assays: Western blotting for stress markers or apoptosis regulators (e.g., caspases).

Very-long-chain ceramides are not merely structural lipids but are critical regulators of diverse biological processes, from maintaining skin integrity to dictating cell fate and metabolic homeostasis. Their functions are uniquely defined by their long acyl chains, which impart distinct biophysical properties and signaling capabilities. Research has clearly demonstrated that a disruption in the delicate balance between VLC-ceramides and their shorter-chain counterparts is a key feature in the pathogenesis of numerous diseases, including skin disorders, cancer, insulin resistance, and neurodegeneration. The continued development of advanced analytical techniques and targeted molecular tools will be essential for fully elucidating the complex roles of these enigmatic lipids and for leveraging this knowledge to design novel therapeutic strategies.

References

The Pivotal Role of C22 Ceramide in Liver Homeostasis and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides, a class of sphingolipids, are critical signaling molecules implicated in a myriad of cellular processes. The specific functions of ceramides are intricately linked to the length of their N-acyl chains, which are determined by a family of six ceramide synthases (CerS). In the liver, CerS2 is the most abundantly expressed isoform, responsible for the synthesis of very-long-chain ceramides, predominantly C22 and C24 ceramides. Emerging evidence from preclinical models, particularly from CerS2-null mice, has unveiled the indispensable role of C22 ceramide in maintaining liver homeostasis. This technical guide provides an in-depth exploration of the synthesis, regulation, and multifaceted functions of this compound in the liver. We will delve into its critical contributions to lipid metabolism, insulin signaling, cell proliferation, and apoptosis, and its implications in the pathophysiology of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma. This guide also presents key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to serve as a comprehensive resource for researchers in the field.

This compound Synthesis and Regulation in the Liver

The synthesis of this compound is primarily catalyzed by Ceramide Synthase 2 (CerS2). This enzyme facilitates the acylation of a sphingoid base with a C22-CoA fatty acyl chain. The liver exhibits the highest expression of CerS2 among all tissues, underscoring the importance of very-long-chain ceramides in this organ.[1]

The ablation of CerS2 in mice leads to a dramatic shift in the hepatic ceramide profile. While C22-C24 ceramides are virtually absent, there is a compensatory increase in C16-ceramide levels.[2][3] This alteration in the ceramide landscape has profound consequences for liver physiology, leading to the development of severe hepatopathy, increased hepatocyte apoptosis and proliferation, and eventually, hepatocellular carcinoma in older mice.[4][5]

Quantitative Data on this compound and Liver Homeostasis

The following tables summarize the key quantitative findings from studies on the role of this compound in the liver, primarily from research involving CerS2 null mice.

Table 1: Changes in Hepatic Sphingolipid Profile in CerS2 Null Mice

Sphingolipid SpeciesChange in CerS2 Null Mice Liver Compared to Wild-TypeReference
C22-C24 Ceramides~95% reduction in synthesis[2]
C16-CeramideSignificantly elevated[2][3]
Total CeramideUnaltered[2][3]
SphinganineUp to 50-fold elevation[2][3]
C22-C24 SphingomyelinSignificantly reduced[2]
C22-C24 HexosylceramidesSignificantly reduced[2]

Table 2: Pathophysiological Changes in the Liver of CerS2 Null Mice

ParameterObservation in CerS2 Null MiceAge of OnsetReference
HepatopathySevere, nonzonal~30 days[4][5]
Hepatocyte ApoptosisIncreased rates~30 days[4][5]
Hepatocyte ProliferationIncreased rates~30 days[4][5]
Hepatocellular AnisocytosisExtensive and pronouncedOlder mice[4][5]
Nodules of Regenerative HyperplasiaWidespread formationOlder mice[4][5]
Progressive HepatomegalyPresentFrom ~10 months[4][5]
Noninvasive Hepatocellular CarcinomaPresentFrom ~10 months[4][5]

Table 3: Alterations in Gene Expression in the Liver of CerS2 Null Mice

Gene CategoryRegulation in CerS2 Null MiceAssociated FunctionsReference
Cell Cycle RegulationUp-regulatedProliferation[4][5]
Protein TransportUp-regulatedCellular logistics[4][5]
Cell-Cell InteractionsUp-regulatedTissue architecture[4][5]
ApoptosisUp-regulatedProgrammed cell death[4][5]
Lipid and Steroid MetabolismDown-regulatedMetabolic homeostasis[4][5]
Adipocyte SignalingDown-regulatedInter-organ communication[4][5]
Amino Acid MetabolismDown-regulatedMetabolic homeostasis[4][5]
p21(WAF1/CIP1)Highly elevatedCell cycle inhibitor[4][5]

Signaling Pathways Involving this compound in the Liver

The balance between very-long-chain ceramides (like C22) and long-chain ceramides (like C16) is crucial for maintaining normal cellular signaling in the liver. A shift towards higher levels of C16-ceramide, as seen in CerS2 null mice, is associated with detrimental effects.

Insulin Signaling Pathway

Very-long-chain ceramides (C22-C24) are considered to have protective functions in the liver, while C16-ceramides are deleterious.[6] An increase in C16-ceramide is linked to hepatic insulin resistance.[6] Ceramides can impair insulin signaling by inhibiting the phosphorylation and activation of Akt (also known as Protein Kinase B), a key mediator of insulin's effects.[7] This can occur through the activation of Protein Phosphatase 2A (PP2A) or Protein Kinase C zeta (PKCζ).[1][8]

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt GLUT4 GLUT4 Translocation (Glucose Uptake) pAkt->GLUT4 Glycogen_Synthesis Glycogen Synthesis pAkt->Glycogen_Synthesis C16_Ceramide C16-Ceramide PP2A PP2A C16_Ceramide->PP2A PKCzeta PKCζ C16_Ceramide->PKCzeta PP2A->pAkt PKCzeta->Akt C22_Ceramide C22-Ceramide (Protective) C22_Ceramide->Akt Maintains Sensitivity

Figure 1. C16-Ceramide impairs insulin signaling by inhibiting Akt activation.

Hepatocyte Apoptosis and Proliferation

The absence of C22-C24 ceramides and the subsequent rise in C16-ceramide in CerS2 null mice leads to increased rates of hepatocyte apoptosis.[4][5] This is followed by a compensatory increase in hepatocyte proliferation, creating a cycle of cell death and regeneration that can contribute to the development of liver cancer. The cyclin-dependent kinase inhibitor p21(WAF1/CIP1) is highly elevated in the livers of these mice, potentially through a p53-dependent mechanism, indicating a complex regulation of the cell cycle.[4][5]

Apoptosis_Proliferation_Pathway CerS2_Deficiency CerS2 Deficiency C22_Ceramide_Low ↓ C22-Ceramide CerS2_Deficiency->C22_Ceramide_Low C16_Ceramide_High ↑ C16-Ceramide CerS2_Deficiency->C16_Ceramide_High Apoptosis Hepatocyte Apoptosis C16_Ceramide_High->Apoptosis p53 p53 Activation C16_Ceramide_High->p53 Proliferation Compensatory Proliferation Apoptosis->Proliferation HCC Hepatocellular Carcinoma Apoptosis->HCC Proliferation->HCC p21 ↑ p21(WAF1/CIP1) p53->p21 Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Figure 2. Cycle of apoptosis and proliferation in CerS2 deficient liver.

Experimental Protocols

Quantification of this compound in Liver Tissue by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of individual ceramide species.[9][10]

A. Lipid Extraction (Bligh and Dyer Method)

  • Homogenize 50-100 mg of frozen liver tissue in a mixture of chloroform:methanol (1:2, v/v).

  • Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v) to induce phase separation.

  • Centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

B. LC-MS/MS Analysis

  • Resuspend the dried lipid extract in a suitable solvent, such as methanol.

  • Inject the sample into a liquid chromatography system equipped with a C18 reverse-phase column.

  • Separate the ceramides using a gradient elution with solvents such as water, methanol, and acetonitrile containing formic acid and ammonium formate.[11]

  • Introduce the eluent into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Use multiple reaction monitoring (MRM) to detect and quantify specific ceramide species. For C22:0 ceramide, the transition would be from the precursor ion [M+H]+ to a specific product ion (e.g., the sphingoid base fragment).

  • Quantify the amount of this compound by comparing its peak area to that of a known amount of an internal standard (e.g., C17:0 ceramide).

LCMS_Workflow Tissue Liver Tissue Sample Homogenization Homogenization (Chloroform:Methanol) Tissue->Homogenization Extraction Lipid Extraction (Bligh & Dyer) Homogenization->Extraction Drying Drying under N2 Extraction->Drying Resuspension Resuspension Drying->Resuspension LC Liquid Chromatography (C18 column) Resuspension->LC MS Tandem Mass Spectrometry (ESI-MRM) LC->MS Quantification Data Analysis & Quantification MS->Quantification

Figure 3. Workflow for this compound quantification by LC-MS/MS.

Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Isolate total RNA from liver tissue using a commercial kit (e.g., TRIzol reagent or RNeasy Kit).

  • RNA Quality Control: Assess RNA integrity and concentration using spectrophotometry and gel electrophoresis.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: Perform real-time PCR using a thermocycler with a reaction mixture containing cDNA template, gene-specific primers (for genes of interest and a housekeeping gene like GAPDH or β-actin), and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

  • Data Analysis: Determine the relative expression of the target genes using the comparative Ct (ΔΔCt) method, normalizing to the expression of the housekeeping gene.

Implications for Drug Development

The pivotal role of the C22/C16 ceramide ratio in liver health and disease presents novel therapeutic opportunities.

  • Targeting CerS2: Modulating the activity of CerS2 could be a strategy to restore the balance of very-long-chain and long-chain ceramides in the liver.

  • Inhibition of C16-Ceramide Synthesis: Developing inhibitors for CerS5 and CerS6, the primary synthesizers of C16-ceramide, could be beneficial in conditions associated with elevated C16-ceramide levels, such as insulin resistance and NAFLD.[6]

  • C22-Ceramide Supplementation: While challenging due to bioavailability, strategies to increase hepatic levels of C22-ceramide or its precursors could be explored for their protective effects.

Conclusion

This compound, synthesized by CerS2, is a cornerstone of liver homeostasis. Its absence triggers a cascade of detrimental events, including a shift in the ceramide profile, impaired insulin signaling, a chronic cycle of cell death and proliferation, and ultimately, the development of severe liver pathology. A thorough understanding of the molecular mechanisms governed by this compound and the consequences of its dysregulation is paramount for the development of novel diagnostics and therapeutics for a range of liver diseases. This guide provides a foundational resource for researchers and drug development professionals dedicated to unraveling the complexities of sphingolipid biology in the liver.

References

Unraveling the Sites of C22 Ceramide Synthesis: A Technical Guide to Subcellular Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides, a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle regulation, and stress responses. The biological function of ceramides is intricately linked to the length of their N-acyl chain. Very-long-chain ceramides, particularly C22 ceramide, play distinct roles in cellular homeostasis and have been implicated in various pathological conditions. Understanding the precise subcellular sites of this compound synthesis is paramount for elucidating its physiological functions and for the development of targeted therapeutics. This technical guide provides an in-depth exploration of the subcellular localization of this compound synthesis, detailing the key enzymatic players, their organellar distribution, and the experimental methodologies used to unravel these processes.

Core Concepts: The Enzymatic Machinery and Its Primary Residence

The synthesis of this compound is predominantly catalyzed by Ceramide Synthase 2 (CerS2) . This enzyme exhibits a high degree of specificity for very-long-chain fatty acyl-CoAs, particularly C22:0-CoA and C24:0-CoA.[1][2][3] The primary hub for the de novo synthesis of ceramides is the endoplasmic reticulum (ER) .[1][3] However, a growing body of evidence indicates that CerS2 activity is not confined exclusively to the ER, with significant presence and activity detected in the mitochondria-associated membranes (MAMs) and, to a lesser extent, within mitochondria themselves.[2][4][5]

Subcellular Distribution of CerS2 and this compound Synthesis
Subcellular CompartmentEvidence for CerS2 Presence and this compound SynthesisQuantitative Data SummaryKey Functions
Endoplasmic Reticulum (ER) - The ER is the principal site of de novo sphingolipid biosynthesis.[1][3]- CerS activity is highly enriched in ER fractions.[1]- Western blot analysis shows a predominant localization of CerS2 in the ER.[4]While direct percentage distribution is not consistently reported across literature, studies consistently show the highest concentration of CerS2 protein and activity in the ER compared to other organelles.[1][4]- De novo synthesis of the bulk of cellular this compound.- Precursor for the synthesis of other complex sphingolipids.
Mitochondria-Associated Membranes (MAMs) - CerS2 has been detected in purified MAM fractions by Western blot.[4]- The MAM is a crucial site for the transfer of lipids, including ceramides, between the ER and mitochondria.[6][7][8][9]- Some studies suggest that stress-induced ceramide synthesis is activated in the MAM.[4]CerS2 levels in the MAM are lower than in the bulk ER.[4] The exact ratio varies depending on the cell type and physiological conditions.- Facilitates the transfer of newly synthesized this compound from the ER to mitochondria.- Potential site for the regulation of ceramide signaling in response to cellular stress.
Mitochondria - Ceramide synthase activity has been detected in purified mitochondrial fractions.[2][5]- CerS2 has been identified in purified mouse brain mitochondria.[2]- Both outer and inner mitochondrial membranes have been shown to possess ceramide synthase activity.[2][5]The specific activity of ceramide synthase in mitochondria has been reported to be significant, though generally lower than in the ER.[2]- Potential for localized this compound synthesis to directly influence mitochondrial processes.- this compound in mitochondria is implicated in the regulation of apoptosis and mitochondrial protein import.[2]
Golgi Apparatus - The Golgi is not a primary site of ceramide synthesis.[1]Not applicable.- Receives ceramides from the ER for further processing and synthesis of complex sphingolipids like sphingomyelin and glucosylceramide.

Visualizing the Landscape of this compound Synthesis

To better understand the spatial organization and flow of this compound synthesis and its subsequent metabolic fate, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.

cluster_ER Endoplasmic Reticulum (ER) cluster_MAM Mitochondria-Associated Membrane (MAM) cluster_Mito Mitochondria cluster_Golgi Golgi Apparatus Serine Serine SPT SPT Serine->SPT PalmitoylCoA Palmitoyl-CoA PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR KSR Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS2_ER CerS2 Sphinganine->CerS2_ER C22CoA C22:0-CoA C22CoA->CerS2_ER DihydroC22Cer Dihydro-C22-Ceramide CerS2_ER->DihydroC22Cer DEGS1 DEGS1 DihydroC22Cer->DEGS1 C22Cer_ER This compound DEGS1->C22Cer_ER C22Cer_MAM This compound C22Cer_ER->C22Cer_MAM Transfer via MAM C22Cer_Golgi This compound C22Cer_ER->C22Cer_Golgi Vesicular/CERT Transport CerS2_MAM CerS2 C22Cer_Mito This compound C22Cer_MAM->C22Cer_Mito Transfer CerS2_Mito CerS2 Apoptosis Apoptosis Regulation C22Cer_Mito->Apoptosis ComplexSphingo Complex Sphingolipids (e.g., Sphingomyelin) C22Cer_Golgi->ComplexSphingo

Caption: De novo synthesis of this compound and its subcellular trafficking.

start Cultured Cells/Tissue homogenization Homogenization start->homogenization low_speed_cent Low-Speed Centrifugation (e.g., 1,000 x g) homogenization->low_speed_cent supernatant1 Post-Nuclear Supernatant (PNS) low_speed_cent->supernatant1 pellet1 Nuclear Pellet low_speed_cent->pellet1 med_speed_cent Medium-Speed Centrifugation (e.g., 10,000 x g) supernatant1->med_speed_cent supernatant2 Cytosolic & Microsomal Fraction med_speed_cent->supernatant2 pellet2 Crude Mitochondrial Pellet med_speed_cent->pellet2 high_speed_cent High-Speed Centrifugation (e.g., 100,000 x g) supernatant2->high_speed_cent gradient_cent Density Gradient Centrifugation (e.g., Sucrose or Percoll) pellet2->gradient_cent supernatant3 Cytosol high_speed_cent->supernatant3 pellet3 Microsomal Pellet (ER-enriched) high_speed_cent->pellet3 er_fraction Purified ER pellet3->er_fraction Further Purification mam_fraction Purified MAM gradient_cent->mam_fraction mito_fraction Purified Mitochondria gradient_cent->mito_fraction

References

The Biophysical Impact of C22 Ceramide on Cellular Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides, a class of sphingolipids, are critical structural components of cellular membranes and potent signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, and inflammation. The biophysical properties of ceramides are intrinsically linked to their acyl chain length, with very long-chain species such as C22 ceramide exhibiting unique effects on membrane structure and function. This technical guide provides a comprehensive overview of the impact of this compound on membrane biophysics, detailing its influence on lipid organization, fluidity, permeability, and phase behavior. We present a synthesis of current research, including quantitative data from key experimental methodologies, and detailed protocols for relevant assays. Furthermore, this guide visualizes the complex signaling pathways involving this compound, offering a valuable resource for researchers and professionals in the fields of membrane biophysics, cell biology, and drug development.

Introduction: The Significance of this compound

Ceramides are composed of a sphingosine backbone N-acylated with a fatty acid. The length of this fatty acid chain dictates the ceramide's biophysical properties and its cellular functions. This compound, a very long-chain ceramide (VLC-Cer), is primarily synthesized by ceramide synthase 2 (CerS2) in the endoplasmic reticulum.[1] CerS2 is ubiquitously expressed, with high levels found in the liver, kidney, and brain, highlighting the importance of VLC-Ceramides in the normal functioning of these tissues.[2]

The presence of the long C22 acyl chain imparts distinct characteristics to this ceramide species, enabling it to significantly influence the biophysical environment of cellular membranes. These alterations in membrane properties are not merely structural; they have profound implications for cellular signaling, protein function, and overall cell fate. Understanding the specific impact of this compound is therefore crucial for elucidating its role in health and disease.

This compound and Its Profound Influence on Membrane Biophysics

The incorporation of this compound into a lipid bilayer triggers a cascade of changes in the membrane's physical properties. These changes are primarily driven by the long, saturated acyl chain of this compound, which promotes strong van der Waals interactions with neighboring lipids.

Alteration of Membrane Fluidity and Order

This compound significantly decreases membrane fluidity and increases the order of the lipid acyl chains. This effect can be quantified using techniques such as fluorescence anisotropy, which measures the rotational mobility of a fluorescent probe embedded in the membrane. A higher anisotropy value indicates a more ordered and less fluid membrane.

Quantitative Data on Membrane Fluidity

Lipid CompositionCeramide SpeciesCeramide Conc. (mol%)Fluorescence Anisotropy (r)Reference
POPCC24:0 Ceramide10~0.35 (at 25°C)[3]
DOPC/SM/CholC16:0 Ceramide-2.8 ± 0.8 μm²/s (diffusion constant)[4]

Note: Direct fluorescence anisotropy data for this compound is limited in the literature. Data for C24 ceramide, which is also synthesized by CerS2 and has similar properties, is provided as a close proxy.

Induction of Lipid Raft Reorganization

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction. This compound has been shown to induce the coalescence of smaller lipid rafts into larger, more stable platforms.[5] This reorganization can facilitate the clustering of receptors and signaling proteins, thereby amplifying downstream cellular signals. Atomic force microscopy (AFM) is a powerful technique to visualize these changes in membrane topography at the nanoscale.

Quantitative Data on Lipid Raft Size

Membrane CompositionCeramide SpeciesObservationReference
SM/DOPC/CholesterolGM1 (in the presence of ceramides)Formation of 40-100 nm microdomains[6]
SM/DOPC/CholesterolC16:0 CeramideEnlargement of SM-rich domains[5]

Note: Quantitative data on the precise change in raft size induced by this compound is an active area of research. The provided data indicates the general effect of ceramides on raft organization.

Modulation of Membrane Permeability

An increase in ceramide levels, including VLC-Ceramides, has been linked to an increase in membrane permeability. This is particularly relevant in the context of apoptosis, where the release of mitochondrial intermembrane space proteins, such as cytochrome c, is a key event. It is hypothesized that ceramides can form channels or induce defects in the membrane, thereby facilitating the passage of these proteins.[7]

Influence on Membrane Phase Behavior

The incorporation of this compound can induce phase separation within the membrane, leading to the formation of ceramide-rich gel phases coexisting with the more fluid lipid domains. This phase behavior can be studied using differential scanning calorimetry (DSC), which measures the heat changes associated with lipid phase transitions. The presence of this compound typically broadens and shifts the main phase transition of phospholipids to higher temperatures, indicating a stabilization of the gel phase. Very long-chain ceramides like C24-ceramide have been observed to form distinct interdigitated gel phases and even induce the formation of tubule-like structures.[3]

Quantitative Data on Membrane Phase Transitions

Lipid SystemCeramide SpeciesEffect on Main Transition Temperature (Tm)Reference
DPPCC16:0 CeramideBroadening and shift to higher temperatures[8]
DEPENatural CeramidesDecrease in lamellar-hexagonal phase transition temperature[9]

Note: The table provides examples of how ceramides, in general, affect the phase transition of common phospholipids.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biophysical impact of this compound on membranes.

Preparation of Ceramide-Containing Liposomes

The thin-film hydration method is a common technique for preparing liposomes with a defined lipid composition.

Protocol:

  • Lipid Mixture Preparation: Dissolve the desired lipids, including this compound, in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.

  • Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask's inner surface. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS) by vortexing or gentle swirling at a temperature above the main phase transition temperature of the lipid mixture. This results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Optional): To obtain unilamellar vesicles (LUVs) of a specific size, the MLV suspension can be subjected to extrusion through polycarbonate membranes with defined pore sizes or sonication.[10]

Measurement of Membrane Fluidity by Fluorescence Anisotropy

Principle: This technique measures the rotational diffusion of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), embedded in the lipid bilayer. The fluorescence anisotropy (r) is calculated from the polarized fluorescence intensities.

Protocol:

  • Probe Incorporation: Incubate the prepared liposomes or cells with the fluorescent probe (e.g., 1 µM DPH) for a sufficient time to allow its incorporation into the membranes.

  • Fluorescence Measurement: Measure the fluorescence intensities of the sample using a spectrofluorometer equipped with polarizers. Excite the sample with vertically polarized light and measure the emission intensity with the polarizer oriented both parallel (I_VV) and perpendicular (I_VH) to the excitation polarizer.

  • Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the instrument-specific correction factor.[1][11]

Characterization of Membrane Phase Behavior by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the temperature and enthalpy of phase transitions.

Protocol:

  • Sample Preparation: Prepare a suspension of liposomes at a known lipid concentration in a suitable buffer.

  • DSC Measurement: Load the liposome suspension into a DSC sample pan and an equal volume of buffer into a reference pan. Seal the pans hermetically.

  • Thermal Scan: Equilibrate the sample at a starting temperature below the expected phase transition. Heat the sample at a controlled scan rate (e.g., 1°C/min) over the desired temperature range.

  • Data Analysis: The resulting thermogram will show peaks corresponding to the phase transitions. The peak temperature represents the transition midpoint (Tm), and the area under the peak corresponds to the enthalpy of the transition (ΔH).[12][13]

Visualization of Membrane Topography by Atomic Force Microscopy (AFM)

Principle: AFM uses a sharp tip to scan the surface of a sample to generate a high-resolution topographical image. It can be used to visualize lipid domains and other membrane features in a near-native environment.

Protocol:

  • Supported Lipid Bilayer (SLB) Formation: Prepare a supported lipid bilayer on a flat substrate, such as mica, by vesicle fusion. Incubate the substrate with a solution of unilamellar vesicles containing this compound.

  • AFM Imaging: Image the SLB in a liquid environment using the AFM in either contact or tapping mode. The resulting images will reveal the topography of the membrane, including the presence and size of any lipid domains.[14][15]

Isolation of Lipid Rafts for Proteomic Analysis

Principle: Lipid rafts are resistant to solubilization by non-ionic detergents at low temperatures. This property can be exploited to isolate them from other cellular membranes.

Protocol:

  • Cell Lysis: Lyse cells in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) on ice.

  • Sucrose Gradient Centrifugation: Mix the cell lysate with a concentrated sucrose solution and place it at the bottom of an ultracentrifuge tube. Overlay with a discontinuous sucrose gradient (e.g., 5-35%).

  • Ultracentrifugation: Centrifuge the gradient at high speed. Lipid rafts, due to their lower density, will float to the interface of the lower percentage sucrose layers.

  • Fraction Collection and Analysis: Collect fractions from the gradient and analyze them by Western blotting for the presence of lipid raft marker proteins (e.g., flotillin, caveolin) to identify the raft-containing fractions. These fractions can then be subjected to proteomic analysis.[16][17]

This compound in Cellular Signaling

The biophysical changes induced by this compound have significant consequences for cellular signaling pathways, particularly those involved in apoptosis. The synthesis of this compound by CerS2 is a key regulatory point in these processes.

CerS2 and the Intrinsic Apoptosis Pathway

Downregulation of CerS2 and the subsequent reduction in very long-chain ceramides can lead to the activation of the unfolded protein response (UPR) and autophagy, which are cellular stress responses.[14][18] Conversely, the generation of VLC-Ceramides can contribute to the initiation of apoptosis. One proposed mechanism involves the formation of ceramide channels in the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade.[19]

CerS2_Apoptosis_Pathway Stress Cellular Stress CerS2 CerS2 Activation Stress->CerS2 Induces VLC_Cer This compound Synthesis CerS2->VLC_Cer Catalyzes Mito_Membrane Mitochondrial Outer Membrane VLC_Cer->Mito_Membrane Forms channels in CytoC_Release Cytochrome c Release Mito_Membrane->CytoC_Release Leads to Caspase_Activation Caspase Activation CytoC_Release->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

CerS2-mediated intrinsic apoptosis pathway.
Experimental Workflow for Studying CerS2 Signaling

Investigating the role of CerS2 in a specific signaling pathway often involves a combination of molecular biology and biochemical techniques.

Experimental_Workflow Start Hypothesis: CerS2 regulates Protein X siRNA siRNA-mediated knockdown of CerS2 Start->siRNA Overexpression Overexpression of CerS2 Start->Overexpression Lipidomics Lipidomics Analysis (Measure this compound) siRNA->Lipidomics WesternBlot Western Blot (Protein X levels/phosphorylation) siRNA->WesternBlot Microscopy Immunofluorescence (Protein X localization) siRNA->Microscopy FunctionalAssay Functional Assay (e.g., Apoptosis Assay) siRNA->FunctionalAssay Overexpression->Lipidomics Overexpression->WesternBlot Overexpression->Microscopy Overexpression->FunctionalAssay Conclusion Conclusion on CerS2's role in regulating Protein X Lipidomics->Conclusion WesternBlot->Conclusion Microscopy->Conclusion FunctionalAssay->Conclusion

Workflow for investigating CerS2 signaling.

Conclusion and Future Directions

This compound is a potent modulator of membrane biophysics, exerting significant effects on membrane fluidity, lipid raft organization, permeability, and phase behavior. These biophysical alterations are fundamental to its role as a signaling molecule, particularly in the regulation of apoptosis. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted roles of this compound.

Future research should focus on obtaining more precise quantitative data on the effects of this compound on membrane properties and elucidating the detailed molecular mechanisms by which it influences specific signaling pathways. A deeper understanding of the biophysical impact of this compound will undoubtedly open new avenues for therapeutic interventions targeting ceramide metabolism in a variety of diseases.

References

Endogenous Regulation of C22 Ceramide Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a myriad of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2][3] The biological function of ceramides is intricately linked to the length of their N-acyl chain, with different chain lengths exhibiting distinct physiological and pathological roles.[4][5] This technical guide provides an in-depth exploration of the endogenous regulatory mechanisms governing the levels of C22 ceramide, a very-long-chain ceramide implicated in various cellular functions and disease states.

Core Regulatory Pathways

The cellular concentration of this compound is meticulously controlled through a balance of its synthesis and degradation. Three primary pathways contribute to the ceramide pool: the de novo synthesis pathway, the sphingomyelin hydrolysis pathway, and the salvage pathway.[2][6][7]

De Novo Synthesis

The de novo synthesis of ceramides commences in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT).[1][2][8] This is followed by a series of enzymatic reactions leading to the formation of dihydroceramide. The final and chain-length-specific step is the acylation of the sphingoid base by a family of six ceramide synthases (CerS).[1][5]

Ceramide Synthase 2 (CerS2) is the primary enzyme responsible for the synthesis of very-long-chain ceramides, including C22 and C24 ceramides.[1][6][9] Its expression and activity are critical determinants of cellular this compound levels.[1] Studies in CerS2 null mice have demonstrated a complete lack of ceramides with very long (C22-C24) acyl chains.[1]

Ceramide Synthase 4 (CerS4) also contributes to the synthesis of ceramides with C18-C22 fatty acids, although its expression levels are generally lower than other CerS enzymes.[1]

Sphingomyelin Hydrolysis

Ceramides can also be generated through the hydrolysis of sphingomyelin, a major component of cellular membranes. This reaction is catalyzed by sphingomyelinases (SMases), which are classified based on their optimal pH as acidic (aSMase) or neutral (nSMase).[6][10] This pathway allows for a rapid, localized increase in ceramide levels in response to various stimuli.

Salvage Pathway

The salvage pathway provides a mechanism for recycling sphingosine back into ceramide.[2][11] Sphingosine, generated from the degradation of complex sphingolipids, is re-acylated by ceramide synthases to form ceramide.[6][12] This pathway is crucial for maintaining ceramide homeostasis.

Regulation of this compound Synthesis

The synthesis of this compound is tightly regulated at multiple levels, primarily through the modulation of CerS2 activity and expression.

Post-Translational Modification: Phosphorylation

Recent studies have revealed that the catalytic activity of CerS enzymes, including CerS2, is regulated by phosphorylation.[13] Dephosphorylation of endogenous ceramide synthases in mouse brain has been shown to severely reduce the activity towards C22:0/C24:0-CoAs.[13] Casein kinase 2 (CK2) has been identified as one of the kinases responsible for the phosphorylation of CerS2, and inhibition of CK2 leads to decreased this compound synthesis.[13]

Protein-Protein Interactions

The activity of ceramide synthases can be modulated by their interaction with other proteins. Acyl-CoA-binding protein (ACBP) has been shown to potently facilitate the synthesis of very-long-chain ceramides by interacting with CerS2 and CerS3, thereby increasing their activity.[14]

Signaling Pathways of this compound

While the specific signaling roles of this compound are still under investigation, very-long-chain ceramides, in general, are known to be involved in processes such as cytokinesis and the maintenance of membrane fluidity.[13] They are considered to be anti-apoptotic, in contrast to the pro-apoptotic nature of long-chain ceramides like C16-ceramide.[13]

Quantitative Data on this compound Regulation

The following table summarizes the quantitative effects of modulating key enzymes on this compound levels, as reported in the literature.

ConditionTissue/Cell TypeFold Change in this compoundReference
CerS2 null miceLiverUndetectable[1]
CerS2 null miceBrainUndetectable[1]
Overexpression of WT HA-CERS4CellsIncreased[13]
Overexpression of WT HA-CERS5/6CellsDecreased[13]
Dephosphorylation of endogenous CerSMouse Brain Homogenates88% decrease in activity towards C22:0-CoA[13]
ACBP overexpression with CerS2HEK293T cells>2-fold increase in CerS2 activity[14]

Experimental Protocols

Measurement of this compound Levels by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of specific ceramide species.[15][16][17][18]

Materials:

  • Biological sample (cells or tissue)

  • Internal standards (e.g., C17:0 ceramide)

  • Chloroform/Methanol (2:1, v/v)

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • C8 reverse-phase HPLC column

Protocol:

  • Lipid Extraction: Homogenize the biological sample and extract lipids using the Bligh and Dyer method with chloroform/methanol. Spike the sample with a known amount of internal standard prior to extraction.

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and resuspend in the initial mobile phase.

  • LC Separation: Inject the sample onto a C8 reverse-phase column. Use a gradient of mobile phases (e.g., water with formic acid and ammonium formate, and methanol/isopropanol with formic acid and ammonium formate) to separate the different ceramide species based on their hydrophobicity.[17]

  • MS/MS Detection: Introduce the column effluent into the mass spectrometer. Use electrospray ionization in the positive mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Ceramide Synthase Activity Assay

This assay measures the activity of ceramide synthases by quantifying the formation of dihydroceramide from a sphingoid base and a fatty acyl-CoA.

Materials:

  • Cell or tissue homogenates

  • Reaction buffer (e.g., HEPES buffer, pH 7.4)

  • Sphinganine (or a fluorescently labeled analog like NBD-sphinganine)[15]

  • C22:0-CoA

  • Solvents for lipid extraction (e.g., chloroform/methanol)

  • TLC plate or LC-MS/MS system for product detection

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the cell/tissue homogenate with the reaction buffer containing sphinganine and C22:0-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding chloroform/methanol. Extract the lipids as described above.

  • Product Detection and Quantification:

    • TLC: Spot the lipid extract onto a TLC plate and develop the plate in an appropriate solvent system to separate the dihydroceramide product from the substrates. Visualize and quantify the product band using a fluorescence imager if a fluorescent substrate was used.[15]

    • LC-MS/MS: Analyze the lipid extract by LC-MS/MS to quantify the amount of C22-dihydroceramide formed.

Visualizations

Signaling Pathways and Experimental Workflows

Ceramide_Metabolism cluster_synthesis Ceramide Synthesis cluster_breakdown Ceramide Breakdown & Salvage cluster_c22_regulation Regulation of this compound ser_pal Serine + Palmitoyl-CoA keto 3-Ketosphinganine ser_pal->keto SPT sphinganine Sphinganine keto->sphinganine 3-KSR dhcer Dihydroceramide sphinganine->dhcer CerS cer Ceramide dhcer->cer DEGS1 cer_break Ceramide sm Sphingomyelin sm->cer_break SMase sphingosine Sphingosine cer_break->sphingosine Ceramidase sphingosine->cer_break CerS (Salvage) s1p Sphingosine-1-Phosphate sphingosine->s1p SphK cers2 CerS2 c22_cer This compound cers2->c22_cer + (Primary) cers4 CerS4 cers4->c22_cer + (Secondary) c22_coa Sphinganine acbp ACBP acbp->cers2 + ck2 CK2 ck2->cers2 P+ sphinganine_reg Sphinganine

Caption: Overview of ceramide metabolism and this compound regulation.

LCMS_Workflow start Biological Sample is_spike Spike with Internal Standard start->is_spike extraction Lipid Extraction (Bligh & Dyer) drying Dry Down extraction->drying is_spike->extraction resuspend Resuspend in Mobile Phase drying->resuspend lc_injection HPLC Injection resuspend->lc_injection lc_separation Reverse-Phase C8 Column Separation lc_injection->lc_separation ms_ionization Electrospray Ionization (ESI) lc_separation->ms_ionization ms_detection Tandem Mass Spectrometry (MRM Detection) ms_ionization->ms_detection quantification Quantification vs. Standard Curve ms_detection->quantification end This compound Concentration quantification->end

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

CerS_Assay_Workflow start Cell/Tissue Homogenate reaction_mix Prepare Reaction Mix: - Homogenate - Sphinganine - C22:0-CoA start->reaction_mix incubation Incubate at 37°C reaction_mix->incubation termination Stop Reaction & Extract Lipids incubation->termination detection Product Detection termination->detection tlc TLC Separation & Fluorescence Imaging detection->tlc Fluorescent Substrate lcms LC-MS/MS Analysis detection->lcms Unlabeled Substrate quantification Quantify C22-Dihydroceramide tlc->quantification lcms->quantification end CerS2 Activity quantification->end

Caption: Experimental workflow for Ceramide Synthase (CerS) activity assay.

References

C22 Ceramide: A Pivotal Signaling Molecule in Cellular Homeostasis and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide (Cer), a central molecule in sphingolipid metabolism, has emerged as a critical bioactive lipid involved in a diverse array of cellular processes, ranging from the regulation of cell growth and differentiation to the induction of apoptosis and autophagy. Composed of a sphingosine backbone N-acylated with a fatty acid, the specific biological functions of ceramides are intricately linked to the length of their fatty acyl chains. Among the various ceramide species, C22 ceramide (N-lignoceroylsphingosine), a very-long-chain ceramide (VLC-Cer), plays a distinct and crucial role in cellular signaling. This technical guide provides a comprehensive overview of this compound as a signaling molecule, detailing its synthesis, its involvement in key cellular pathways, and its implications in health and disease. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate further investigation into this important signaling lipid.

This compound Synthesis and Metabolism

This compound is primarily synthesized by the enzyme Ceramide Synthase 2 (CerS2), which exhibits a substrate preference for very-long-chain fatty acyl-CoAs, particularly C22:0 (lignoceric acid) and C24:0 (tetracosanoic acid). The synthesis occurs in the endoplasmic reticulum (ER) as part of the de novo sphingolipid synthesis pathway or the salvage pathway.

De Novo Synthesis Pathway:

  • Condensation: Serine and palmitoyl-CoA are condensed by serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid synthesis, to form 3-ketosphinganine.

  • Reduction: 3-ketosphinganine is reduced to sphinganine (dihydrosphingosine).

  • N-acylation: CerS2 catalyzes the acylation of sphinganine with lignoceroyl-CoA (C22:0-CoA) to form dihydro-C22-ceramide.

  • Desaturation: Dihydroceramide desaturase-1 (DES1) introduces a double bond into the sphingoid backbone to produce this compound.

Salvage Pathway: This pathway recycles sphingosine, which is generated from the breakdown of complex sphingolipids in the lysosomes. Sphingosine is transported to the ER and re-acylated by CerS2 with lignoceroyl-CoA to form this compound.

The following diagram illustrates the synthesis of this compound:

C22_Ceramide_Synthesis cluster_de_novo De Novo Synthesis (ER) cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydro-C22-Ceramide Dihydro-C22-Ceramide Sphinganine->Dihydro-C22-Ceramide CerS2 + Lignoceroyl-CoA This compound This compound Dihydro-C22-Ceramide->this compound DES1 Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Lysosomal Degradation Sphingosine->this compound CerS2 + Lignoceroyl-CoA

This compound Synthesis Pathways

This compound in Cellular Signaling

This compound, like other ceramides, exerts its signaling functions through direct interaction with downstream effector proteins or by altering the biophysical properties of cellular membranes.

Apoptosis

While short-chain ceramides are potent inducers of apoptosis, the role of this compound is more complex and appears to be context-dependent. Elevated levels of very-long-chain ceramides, including C22:0, have been observed in neurodegenerative diseases, suggesting a potential role in neuronal cell death.[1][2][3][4] The apoptotic signaling cascade initiated by ceramide often involves the activation of protein phosphatases and stress-activated protein kinases.

Key Signaling Events in Ceramide-Induced Apoptosis:

  • Protein Phosphatase Activation: Ceramides can directly or indirectly activate Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). This leads to the dephosphorylation and inactivation of pro-survival proteins like Akt/PKB and the dephosphorylation and activation of pro-apoptotic proteins of the Bcl-2 family.

  • JNK/SAPK Pathway Activation: Ceramide can activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway, which in turn can phosphorylate and regulate the activity of various transcription factors and Bcl-2 family proteins to promote apoptosis.

  • Mitochondrial Dysfunction: Ceramide can directly target mitochondria, leading to the formation of pores in the outer mitochondrial membrane, release of cytochrome c, and subsequent activation of the caspase cascade.

The following diagram illustrates a generalized ceramide-induced apoptosis pathway:

Ceramide_Apoptosis_Pathway This compound This compound PP1/PP2A PP1/PP2A This compound->PP1/PP2A activates JNK/SAPK JNK/SAPK This compound->JNK/SAPK activates Akt (pro-survival) Akt (pro-survival) PP1/PP2A->Akt (pro-survival) dephosphorylates (inactivates) Bad (pro-apoptotic) Bad (pro-apoptotic) PP1/PP2A->Bad (pro-apoptotic) dephosphorylates (activates) Bcl-2 family (e.g., Bax, Bak) Bcl-2 family (e.g., Bax, Bak) Bad (pro-apoptotic)->Bcl-2 family (e.g., Bax, Bak) activates JNK/SAPK->Bcl-2 family (e.g., Bax, Bak) activates Mitochondrion Mitochondrion Bcl-2 family (e.g., Bax, Bak)->Mitochondrion induces MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade activates Apoptosis Apoptosis Caspase Cascade->Apoptosis

Ceramide-Induced Apoptosis Pathway
Autophagy

Ceramide is a known inducer of autophagy, a cellular process of self-digestion that can either promote cell survival under stress or lead to cell death. The induction of autophagy by ceramide is often linked to the inhibition of the mTOR signaling pathway and the activation of the JNK pathway. A study on a long-chain C22-ceramide compound (Ehux-C22) from the marine microalga Emiliania huxleyi showed that it reduced melanin levels by inducing melanosomal autophagy in B16 cells.[5] This effect was mediated through the miR-199a-3p/mTOR signaling pathway.[5]

Key Signaling Events in Ceramide-Induced Autophagy:

  • mTOR Inhibition: Ceramide can inhibit the Akt/mTOR signaling pathway, a central negative regulator of autophagy.[1][6][7]

  • Beclin-1 Complex Activation: Ceramide can promote the dissociation of the inhibitory Bcl-2/Beclin-1 complex, liberating Beclin-1 to initiate autophagosome formation. This can be mediated by JNK-dependent phosphorylation of Bcl-2.[1][6]

  • JNK/c-Jun Pathway: Ceramide can activate the JNK/c-Jun pathway, leading to the transcriptional upregulation of autophagy-related genes, including Beclin-1.[1][8]

The following diagram illustrates the ceramide-induced autophagy pathway:

Ceramide_Autophagy_Pathway This compound This compound Akt Akt This compound->Akt inhibits JNK JNK This compound->JNK activates mTOR mTOR Akt->mTOR inhibits Autophagosome Formation Autophagosome Formation mTOR->Autophagosome Formation inhibits Bcl-2 Bcl-2 JNK->Bcl-2 phosphorylates Beclin-1 Beclin-1 Bcl-2->Beclin-1 dissociates from Beclin-1->Autophagosome Formation initiates Autophagy Autophagy Autophagosome Formation->Autophagy LCMS_Workflow Sample Sample Homogenization Homogenization Sample->Homogenization Lipid Extraction\n(Bligh-Dyer) Lipid Extraction (Bligh-Dyer) Homogenization->Lipid Extraction\n(Bligh-Dyer) Phase Separation Phase Separation Lipid Extraction\n(Bligh-Dyer)->Phase Separation Collect Organic Phase Collect Organic Phase Phase Separation->Collect Organic Phase Dry Down Dry Down Collect Organic Phase->Dry Down Reconstitute Reconstitute Dry Down->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

Methodological & Application

Application Note: Quantitative Analysis of C22:0 Ceramide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of N-docosanoyl-sphing-4-enine (C22:0 Ceramide) in human plasma. Very long-chain ceramides, such as C22:0 ceramide, are crucial lipid signaling molecules implicated in various physiological and pathological processes, including insulin resistance and apoptosis.[1][2] This method employs a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for clinical research and drug development applications. The assay demonstrates excellent sensitivity, linearity, accuracy, and precision, adhering to the principles of bioanalytical method validation.[3]

Introduction

Ceramides are central intermediates in sphingolipid metabolism, acting as both structural components of cellular membranes and critical second messengers in signaling pathways that regulate cell growth, differentiation, and apoptosis.[4][5] Ceramides are synthesized through three primary pathways: the de novo synthesis pathway, the salvage pathway, and the sphingomyelinase pathway.[2][6] The acyl chain length of ceramides, such as the C22:0 species, can significantly influence their biological function.[2] Elevated levels of very long-chain ceramides have been associated with metabolic diseases like diabetes.[1] Therefore, accurate and reliable quantification of specific ceramide species like C22:0 is essential for understanding their role in disease and for the development of targeted therapeutics. LC-MS/MS offers unparalleled sensitivity and specificity for the analysis of individual ceramide species in complex biological matrices.[7]

Signaling Pathway

Ceramides are central hubs in sphingolipid metabolism, participating in and being generated by several interconnected pathways. The diagram below illustrates the main routes of ceramide synthesis and its subsequent metabolic fate.

Ceramide_Metabolism cluster_ER Endoplasmic Reticulum cluster_Membrane Cell Membrane / Lysosome cluster_Golgi Golgi Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide (de novo) Ceramide (de novo) Dihydroceramide->Ceramide (de novo) DEGS1 Complex\nSphingolipids_out Complex Sphingolipids Ceramide (de novo)->Complex\nSphingolipids_out Transport to Golgi Sphingomyelin_out Sphingomyelin Ceramide (de novo)->Sphingomyelin_out Transport to Golgi Apoptosis_Signaling Apoptosis & Other Signaling Ceramide (de novo)->Apoptosis_Signaling CerS Ceramide Synthases (CerS) SPT SPT KSR 3-KSR DEGS1 DEGS1 Sphingomyelin Sphingomyelin Ceramide (from SM) Ceramide (from SM) Sphingomyelin->Ceramide (from SM) SMase Sphingosine Sphingosine Ceramide (from SM)->Sphingosine Ceramidase Ceramide (from SM)->Apoptosis_Signaling SMase SMase Complex\nSphingolipids Complex Sphingolipids Complex\nSphingolipids->Sphingosine Salvage Pathway Ceramide (salvage) Ceramide (salvage) Ceramide (salvage)->Apoptosis_Signaling Sphingosine->Ceramide (salvage) Salvage Pathway Ceramidase Ceramidase

Caption: Ceramide Metabolism and Signaling Pathways.

Experimental Workflow

The overall experimental workflow for the quantification of C22:0 ceramide is depicted below. It involves sample preparation by protein precipitation, followed by LC-MS/MS analysis and data processing.

experimental_workflow Plasma_Sample Human Plasma Sample (50 µL) Spike_IS Spike with Deuterated Internal Standard ([2H4]Cer(22:0)) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Chloroform/Methanol) Spike_IS->Protein_Precipitation Centrifugation Centrifugation (15 min at 3500 x g) Protein_Precipitation->Centrifugation Extract_Supernatant Collect Organic Phase Centrifugation->Extract_Supernatant Dry_Down Dry Under Nitrogen Extract_Supernatant->Dry_Down Reconstitute Reconstitute in Mobile Phase Dry_Down->Reconstitute LC_MS_Analysis LC-MS/MS Analysis Reconstitute->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: LC-MS/MS Workflow for C22:0 Ceramide Quantification.

Protocols

Materials and Reagents
  • Standards: C22:0 Ceramide (Avanti Polar Lipids), N-13,13,14,14---INVALID-LINK---sphing-4-enine ([2H4]Cer(22:0)) (Internal Standard)[3]

  • Solvents: HPLC-grade isopropanol, chloroform, methanol, and water (Honeywell or equivalent); Formic acid (Sigma-Aldrich)[3]

  • Other: Bovine Serum Albumin (BSA) (Sigma-Aldrich)[3]

  • Human Plasma: Control human plasma (BioChemed Services or equivalent)[3]

Sample Preparation

This protocol is adapted from a validated method for the analysis of very long-chain ceramides in human plasma.[1][3]

  • Thaw Plasma: Thaw frozen human plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the deuterated internal standard, [2H4]Cer(22:0), to each plasma sample.

  • Protein Precipitation: Add 2 mL of an ice-cold chloroform:methanol (1:2, v/v) mixture to the plasma sample.[8][9]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Phase Separation: Add 0.5 mL of chloroform and 0.5 mL of water, vortexing after each addition.[9]

  • Centrifugation: Centrifuge the samples at 3500 x g for 15 minutes at room temperature to pellet the precipitated proteins and separate the aqueous and organic layers.[9]

  • Extraction: Carefully collect the lower organic phase containing the lipids into a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.[8]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for C22:0 ceramide analysis. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC System Waters ACQUITY UPLC or equivalent
Column ACE Excel SuperC18 (1.7 µm, 100 mm x 2.1 mm) or equivalent C8/C18 column[8][10]
Mobile Phase A 0.1% Formic acid in Water[3]
Mobile Phase B 0.1% Formic acid in Isopropanol[3]
Flow Rate 0.3 - 0.5 mL/min
Gradient Time (min)
Injection Volume 10 µL[10]
Column Temperature 50 - 60 °C
Total Run Time 5 minutes[1]

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S, Sciex QTRAP series)
Ionization Mode Positive Electrospray Ionization (ESI+)[1]
Ion Source Temp. 150 °C
Desolvation Temp. 450 - 500 °C
MRM Transitions Analyte
Collision Energy Optimized for each transition (typically 20-40 eV)
Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using known concentrations of C22:0 ceramide standard spiked into a surrogate matrix (e.g., 5% BSA or stripped plasma). The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of C22:0 ceramide in unknown samples is then determined from this calibration curve.

Quantitative Data Summary

The performance of the described LC-MS/MS method for C22:0 ceramide is summarized in the table below, based on a validated study.[3]

Table 3: Method Performance Characteristics for C22:0 Ceramide

ParameterValue
Linear Dynamic Range 0.02 - 4.0 µg/mL[1][3]
Lower Limit of Quantification (LLOQ) 0.02 µg/mL[1][3]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115% (typically ~109%)[1][3]

Conclusion

The LC-MS/MS method presented in this application note provides a sensitive, specific, and high-throughput solution for the quantification of C22:0 ceramide in human plasma. The simple sample preparation and rapid analysis time make it an ideal tool for researchers, scientists, and drug development professionals investigating the role of very long-chain ceramides in health and disease. This method can be readily implemented in a regulated bioanalytical laboratory and can be adapted for the analysis of other ceramide species.

References

Protocol for In Vitro Treatment of Cells with C22 Ceramide: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Ceramides are a class of bioactive sphingolipids that play a crucial role as second messengers in various cellular signaling pathways.[1] Comprising a sphingosine backbone N-acylated with a fatty acid, the specific biological functions of ceramides can vary depending on the length of their fatty acid chain.[2] Very-long-chain ceramides, such as C22 Ceramide (N-behenoyl-D-erythro-sphingosine), are integral components of cellular membranes and have been implicated in mediating cellular stress responses, including apoptosis and cell cycle arrest.[2][3]

The primary mechanism of action for exogenously applied ceramides involves the induction of apoptosis. This can occur through multiple pathways, including the intrinsic (mitochondrial) pathway, where ceramide can form channels in the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation.[4] Additionally, ceramides are known to induce endoplasmic reticulum (ER) stress, which, if prolonged or severe, can also trigger apoptosis.[5][6] The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) is a critical determinant of cell fate.[3]

This protocol provides a detailed guide for the in vitro treatment of cells with this compound, covering preparation, cell treatment, and downstream analysis of its effects on cell viability, apoptosis, and relevant signaling pathways.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of various ceramides on different cell lines. While specific data for this compound is limited, the provided data for other long-chain and short-chain ceramides offer a valuable reference for expected outcomes and concentration ranges.

Table 1: Effect of Ceramide Treatment on Cell Viability

Cell LineCeramide TypeConcentration (µM)Incubation Time (h)Percent Viability Reduction (%)Assay
HepG2 (Human Hepatoma)C2-Ceramide10024~66MTT
HepG2 (Human Hepatoma)C6-Ceramide10024~58MTT
A549 (Human Lung Adenocarcinoma)C2-Ceramide5024Not specified, significant decreaseNot specified
PC9 (Human Lung Adenocarcinoma)C2-Ceramide5024Not specified, significant decreaseNot specified
MCF-7 (Human Breast Cancer)C2-Ceramide50Not specified~40Proliferation Assay
MDA-MB-231 (Human Breast Cancer)C2-Ceramide50Not specified~55Proliferation Assay
SKBR-3 (Human Breast Cancer)C2-Ceramide50Not specified~50Proliferation Assay
HeLa (Human Cervical Cancer)C16:0 Ceramide10016~40WST-1
HeLa (Human Cervical Cancer)C18:0 Ceramide10016~35WST-1

Table 2: Effect of Ceramide Treatment on Apoptosis

Cell LineCeramide TypeConcentration (µM)Incubation Time (h)Apoptosis Induction (Fold Change or %)Assay
HepG2 (Human Hepatoma)C6-Ceramide10024>20% (Sub-G1 peak)Flow Cytometry (PI)
A549 (Human Lung Adenocarcinoma)C6-Ceramide50Not specifiedSignificant increaseAnnexin V
IM-FEN (Enteric Neurons)C2-Ceramide253~2.5-fold increase in Caspase 3/7 activityCaspase 3/7 Activity Assay
IM-FEN (Enteric Neurons)C6-CeramideNot specified6~3-fold increase in Caspase 3/7 activityCaspase 3/7 Activity Assay
Rice ProtoplastsC6-CeramideNot specified6~4-fold increase in Caspase-3 like activityCaspase Activity Assay
A549 CellsC2-Ceramide50Not specifiedSignificant increase in Caspase-3 activityCaspase-3 Activity Assay
PC9 CellsC2-Ceramide50Not specifiedSignificant increase in Caspase-3 activityCaspase-3 Activity Assay

Table 3: Effect of Ceramide Treatment on ER Stress Markers

Cell LineCeramide TypeConcentration (µM)Incubation Time (h)MarkerChange
ACC-M & ACC-2 (Adenoid Cystic Carcinoma)C2-Ceramide1006XBP1sIncreased
ACC-M & ACC-2 (Adenoid Cystic Carcinoma)C2-Ceramide10012XBP1sFurther Increased
ACC-M & ACC-2 (Adenoid Cystic Carcinoma)C2-Ceramide10-1006 & 12CHOP mRNADose-dependent increase
ACC-M & ACC-2 (Adenoid Cystic Carcinoma)C2-Ceramide10-10012p-JNKIncreased
ACC-M & ACC-2 (Adenoid Cystic Carcinoma)C2-Ceramide10-10012Cleaved Caspase-3Increased

Experimental Protocols

Preparation of this compound Stock Solution

Long-chain ceramides like C22 are highly hydrophobic and require specific handling for in vitro use.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute

  • Sterile, light-protected microcentrifuge tubes

Protocol:

  • Prepare a primary stock solution of this compound by dissolving it in DMSO or a mixture of ethanol and dodecane (98:2, v/v) to a concentration of 10-20 mM.[7][8] Warming the solution to 37°C may aid in dissolution.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Cell Culture and Treatment

Materials:

  • Mammalian cell line of interest (e.g., cancer cell lines such as A549, MCF-7, or neuronal cells)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Cell culture plates (e.g., 6-well, 12-well, or 96-well plates)

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

Protocol:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells into the appropriate cell culture plates at a density that will allow for logarithmic growth during the experiment.

  • Allow cells to adhere and resume growth for 24 hours.

  • Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). It is crucial to add the ceramide solution to the medium and mix well immediately before adding to the cells to prevent precipitation.

  • Prepare a vehicle control by diluting the same volume of DMSO used for the highest ceramide concentration in complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) before proceeding to downstream analysis.

Cell Viability Assessment (MTT Assay)

Materials:

  • 96-well cell culture plates with treated cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization solution

  • Plate reader

Protocol:

  • Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection (Annexin V/PI Staining)

Materials:

  • Treated cells in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Western Blot Analysis for Apoptosis and ER Stress Markers

Materials:

  • Treated cells in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-GRP78, anti-CHOP, anti-p-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

Visualizations

Signaling Pathway of Ceramide-Induced Apoptosis

Ceramide_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_er ER Stress Pathway cluster_execution Execution Pathway TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Binds nSMase Neutral Sphingomyelinase TNFR->nSMase Activates Ceramide_gen Ceramide Generation nSMase->Ceramide_gen Catalyzes Mitochondrion Mitochondrion Ceramide_gen->Mitochondrion ER Endoplasmic Reticulum Ceramide_gen->ER CytoC Cytochrome c Release Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase-3 Apoptosome->Caspase3 Activates ER_Stress ER Stress ER->ER_Stress CHOP CHOP ER_Stress->CHOP pJNK p-JNK ER_Stress->pJNK Apoptosis Apoptosis CHOP->Apoptosis pJNK->Apoptosis PARP PARP Cleavage Caspase3->PARP Caspase3->Apoptosis C22_Ceramide Exogenous This compound C22_Ceramide->Ceramide_gen C22_Ceramide->Mitochondrion Forms channels C22_Ceramide->ER Induces stress

Caption: this compound induces apoptosis via intrinsic, extrinsic, and ER stress pathways.

Experimental Workflow for this compound Treatment

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation start Start prep_cer Prepare this compound Stock Solution (in DMSO) start->prep_cer prep_cells Seed Cells in Culture Plates start->prep_cells treat_cells Treat Cells with this compound (Various concentrations and time points) prep_cer->treat_cells prep_cells->treat_cells mtt Cell Viability (MTT Assay) treat_cells->mtt annexin Apoptosis (Annexin V/PI Staining) treat_cells->annexin western Protein Expression (Western Blot) treat_cells->western data_analysis Analyze Data and Draw Conclusions mtt->data_analysis annexin->data_analysis western->data_analysis end End data_analysis->end

Caption: Workflow for in vitro this compound treatment and analysis.

References

Application Notes and Protocols for the Extraction of Very-Long-Chain Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain ceramides (VLC-Cers) are a subclass of sphingolipids characterized by fatty acid chains of 22 carbons or more. These molecules are not merely structural components of cell membranes; they are critical signaling lipids involved in a myriad of cellular processes, including apoptosis, inflammation, and insulin resistance.[1][2] The distinct biological roles of VLC-Cers compared to their long-chain counterparts underscore the importance of accurate and efficient extraction and quantification methods for their study.[3] Dysregulation of VLC-Cer levels has been implicated in various diseases, making them promising biomarkers and therapeutic targets.[4][5]

This document provides detailed application notes and protocols for the extraction of VLC-Cers from biological matrices. It includes a comparative analysis of common lipid extraction techniques, experimental protocols, and visualizations of relevant signaling pathways to guide researchers in selecting the optimal method for their specific needs.

Comparison of Lipid Extraction Methods for Very-Long-Chain Ceramides

The choice of an appropriate extraction method is critical for the accurate quantification of VLC-Cers. The efficiency of extraction can be influenced by the sample matrix, the specific VLC-Cer species of interest, and the downstream analytical technique. Below is a summary of commonly used methods with their respective advantages and disadvantages.

MethodPrincipleTypical Recovery of VLC-CersAdvantagesDisadvantages
Bligh and Dyer Method A biphasic liquid-liquid extraction using chloroform, methanol, and water to partition lipids into an organic phase.[6][7]Good to Excellent (70-99% for total ceramides)[4]Well-established, effective for a wide range of lipids, and suitable for various sample types.Use of chlorinated solvents, can be time-consuming, and may result in lower recovery for highly lipophilic compounds in samples with high lipid content.[6][7]
Folch Method Similar to Bligh and Dyer but uses a higher ratio of chloroform to methanol and includes a washing step to remove non-lipid contaminants.[6][7]High (often considered a gold standard for total lipid extraction)Robust and thorough extraction, yielding high purity lipids.[8]Requires larger volumes of chlorinated solvents and is more time-consuming than the Bligh and Dyer method.[8]
Protein Precipitation Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol), and lipids are recovered from the supernatant.[9]Excellent (Absolute recoveries of 109% for Cer(22:0) and 114% for Cer(24:0) from human plasma have been reported)[10]Rapid, simple, and suitable for high-throughput screening; avoids the use of chlorinated solvents.[9][10]May not be as effective for complex tissue samples and can result in the co-extraction of other small molecules.

Experimental Protocols

Protocol 1: Modified Bligh and Dyer Method for VLC-Ceramide Extraction from Tissues

This protocol is adapted for the extraction of VLC-Cers from tissue samples.

Materials:

  • Tissue sample (e.g., liver, brain)

  • Chloroform

  • Methanol

  • Deionized water

  • Phosphate-buffered saline (PBS), ice-cold

  • Glass homogenizer

  • Centrifuge tubes (glass, solvent-resistant)

  • Centrifuge

  • Nitrogen gas evaporator

  • Internal standards (e.g., C17:0 ceramide, C25:0 ceramide)[4]

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a glass homogenizer on ice.

  • Add a known amount of internal standard to the tissue.

  • Add 1 mL of ice-cold PBS and homogenize the tissue thoroughly.

  • Transfer the homogenate to a glass centrifuge tube.

  • Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the homogenate. Vortex vigorously for 1 minute.

  • Incubate the mixture for 15 minutes at room temperature with occasional vortexing.

  • Add 1.25 mL of chloroform and vortex for 1 minute.

  • Add 1.25 mL of deionized water and vortex for 1 minute to induce phase separation.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in an appropriate solvent (e.g., methanol) for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Protocol 2: Protein Precipitation for High-Throughput VLC-Ceramide Extraction from Plasma

This protocol is suitable for the rapid extraction of VLC-Cers from plasma samples.[10][11]

Materials:

  • Plasma sample

  • Acetonitrile (ACN), ice-cold

  • Internal standards (e.g., deuterated Cer(d18:1/22:0) and Cer(d18:1/24:0))[11]

  • Microcentrifuge tubes

  • Microcentrifuge

  • Vortex mixer

  • Nitrogen gas evaporator

Procedure:

  • Pipette 50 µL of plasma into a microcentrifuge tube.

  • Add a known amount of internal standard to the plasma.

  • Add 200 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the lipids and transfer it to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for VLC-Ceramide Extraction

G cluster_sample Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis Sample Biological Sample (Tissue or Plasma) IS Add Internal Standards Sample->IS Homogenize Homogenization (for tissue) IS->Homogenize Solvents Add Extraction Solvents (e.g., Chloroform/Methanol or Acetonitrile) Homogenize->Solvents Vortex Vortex/Mix Solvents->Vortex Centrifuge1 Centrifugation (Phase Separation / Pellet Proteins) Vortex->Centrifuge1 Collect Collect Lipid-Containing Phase (Organic Layer or Supernatant) Centrifuge1->Collect Dry Dry Under Nitrogen Collect->Dry Reconstitute Reconstitute in LC-MS Grade Solvent Dry->Reconstitute LCMS LC-MS/MS Analysis (Quantification of VLC-Cers) Reconstitute->LCMS cluster_membrane Mitochondrial Outer Membrane cluster_downstream Downstream Apoptotic Events LC_Cer Long-Chain Ceramides (e.g., C16:0) Pore Apoptotic Pore Formation LC_Cer->Pore Induces VLC_Cer Very-Long-Chain Ceramides (e.g., C24:0) VLC_Cer->Pore Inhibits CytoC Cytochrome c Release Pore->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin_Receptor Insulin Receptor IRS IRS-1 Insulin_Receptor->IRS Activates PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Ceramides Ceramides (including VLC-Cers) PP2A PP2A Ceramides->PP2A Activates PKCzeta PKCζ Ceramides->PKCzeta Activates PP2A->Akt Inhibits (Dephosphorylation) PKCzeta->Akt Inhibits Insulin Insulin Insulin->Insulin_Receptor

References

Application Notes and Protocols for C22 Ceramide in Artificial Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing C22 Ceramide (Lignoceric Ceramide) in the creation of artificial membranes. This document outlines the significance of incorporating very-long-chain ceramides into model systems and offers detailed protocols for the preparation and characterization of this compound-containing liposomes, supported lipid bilayers (SLBs), and black lipid membranes (BLMs).

Introduction

This compound, a saturated very-long-chain sphingolipid, is a critical component of biological membranes, particularly in the stratum corneum of the skin and in myelin sheaths. Its incorporation into artificial membrane systems is invaluable for studying a range of biological phenomena, from membrane stability and permeability to the intricate signaling pathways involved in apoptosis. The long acyl chain of this compound significantly influences the biophysical properties of lipid bilayers, promoting the formation of ordered gel phases, increasing membrane thickness, and modulating membrane fluidity. These characteristics make it an essential tool for researchers investigating membrane protein function, drug-membrane interactions, and the pathophysiology of diseases associated with altered ceramide metabolism.

Biophysical Effects of this compound on Artificial Membranes

The introduction of this compound into artificial lipid bilayers induces significant changes in their physical properties. Understanding these effects is crucial for designing experiments and interpreting results.

PropertyEffect of this compound IncorporationTypical Measurement Technique
Phase Transition Temperature (Tm) Increases the main phase transition temperature of phospholipids, promoting the formation of gel-phase domains.[1][2][3]Differential Scanning Calorimetry (DSC)
Membrane Fluidity Decreases membrane fluidity by inducing a more ordered state in the lipid acyl chains.Fluorescence Recovery After Photobleaching (FRAP)
Membrane Permeability Can increase permeability to small molecules and ions, potentially through the formation of ceramide channels.[4]Calcein Leakage Assay
Membrane Thickness Increases the thickness of the lipid bilayer due to its long, extended acyl chain.[5]Atomic Force Microscopy (AFM), X-ray Diffraction
Membrane Stability Enhances membrane stability and rigidity.AFM, Micropipette Aspiration

Experimental Protocols

Preparation of this compound-Containing Liposomes

This protocol describes the formation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration and extrusion method.[6][7][8]

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or other desired phospholipid

  • This compound (N-lignoceroyl-D-sphingosine)

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator or nitrogen/argon stream

  • Vacuum desiccator

  • Water bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a clean round-bottom flask, dissolve the desired amounts of POPC and this compound in chloroform to achieve the target molar ratio (e.g., 9:1 POPC:this compound).

    • Remove the chloroform using a rotary evaporator or a gentle stream of nitrogen/argon to form a thin lipid film on the wall of the flask.

    • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask containing the dry lipid film. The volume will depend on the desired final lipid concentration.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs). This should be done at a temperature above the phase transition temperature of the lipid mixture.

  • Extrusion:

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to one of the extruder syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times) to form unilamellar vesicles of a uniform size.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, consider adding a cryoprotectant and storing at -80°C.

Experimental Workflow for Liposome Preparation

G cluster_prep Liposome Preparation start Start dissolve Dissolve Lipids in Chloroform start->dissolve 1 film Form Thin Lipid Film dissolve->film 2 hydrate Hydrate Film to form MLVs film->hydrate 3 extrude Extrude to form LUVs hydrate->extrude 4 end End extrude->end 5

A simplified workflow for preparing this compound-containing liposomes.
Formation of this compound-Containing Supported Lipid Bilayers (SLBs)

This protocol outlines the vesicle fusion method to form an SLB with this compound on a solid substrate like glass or mica.[9][10][11]

Materials:

  • This compound-containing LUVs (prepared as described above)

  • Solid substrate (e.g., glass coverslip, mica disc)

  • Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ) or suitable cleaning agent

  • Deionized water

  • SLB formation buffer (e.g., Tris buffer with CaCl2)

  • Plasma cleaner (optional)

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate. For glass, this can be achieved by sonication in a detergent solution followed by extensive rinsing with deionized water.

    • For a more rigorous cleaning, treat the substrate with Piranha solution (handle with extreme care in a fume hood) for 10-15 minutes, followed by copious rinsing with deionized water.

    • Alternatively, use a plasma cleaner to create a hydrophilic surface.

    • Dry the substrate with a stream of nitrogen or argon.

  • SLB Formation:

    • Place the cleaned substrate in a suitable chamber.

    • Add the SLB formation buffer to the chamber.

    • Inject the this compound-containing liposome suspension into the chamber. The presence of divalent cations like Ca2+ often facilitates vesicle fusion.

    • Allow the vesicles to adsorb, rupture, and fuse on the substrate to form a continuous bilayer. This process can take from minutes to hours.

  • Rinsing:

    • Gently rinse the surface with fresh buffer to remove any unfused vesicles.

  • Characterization:

    • The quality and fluidity of the SLB can be assessed using techniques like Atomic Force Microscopy (AFM) and Fluorescence Recovery After Photobleaching (FRAP).

Experimental Workflow for SLB Formation

G cluster_slb SLB Formation start Start clean Clean Substrate start->clean 1 add_buffer Add Buffer clean->add_buffer 2 add_liposomes Add Liposomes add_buffer->add_liposomes 3 incubate Incubate for Vesicle Fusion add_liposomes->incubate 4 rinse Rinse incubate->rinse 5 end End rinse->end 6

A generalized workflow for forming a this compound SLB via vesicle fusion.
Creation of this compound-Containing Black Lipid Membranes (BLMs)

This protocol describes the "painting" method for forming a BLM incorporating this compound, suitable for single-channel recordings.[5][12][13]

Materials:

  • Lipid mixture (e.g., DPhPC or POPC with this compound) dissolved in an organic solvent (e.g., n-decane)

  • BLM chamber with a small aperture (e.g., 100-200 µm) in a hydrophobic partition (e.g., Teflon)

  • Aqueous electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)

  • Ag/AgCl electrodes

  • Current amplifier for electrophysiological recordings

Procedure:

  • Chamber Setup:

    • Assemble the BLM chamber and fill both compartments with the electrolyte solution.

    • Connect the Ag/AgCl electrodes to the amplifier and place them in the respective compartments.

  • Membrane Painting:

    • Using a fine brush or a glass rod, apply a small amount of the lipid/solvent mixture over the aperture in the partition.

    • The solvent will thin and dissolve into the aqueous phase, leaving a bilayer membrane spanning the aperture. The formation of the bilayer can be monitored by an increase in membrane capacitance.

  • Characterization and Use:

    • Once the BLM is stable, it can be used for experiments such as single-channel recordings to study the formation of ceramide channels or the effect of this compound on the activity of reconstituted membrane proteins.

This compound in Signaling Pathways

This compound, like other ceramides, is a key player in cellular signaling, particularly in the induction of apoptosis. It can be generated through the de novo synthesis pathway or by the hydrolysis of sphingomyelin.

Fas-Mediated Apoptosis

The Fas receptor (a member of the tumor necrosis factor receptor superfamily) can trigger apoptosis upon binding to its ligand (FasL). Ceramide has been implicated as a second messenger in this pathway.[14][15][16][17] The generation of ceramide, including very-long-chain species, can lead to the clustering of Fas receptors in the plasma membrane, facilitating the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of the caspase cascade.[17]

Fas-Mediated Apoptosis Pathway Involving Ceramide

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol FasL Fas Ligand FasR Fas Receptor FasL->FasR Binding aSMase Acid Sphingomyelinase FasR->aSMase Activation FADD FADD FasR->FADD Recruitment SM Sphingomyelin C22Cer This compound SM->C22Cer C22Cer->FasR Clustering aSMase->SM Hydrolysis Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Ceramide's role in the Fas-mediated apoptotic signaling cascade.
Ceramide Channel Formation

There is evidence to suggest that ceramides can self-assemble within membranes to form channels, which can increase membrane permeability to ions and even small proteins.[10][18] The study of these channels is often conducted using BLMs and single-channel recording techniques.

Workflow for Studying Ceramide Channels

G cluster_workflow Ceramide Channel Study Workflow start Start prep_blm Prepare BLM with This compound start->prep_blm apply_voltage Apply Transmembrane Voltage prep_blm->apply_voltage record_current Record Ion Current apply_voltage->record_current analyze_data Analyze for Channel Activity record_current->analyze_data end End analyze_data->end

A basic workflow for investigating this compound channel formation in a BLM.

Concluding Remarks

The use of this compound in artificial membrane systems provides a powerful tool for elucidating the fundamental roles of very-long-chain ceramides in membrane biology and cellular signaling. The protocols and information provided herein serve as a starting point for researchers to design and execute experiments aimed at understanding the multifaceted functions of this important lipid. Careful consideration of the biophysical effects of this compound is essential for the accurate interpretation of experimental data.

References

Application Notes and Protocols: The CerS2 Knockout Mouse Model for Investigating the Role of C22 Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a central role in cellular processes including proliferation, apoptosis, and stress responses. The biological function of ceramides is intricately linked to the length of their N-acyl chains, which are determined by a family of six ceramide synthases (CerS). Ceramide Synthase 2 (CerS2) is responsible for the synthesis of ceramides with very-long-acyl chains (VLCs), primarily C22 and C24. The CerS2 knockout (CerS2-/-) mouse model has emerged as an invaluable tool for elucidating the specific functions of these VLC ceramides in health and disease. This document provides a comprehensive overview of the CerS2-/- mouse model, including its phenotypic characteristics, associated biochemical changes, and detailed protocols for its use in research.

Phenotypic and Biochemical Characterization

The ablation of CerS2 in mice leads to a dramatic shift in the sphingolipid profile, most notably in the liver where CerS2 is highly expressed. This alteration in lipid composition results in a range of physiological and pathological consequences.

Key Phenotypes of CerS2 Knockout Mice:
  • Severe Hepatopathy: From around 30 days of age, CerS2 null mice develop a severe nonzonal hepatopathy, which coincides with the peak expression of CerS2 in wild-type mice.[1][2] This condition is characterized by increased rates of hepatocyte apoptosis and proliferation.[1][2]

  • Hepatocellular Abnormalities: Older mice exhibit pronounced hepatocellular anisocytosis (variation in cell size) and the formation of regenerative nodules.[1][2]

  • Hepatocellular Carcinoma: With age (from approximately 10 months), these mice are prone to developing progressive hepatomegaly and noninvasive hepatocellular carcinoma.[1][2][3][4]

  • Metabolic Dysregulation: While total ceramide levels may be unaltered, the shift in acyl-chain length contributes to metabolic dysfunctions, including hepatic insulin resistance.[5][6] Heterozygous (CerS2+/-) mice, when challenged with a high-fat diet, show enhanced hepatic steatosis and insulin resistance.[5]

  • Myelin Sheath Defects: CerS2 deficiency also affects the central nervous system, leading to defects in the myelin sheath and progressive cerebellar degeneration starting from early adulthood.[3]

  • Altered Immune Response: CerS2 null mice have shown altered T-cell responses and are protected from ovalbumin-induced asthma, suggesting a role for very-long-chain ceramides in airway inflammation.[7]

Biochemical Profile

The primary biochemical consequence of CerS2 ablation is the near-complete absence of C22-C24 ceramides and their downstream sphingolipid derivatives in tissues like the liver.[8][9][10] This triggers a compensatory mechanism leading to significant changes in other lipid species.

Lipid SpeciesChange in CerS2-/- Mouse LiverReference
C22-C24 Ceramides ~95% reduction[9]
C16-Ceramide Significantly elevated[1][9]
Sphinganine Up to 50-fold elevation[9]
Glucosylceramide Synthase Activity ~2-fold elevation[8]
Neutral Sphingomyelinase 2 (mRNA) Elevated[8]
Total Ceramide Unaltered[9]
Total Glycerophospholipids Unaltered[9][10]
Total Cholesterol Unaltered[9][10]

Key Signaling Pathways and Experimental Workflow

The absence of C22 ceramides in CerS2-/- mice impacts several cellular signaling pathways and provides a clear workflow for experimental investigation.

CerS2_Signaling_Pathway cluster_0 CerS2 Wild-Type cluster_1 CerS2 Knockout sphinganine Sphinganine cers2 CerS2 sphinganine->cers2 acyl_coa C22-C24 Acyl-CoA acyl_coa->cers2 c22_cer C22-C24 Ceramide cers2->c22_cer homeostasis Liver Homeostasis Myelin Integrity c22_cer->homeostasis ko_sphinganine Sphinganine (Accumulates) cers5_6 CerS5/6 ko_sphinganine->cers5_6 c16_acyl_coa C16 Acyl-CoA c16_acyl_coa->cers5_6 c16_cer C16 Ceramide (Compensatory Increase) cers5_6->c16_cer pathology Hepatopathy Apoptosis Proliferation Myelin Defects c16_cer->pathology Experimental_Workflow cluster_analysis 4. Downstream Analysis breeding 1. Breeding & Genotyping (CerS2+/- x CerS2+/-) wt Wild-Type (WT) (Control Group) breeding->wt ko CerS2 Knockout (KO) (Experimental Group) breeding->ko phenotyping 2. Phenotypic Analysis (Body Weight, Diet Challenge) wt->phenotyping ko->phenotyping tissue 3. Tissue Collection (Liver, Brain, Blood) phenotyping->tissue lipidomics Lipidomics (LC-MS/MS) (Ceramide Profiling) tissue->lipidomics histo Histology (H&E) (Liver Pathology) tissue->histo metabolic Metabolic Tests (GTT) (Glucose Homeostasis) tissue->metabolic gene Gene Expression (qRT-PCR, RNA-seq) tissue->gene data 5. Data Interpretation & Conclusion lipidomics->data histo->data metabolic->data gene->data

References

Illuminating Cellular Processes: A Guide to Fluorescently Labeling C22 Ceramide for Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role as second messengers in a variety of cellular processes, including apoptosis, cell cycle regulation, and stress responses. The length of the fatty acyl chain of ceramide can determine its specific biological function. Very-long-chain ceramides, such as C22 ceramide, have been implicated in the regulation of membrane structure and the formation of signaling platforms within lipid rafts. Visualizing the subcellular localization and dynamics of this compound is therefore essential for understanding its physiological and pathological roles.

Fluorescent labeling of this compound provides a powerful tool for its direct visualization in living and fixed cells using fluorescence microscopy. This document provides detailed application notes and protocols for the fluorescent labeling of this compound, with a focus on practical experimental procedures and data interpretation.

Choosing a Fluorescent Probe

The selection of a suitable fluorophore is critical for the successful imaging of this compound. The ideal probe should be bright, photostable, and minimally perturb the natural behavior of the ceramide molecule. Two of the most commonly used classes of fluorophores for labeling lipids are BODIPY™ and NBD.

  • BODIPY™ (Boron-dipyrromethene) Dyes: These fluorophores are characterized by their high fluorescence quantum yields, sharp emission peaks, and excellent photostability.[1][2] They are relatively insensitive to the polarity of their environment. Some BODIPY-ceramide analogs exhibit a concentration-dependent shift in their fluorescence emission from green to red, which can be utilized to study lipid accumulation in specific cellular compartments.[3][4]

  • NBD (Nitrobenzoxadiazole) Dyes: NBD has a smaller molecular structure compared to BODIPY, which may reduce potential steric hindrance.[5] Its fluorescence is sensitive to the environment, being weakly fluorescent in aqueous media and becoming more fluorescent in a nonpolar, lipid-rich environment.[1] However, NBD is generally less photostable than BODIPY.[2][5]

For imaging this compound, a BODIPY-based probe is often preferred due to its superior photostability, which is advantageous for long-term live-cell imaging and high-resolution techniques.

Data Presentation: Comparison of Fluorescent Probes

The choice of fluorophore can be guided by its specific photophysical properties. The following table summarizes the key characteristics of commonly used fluorophores for ceramide labeling.

PropertyBODIPY™ FLNBD (Nitrobenzoxadiazole)
Excitation Maximum (nm) ~505[5]~466[5]
Emission Maximum (nm) ~512-540[5]~536[5]
Quantum Yield High (often approaching 1.0 in lipid environments)[1]Moderate
Photostability High[2][5]Moderate[5]
Environmental Sensitivity LowHigh (fluorescence increases in nonpolar environments)[1]
Key Features Bright, photostable, some analogs show concentration-dependent spectral shifts.[3][4][5]Smaller size, environmentally sensitive fluorescence.[1][5]

Experimental Protocols

Protocol 1: Preparation of Fluorescent this compound-BSA Complex

Due to the hydrophobic nature of this compound, it is essential to complex it with bovine serum albumin (BSA) for efficient delivery to cells in an aqueous culture medium. The long acyl chain of this compound may require slight modifications to standard protocols for shorter-chain ceramides to ensure proper solubilization.

Materials:

  • Fluorescently labeled this compound (e.g., BODIPY™ FL C22-Ceramide). Note: As direct commercial sources for fluorescently labeled this compound can be limited, custom synthesis may be required. General methods for N-acylation of a fluorescently labeled sphingosine precursor can be adapted.

  • Fatty acid-free BSA

  • Ethanol

  • Dodecane

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Prepare a stock solution of fluorescent this compound: Dissolve the fluorescent this compound in an ethanol:dodecane (98:2, v/v) solution to a final concentration of 1 mM. Gentle warming and vortexing may be necessary to fully dissolve the lipid.

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in HBSS or PBS to a final concentration of 5 mg/mL.

  • Form the ceramide-BSA complex: While vigorously vortexing the BSA solution, slowly add the fluorescent this compound stock solution to achieve the desired final concentration (typically 5-10 µM).

  • Incubate and sonicate: Incubate the mixture for 15-30 minutes at 37°C with occasional vortexing. A brief sonication in a water bath sonicator can aid in the formation of a homogenous complex.

  • Use immediately or store: The fluorescent this compound-BSA complex is now ready for use in cell labeling experiments. It is recommended to prepare this complex fresh for each experiment.

Protocol 2: Live-Cell Imaging of this compound

This protocol describes the labeling of live cells to visualize the uptake and subcellular distribution of fluorescent this compound.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescent this compound-BSA complex (from Protocol 1)

  • Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS and 25 mM HEPES)

  • Fluorescence microscope equipped with appropriate filters for the chosen fluorophore

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Labeling:

    • Wash the cells once with pre-warmed live-cell imaging medium.

    • Add the fluorescent this compound-BSA complex, diluted in live-cell imaging medium to a final concentration of 1-5 µM, to the cells.

    • Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells three times with pre-warmed live-cell imaging medium to remove the excess fluorescent probe.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging medium to the cells.

    • Immediately image the cells using a fluorescence microscope. For BODIPY™ FL, use a standard FITC filter set.

Protocol 3: Fixed-Cell Imaging and Co-localization of this compound

This protocol is suitable for high-resolution imaging of the subcellular distribution of fluorescent this compound and for co-localization studies with organelle-specific markers.

Materials:

  • Cells cultured on coverslips

  • Fluorescent this compound-BSA complex (from Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies for organelle markers (e.g., anti-Calnexin for ER, anti-GM130 for Golgi)

  • Fluorescently labeled secondary antibodies

  • DAPI or Hoechst for nuclear staining

  • Mounting medium

Procedure:

  • Labeling: Label live cells with the fluorescent this compound-BSA complex as described in Protocol 2 (Steps 2 and 3).

  • Fixation:

    • Aspirate the final wash medium.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (if performing immunostaining):

    • Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking and Immunostaining:

    • Incubate the cells with blocking buffer for 30 minutes at room temperature.

    • Incubate with primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the corresponding fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Image the cells using a confocal or widefield fluorescence microscope.

Signaling Pathways and Experimental Workflows

This compound in Apoptosis Signaling

Very-long-chain ceramides, including this compound, are known to be involved in the induction of apoptosis. This compound can be generated in the endoplasmic reticulum (ER) and at mitochondria-associated membranes (MAMs), leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.

C22_Ceramide_Apoptosis_Pathway cluster_stimulus Apoptotic Stimuli cluster_synthesis This compound Synthesis cluster_mitochondrion Mitochondrial Events cluster_execution Execution Phase Stress Stress CerS2 Ceramide Synthase 2 (ER/MAM) Stress->CerS2 activates MOMP Mitochondrial Outer Membrane Permeabilization CerS2->MOMP induces CytoC Cytochrome c Release MOMP->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-Mediated Apoptosis Pathway
This compound in Lipid Raft Signaling

This compound can promote the formation of large, ordered membrane domains known as ceramide-rich platforms within lipid rafts. These platforms can serve to cluster signaling molecules and facilitate downstream signal transduction.

C22_Ceramide_Lipid_Raft_Pathway Extracellular_Signal Extracellular Signal (e.g., TNF-α) nSMase Neutral Sphingomyelinase (nSMase) Activation Extracellular_Signal->nSMase Sphingomyelin Sphingomyelin in Lipid Rafts nSMase->Sphingomyelin hydrolyzes C22_Ceramide This compound Generation Sphingomyelin->C22_Ceramide Platform_Formation Ceramide-Rich Platform Formation C22_Ceramide->Platform_Formation induces Receptor_Clustering Receptor Clustering (e.g., Death Receptors) Platform_Formation->Receptor_Clustering facilitates Downstream_Signaling Downstream Signaling Cascade Receptor_Clustering->Downstream_Signaling

Role of this compound in Lipid Raft Signaling
Experimental Workflow for this compound Imaging

The following diagram outlines the general workflow for a cell imaging experiment using fluorescently labeled this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture Culture Cells on Coverslips/Dishes Labeling Incubate Cells with Fluorescent Probe Cell_Culture->Labeling Probe_Prep Prepare Fluorescent This compound-BSA Complex Probe_Prep->Labeling Washing Wash to Remove Excess Probe Labeling->Washing Fix_Perm Fix and Permeabilize (for fixed-cell imaging) Washing->Fix_Perm optional Imaging Fluorescence Microscopy Washing->Imaging Live-cell Fix_Perm->Imaging Fixed-cell Data_Analysis Image and Data Analysis Imaging->Data_Analysis

General Workflow for this compound Imaging

Troubleshooting

  • Low Fluorescence Signal:

    • Increase the concentration of the fluorescent this compound-BSA complex.

    • Increase the incubation time.

    • Ensure the BSA used is fatty acid-free.

    • Check the filter sets and settings on the microscope.

  • High Background Fluorescence:

    • Decrease the concentration of the fluorescent probe.

    • Increase the number and duration of the washing steps.

    • Prepare the ceramide-BSA complex fresh.

  • Probe Aggregation:

    • The long acyl chain of this compound may increase its tendency to aggregate. Ensure thorough vortexing and sonication during the preparation of the BSA complex.

    • Consider using a slightly higher concentration of BSA in the complexation buffer.

  • Cell Toxicity:

    • Decrease the concentration of the fluorescent probe and/or the incubation time.

    • Ensure the final concentration of the ethanol/dodecane solvent is minimal in the cell culture medium.

Conclusion

Fluorescently labeling this compound is a valuable technique for investigating its role in cellular signaling and membrane organization. By selecting the appropriate fluorescent probe and optimizing the labeling protocol, researchers can gain insights into the dynamic behavior of this important very-long-chain ceramide in living and fixed cells. The protocols and guidelines presented here provide a comprehensive resource for the successful application of this powerful imaging approach.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of C22 Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role as signaling molecules in a variety of cellular processes, including apoptosis, cell growth, and inflammation.[1] N-docosanoyl-sphing-4-enine (C22 Ceramide) is a very-long-chain ceramide that has been implicated in several biological functions and its dysregulation is associated with conditions like insulin resistance and diabetes.[2][3] Accurate and robust quantification of this compound is therefore essential for understanding its physiological roles and for the development of novel therapeutic strategies. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), offers a sensitive and specific method for the analysis of this compound in biological samples.[4] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound using HPLC.

Quantitative Data Summary

The following tables summarize the performance characteristics of HPLC and LC-MS/MS methods for the quantification of this compound and related very-long-chain ceramides from various studies.

Table 1: Performance Characteristics of LC-MS/MS Method for C22:0 and C24:0 Ceramides in Human Plasma [2][3]

ParameterC22:0 CeramideC24:0 Ceramide
Linear Dynamic Range0.02–4 µg/ml0.08–16 µg/ml
Lower Limit of Quantification (LLOQ)0.02 µg/ml0.08 µg/ml
Absolute Recovery109%114%
Intra-run Precision at LLOQ (%CV)2.7–3.4%2.8–3.4%
Intra-run Accuracy at LLOQ (%RE)-3.2–0.0%-1.0–4.1%
Inter-run Precision (%CV)3.2%3.6%
Inter-run Accuracy (%RE)-1.6%1.3%

Table 2: General Performance of HPLC-based Methods for Ceramide Analysis

ParameterPerformanceReference
Lower Detection Limit (Fluorescence HPLC)< 1 pmol[5][6]
Limit of Detection (HPLC with derivatization)0.1 pmol[7]
Limit of Quantification (HPLC with derivatization)1 pmol[7]
Recovery (from plasma)78–91%[8]
Recovery (from liver tissue)70–99%[8]
Recovery (from muscle tissue)71–95%[8]

Experimental Protocols

This section details the methodology for the extraction and analysis of this compound from biological samples.

Sample Preparation: Lipid Extraction

A common and effective method for extracting ceramides and other lipids from biological matrices is the Bligh and Dyer method.[8]

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Ice-cold 1X Phosphate Buffered Saline (PBS)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Protocol:

  • For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge.

  • Add a 1:2 (v/v) mixture of chloroform:methanol to the sample (e.g., cell pellet or 50 µL of plasma).[8]

  • For plasma samples, spike with an appropriate internal standard (e.g., C17 Ceramide).[8]

  • Vortex the mixture thoroughly for 5-10 minutes at 4°C.[8]

  • To induce phase separation, add 0.5 ml of chloroform and 0.5 ml of water.[8]

  • Vortex again and centrifuge at a low speed to separate the aqueous and organic phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Re-extract the remaining aqueous phase with an additional 1 ml of chloroform to maximize lipid recovery.[8]

  • Pool the organic extracts and dry the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate volume of HPLC mobile phase for analysis.[8]

HPLC Analysis

The following protocol is a representative method for the chromatographic separation of ceramides. Optimization may be required depending on the specific HPLC system and sample type.

Materials and Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1290 HPLC system)[9]

  • Reversed-phase C8 or C18 column (e.g., ZORBAX Eclipse XDB-C8, 150.0 mm × 2.1 mm, 3.5 µm)[9]

  • Mass spectrometer with an electrospray ionization (ESI) source for detection[9]

  • Mobile Phase A: Methanol with 1 mmol/L ammonium formate and 0.2% formic acid[9]

  • Mobile Phase B: 100% Methanol[9]

Protocol:

  • Set the column temperature to 35°C.[9]

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the reconstituted sample onto the column.

  • Separate the ceramides using a gradient elution at a flow rate of 0.3 mL/min.[9] A typical gradient might be:

    • Start with a percentage of mobile phase B suitable for retaining the analytes.

    • Increase the percentage of mobile phase B linearly to elute the ceramides based on their hydrophobicity.

    • Hold at a high percentage of mobile phase B to elute all compounds of interest.

    • Return to the initial conditions to re-equilibrate the column for the next injection.

  • Detect the eluting ceramides using the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) for specific quantification of this compound.[9]

Visualizations

This compound Signaling Pathways

Ceramides, including this compound, are central to several signaling pathways that regulate cellular fate. The three main pathways for ceramide generation are the de novo synthesis pathway, the sphingomyelinase pathway, and the salvage pathway.[10][11]

C22_Ceramide_Signaling_Pathway cluster_denovo De Novo Synthesis (ER) cluster_sm Sphingomyelinase Pathway cluster_salvage Salvage Pathway (Lysosome/Endosome) Serine_PalmitoylCoA Serine + Palmitoyl-CoA Keto_Sphinganine 3-Keto-sphinganine Serine_PalmitoylCoA->Keto_Sphinganine SPT Sphinganine Sphinganine Keto_Sphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide_denovo Ceramide (C22) Dihydroceramide->Ceramide_denovo DEGS Cellular_Responses Cellular Responses (Apoptosis, Inflammation, etc.) Ceramide_denovo->Cellular_Responses Sphingomyelin Sphingomyelin Ceramide_sm Ceramide (C22) Sphingomyelin->Ceramide_sm SMase Ceramide_sm->Cellular_Responses Complex_Sphingolipids Complex Sphingolipids Ceramide_salvage Ceramide Complex_Sphingolipids->Ceramide_salvage Sphingosine_salvage Sphingosine Ceramide_salvage->Sphingosine_salvage Acid Ceramidase FFA Free Fatty Acid Ceramide_salvage->FFA Acid Ceramidase Ceramide_recycled Ceramide (C22) Sphingosine_salvage->Ceramide_recycled CerS (ER) Ceramide_recycled->Cellular_Responses

Caption: Overview of the major pathways for this compound synthesis.

Experimental Workflow for HPLC Analysis of this compound

The following diagram outlines the key steps involved in the quantitative analysis of this compound from biological samples using HPLC.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Plasma, Cells, Tissue) Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer) Biological_Sample->Lipid_Extraction Drying Solvent Evaporation (Nitrogen Stream) Lipid_Extraction->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation (Reversed-Phase C8/C18) Injection->Separation Detection Detection (MS/MS or Fluorescence) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification (Internal Standard Method) Peak_Integration->Quantification Reporting Data Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis by HPLC.

References

Application Notes and Protocols for C22 Ceramide Delivery to Cells using Bovine Serum Albumin (BSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of bioactive sphingolipids that play a crucial role in various cellular processes, including cell growth, differentiation, senescence, and apoptosis.[1][2][3] The acyl chain length of ceramide significantly influences its biological function. Very-long-chain ceramides, such as C22 ceramide (N-behenoyl-D-erythro-sphingosine), are integral components of cellular membranes and are involved in regulating signaling pathways that can lead to apoptosis and autophagy.[4][5] Due to their hydrophobic nature, the delivery of long-chain ceramides to cells in culture requires a carrier molecule to ensure their solubility and bioavailability. Bovine serum albumin (BSA), a natural lipid carrier in mammals, is widely used for this purpose.[6]

These application notes provide detailed protocols for the preparation of this compound-BSA complexes and their application to cultured cells to study ceramide-induced biological responses. Furthermore, it outlines methods for the quantification of intracellular ceramide levels and presents an overview of the key signaling pathways affected by this compound.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the expected outcomes of this compound treatment on cultured cells.

Table 1: Dose-Dependent Effect of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (%) after 24h
0 (Vehicle Control)100 ± 5.2
1085 ± 4.1
2562 ± 6.5
5041 ± 5.9
10025 ± 3.8

Table 2: Time-Course of this compound-Induced Caspase-3 Activation

Time (hours)Fold Increase in Caspase-3 Activity (50 µM this compound)
01.0 ± 0.1
61.8 ± 0.3
123.5 ± 0.5
245.2 ± 0.7

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a this compound-BSA stock solution for treating cultured cells. The method is adapted from protocols for conjugating fatty acids to BSA.[6][7][8][9]

Materials:

  • This compound (N-behenoyl-D-erythro-sphingosine)

  • Ethanol, 200 proof

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Water bath or heat block

  • Sonicator (optional)

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in ethanol to make a concentrated stock solution (e.g., 5 mg/mL or 8.04 mM).[10][11] Warming to 60°C and sonication may be required to fully dissolve the ceramide.[10][11]

    • Note: this compound has low solubility in many organic solvents.

  • Prepare BSA Solution:

    • Prepare a 2 mM solution of fatty acid-free BSA in sterile PBS. For example, dissolve 133 mg of BSA in 1 mL of PBS.

    • Warm the BSA solution to 37°C.

  • Complexation of this compound with BSA:

    • In a sterile tube, add the desired volume of the this compound stock solution.

    • Evaporate the ethanol using a gentle stream of nitrogen gas or by using a speed vacuum to leave a thin lipid film.

    • Add the pre-warmed 2 mM BSA solution to the this compound film to achieve the desired final ceramide concentration.

    • Incubate the mixture at 37°C for at least 1 hour with intermittent vortexing or sonication to facilitate the formation of the complex.[6]

    • The solution should be clear. If it is cloudy, the complex has not formed properly.

    • Sterile filter the this compound-BSA complex solution through a 0.22 µm filter.

  • Storage:

    • For short-term use, store the complex at 4°C. For long-term storage, aliquot and store at -20°C.[6]

Protocol 2: Treatment of Cultured Cells with this compound-BSA Complex

Materials:

  • Cultured cells in appropriate cell culture plates

  • Complete cell culture medium

  • This compound-BSA complex stock solution

  • BSA solution (vehicle control)

Procedure:

  • Cell Seeding:

    • Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Treatment:

    • The following day, remove the culture medium and replace it with fresh medium containing the desired final concentration of the this compound-BSA complex.

    • Vehicle Control: Treat a set of cells with the BSA solution (without this compound) at the same final BSA concentration as the treated cells. This is a critical negative control.[6]

    • Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO2 incubator.

  • Downstream Analysis:

    • After the incubation period, cells can be harvested for various downstream analyses, such as cell viability assays, apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays), or analysis of signaling pathways.

Protocol 3: Quantification of Intracellular this compound

Quantification of intracellular ceramide levels can be achieved using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[2][12]

Materials:

  • Treated and control cells

  • Cell scraper

  • Solvents for lipid extraction (e.g., methanol, chloroform)

  • Internal standard (e.g., C17-ceramide)

  • HPLC-MS/MS system

Procedure (General Overview):

  • Cell Harvesting:

    • After treatment, wash the cells with ice-cold PBS and harvest them using a cell scraper.

    • Centrifuge the cell suspension to obtain a cell pellet.

  • Lipid Extraction:

    • Perform a lipid extraction from the cell pellet using an appropriate solvent system (e.g., Bligh-Dyer or Folch method).

    • Add a known amount of an internal standard (a ceramide species not naturally abundant in the cells) to the extraction mixture for normalization.

  • Sample Preparation:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the lipid extract in a solvent compatible with the HPLC-MS/MS system.

  • HPLC-MS/MS Analysis:

    • Inject the sample into the HPLC-MS/MS system.

    • Separate the different ceramide species using a suitable HPLC column.

    • Detect and quantify the different ceramide species, including this compound, using mass spectrometry in multiple reaction monitoring (MRM) mode.[2]

  • Data Analysis:

    • Normalize the amount of this compound to the internal standard and the total protein content of the cell lysate.

Signaling Pathways and Experimental Workflows

This compound-BSA Complex Preparation and Cellular Delivery Workflow

G cluster_prep Protocol 1: C22-Ceramide-BSA Complex Preparation cluster_delivery Protocol 2: Cellular Delivery C22 This compound Stock This compound Stock C22->Stock Dissolve in Ethanol Ethanol Ethanol->Stock Film Dry Lipid Film Stock->Film Evaporate Solvent Complex C22-BSA Complex Film->Complex Add & Incubate (37°C) BSA_sol Fatty Acid-Free BSA Solution BSA_sol->Complex Treatment Treat Cells Complex->Treatment Complex->Treatment Cells Cultured Cells Cells->Treatment Analysis Downstream Analysis Treatment->Analysis

Caption: Workflow for this compound-BSA complex preparation and delivery to cells.

This compound-Induced Signaling Pathways

Ceramides, including this compound, are known to induce apoptosis and autophagy through various signaling cascades.[4]

G cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Regulation C22_BSA This compound-BSA Complex Mitochondria Mitochondria C22_BSA->Mitochondria Akt Inhibit Akt C22_BSA->Akt Beclin1 Upregulate Beclin-1 C22_BSA->Beclin1 CytoC Cytochrome C Release Mitochondria->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis mTORC1 Inhibit mTORC1 Akt->mTORC1 Autophagy Autophagy mTORC1->Autophagy Beclin1->Autophagy

Caption: this compound signaling pathways leading to apoptosis and autophagy.

References

Application Notes and Protocols for In Vivo Administration of C22 Ceramide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C22 Ceramide, a very-long-chain sphingolipid, is a critical bioactive molecule involved in various cellular processes, including apoptosis, cell cycle regulation, and stress responses. Its role in the pathophysiology of cancer, neurodegenerative diseases, and metabolic disorders has made it a focal point of research for therapeutic development. However, the in vivo application of this compound is hampered by its high hydrophobicity and poor solubility in aqueous solutions. This document provides detailed application notes and protocols for the preparation and administration of this compound in animal models, focusing on liposomal delivery systems to overcome these challenges.

Data Presentation: Quantitative Effects of this compound Modulation

The following tables summarize quantitative data from studies involving the modulation of this compound levels in animal models, primarily through the genetic manipulation of Ceramide Synthase 2 (CerS2), the enzyme responsible for its synthesis.

Table 1: Effects of CerS2 Knockout on Sphingolipid Levels in Mouse Liver

SphingolipidWild-Type (pmol/mg protein)CerS2 Knockout (pmol/mg protein)Fold ChangeReference
C16:0-Ceramide~50~250~5-fold increase[1]
C22:0-Ceramide~150Undetectable>95% decrease[1]
C24:0-Ceramide~200Undetectable>95% decrease[1]
C24:1-Ceramide~100Undetectable>95% decrease[1]
Sphinganine~5~250~50-fold increase[1]

Table 2: Physiological Effects of CerS2 Knockout in Mice

ParameterWild-TypeCerS2 KnockoutObservationReference
Liver Enzymes (ALT/AST)NormalSignificantly elevatedIndicates liver damage[2]
Glucose ToleranceNormalImpairedSuggests a role in metabolic regulation[3]
Body WeightNormalNo significant change-
Apoptosis in HepatocytesBasalIncreasedThis compound may be crucial for liver homeostasis[4]
Cell Proliferation in HepatocytesNormalIncreasedCompensatory response to apoptosis[4]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes (Adapted from Ethanol Injection Method for C24 Ceramide)

This protocol is adapted from a method used for preparing C24 Ceramide lipid nanoparticles and is suitable for encapsulating the similarly hydrophobic this compound.[5]

Materials:

  • N-docosanoyl-D-erythro-sphingosine (this compound)

  • Distearoylphosphatidylcholine (DSPC)

  • Cholesterol

  • 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG)

  • Ethanol (200 proof, absolute)

  • Deionized water or sterile phosphate-buffered saline (PBS)

Equipment:

  • Glass vials

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

Procedure:

  • Lipid Solution Preparation:

    • In a glass vial, dissolve this compound, DSPC, cholesterol, and DPPG in ethanol. A suggested starting molar ratio is approximately 13:38:44:5 (DSPC:Cholesterol:this compound:DPPG).[5] The final total lipid concentration in ethanol should be around 15 mg/mL.

    • Gently warm the mixture if necessary to ensure complete dissolution of all lipid components.

  • Liposome Formation:

    • In a separate larger vial, place deionized water or sterile PBS (at a volume three times that of the ethanol-lipid solution).

    • While vigorously stirring the aqueous phase on a magnetic stirrer, slowly inject the ethanol-lipid solution into the aqueous phase using a syringe with a fine-gauge needle. The slow injection allows for the spontaneous formation of lipid nanoparticles as the ethanol disperses.

  • Solvent Removal and Concentration:

    • The resulting suspension will be a mixture of ethanol and water. Remove the ethanol and concentrate the liposome suspension using a rotary evaporator or through dialysis against sterile PBS.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using a DLS instrument. Aim for a particle size of 100-200 nm with a PDI below 0.2 for in vivo applications.[6]

Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Followed by Sonication/Extrusion)

This is a more general and widely used method for liposome preparation that can be adapted for this compound.[7][8]

Materials:

  • N-docosanoyl-D-erythro-sphingosine (this compound)

  • Phosphatidylcholine (e.g., DSPC or Egg PC)

  • Cholesterol

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Sterile phosphate-buffered saline (PBS) or other aqueous buffer

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in the chloroform/methanol solvent mixture in a round-bottom flask. A suggested starting molar ratio is 50:40:10 (Phosphatidylcholine:Cholesterol:this compound).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. Ensure all solvent is removed by placing the flask under high vacuum for at least 1-2 hours.

  • Hydration:

    • Hydrate the lipid film by adding sterile PBS to the flask. The volume of PBS will determine the final lipid concentration.

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film, forming multilamellar vesicles (MLVs). This process should be done at a temperature above the phase transition temperature of the lipids.

  • Size Reduction (Sonication or Extrusion):

    • Sonication: Submerge the flask containing the MLV suspension in a bath sonicator and sonicate until the suspension becomes translucent.[9][10][11] Alternatively, use a probe sonicator, being careful to avoid overheating the sample.[9]

    • Extrusion (Recommended for uniform size): Load the MLV suspension into a liposome extruder. Force the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes).[12] This will produce unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Characterization:

    • Analyze the liposome suspension for particle size, PDI, and zeta potential using DLS.

Protocol 3: In Vivo Administration of this compound Liposomes to Animal Models

Animal Models:

  • Cancer: Xenograft or syngeneic tumor models in immunocompromised (e.g., nude, SCID) or immunocompetent mice, respectively.

  • Neurodegeneration: Transgenic mouse models of Alzheimer's disease, Parkinson's disease, or other neurodegenerative conditions.

  • Metabolic Diseases: Diet-induced obesity models or genetic models of insulin resistance.

Administration Routes:

  • Intravenous (i.v.) injection: For systemic delivery. Typically administered via the tail vein.

  • Intraperitoneal (i.p.) injection: For systemic delivery, although absorption kinetics may differ from i.v. injection.

Dosage and Administration Schedule:

  • Dosage: The optimal dosage of this compound will depend on the animal model and the therapeutic goal. Based on studies with short-chain ceramides, a starting dose of 10-40 mg/kg of the encapsulated this compound could be considered.[13] Dose-response studies are crucial to determine the optimal therapeutic window.

  • Vehicle: The prepared this compound-loaded liposome suspension in sterile PBS.

  • Administration Volume: Typically 100-200 µL for mice.

  • Frequency: This will depend on the pharmacokinetic properties of the liposomes and the experimental design. A common schedule is administration every 2-3 days.

Procedure:

  • Animal Handling: Acclimatize animals to the housing conditions for at least one week before the experiment. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Preparation of Injection: On the day of injection, bring the this compound liposome suspension to room temperature. Gently mix the suspension before drawing it into a sterile syringe.

  • Injection: Restrain the animal appropriately and perform the i.v. or i.p. injection.

  • Monitoring: Monitor the animals regularly for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

  • Outcome Assessment: At the end of the study, euthanize the animals and collect tissues for analysis.

    • Cancer models: Measure tumor volume and weight. Perform histological and immunohistochemical analysis of tumors for markers of apoptosis and proliferation.

    • Neurodegeneration models: Conduct behavioral tests to assess cognitive and motor function. Analyze brain tissue for pathological markers (e.g., amyloid plaques, neurofibrillary tangles) and levels of signaling proteins.

    • Metabolic models: Measure blood glucose, insulin levels, and lipid profiles. Assess insulin sensitivity using glucose and insulin tolerance tests.

Visualization of Signaling Pathways and Workflows

Ceramide-Induced Apoptosis Signaling Pathway

Ceramide_Apoptosis_Pathway cluster_extracellular Extracellular Stress cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Stress Stress Stimuli (e.g., Chemotherapy, Radiation) SMase Sphingomyelinase (SMase) Stress->SMase activates C22_Ceramide This compound SMase->C22_Ceramide generates from Sphingomyelin Sphingomyelin Sphingomyelin->SMase PP2A Protein Phosphatase 2A (PP2A) C22_Ceramide->PP2A activates JNK c-Jun N-terminal Kinase (JNK) C22_Ceramide->JNK activates Mitochondrion Mitochondrion C22_Ceramide->Mitochondrion induces stress Akt Akt (Pro-survival) PP2A->Akt inactivates Apoptosis Apoptosis Akt->Apoptosis inhibits JNK->Apoptosis promotes Mitochondrion->Apoptosis triggers

Caption: this compound induces apoptosis through multiple signaling pathways.

Experimental Workflow for In Vivo this compound Administration

Experimental_Workflow cluster_prep Preparation cluster_admin In Vivo Administration cluster_analysis Analysis Lipid_Prep 1. Prepare Lipid Mixture (this compound, Phospholipids, Cholesterol) Liposome_Formation 2. Form Liposomes (e.g., Ethanol Injection or Thin-Film Hydration) Lipid_Prep->Liposome_Formation Characterization 3. Characterize Liposomes (Size, PDI, Zeta Potential) Liposome_Formation->Characterization Animal_Model 4. Select Animal Model (Cancer, Neurodegeneration, etc.) Characterization->Animal_Model Administration 5. Administer Liposomes (i.v. or i.p.) Animal_Model->Administration Monitoring 6. Monitor Animal Health Administration->Monitoring Tissue_Collection 7. Collect Tissues Monitoring->Tissue_Collection Data_Analysis 8. Analyze Outcomes (Tumor size, Biomarkers, etc.) Tissue_Collection->Data_Analysis Conclusion 9. Draw Conclusions Data_Analysis->Conclusion

Caption: A general workflow for the in vivo study of this compound.

Logical Relationship of Ceramide Chain Length and Bioactivity

Ceramide_Chain_Length Ceramide Ceramide Short-Chain (C2-C8) Long-Chain (C16-C18) Very-Long-Chain (C22-C24) Bioactivity Bioactivity High Membrane Permeability Potent Apoptosis Induction Essential for Barrier Function Ceramide:sc->Bioactivity:pm correlates with Ceramide:lc->Bioactivity:ap strongly associated with Ceramide:vlc->Bioactivity:br critical for

Caption: Relationship between ceramide chain length and biological function.

References

Troubleshooting & Optimization

Technical Support Center: C22 Ceramide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of C22 Ceramide in cell culture experiments. This compound, a very-long-chain sphingolipid, is a critical bioactive molecule involved in various cellular processes. However, its high hydrophobicity presents significant challenges for its solubility and delivery in aqueous cell culture environments. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in cell biology?

A1: this compound (N-Behenoyl-D-erythro-sphingosine) is a sphingolipid characterized by a long 22-carbon acyl chain. As a bioactive lipid, it is a key component of cellular membranes and is involved in signaling pathways that regulate critical cellular processes such as apoptosis, cell growth, and senescence.[1] Very-long-chain ceramides like this compound can influence the biophysical properties of membranes and have distinct biological roles compared to their shorter-chain counterparts.[2][3]

Q2: What are the main challenges in working with this compound in cell culture?

A2: The primary challenge is its extremely low solubility in aqueous solutions like cell culture media. This poor solubility can lead to precipitation, resulting in inconsistent and inaccurate concentrations in your experiments. Direct addition of this compound powder to media is not recommended.

Q3: What are the recommended solvents for dissolving this compound powder?

A3: Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent to create a stock solution. Commonly used solvents include ethanol and dimethyl sulfoxide (DMSO).[4] It is crucial to minimize the final concentration of these organic solvents in the cell culture medium to avoid cytotoxicity.

Q4: What is the maximum recommended concentration of organic solvents in the final cell culture medium?

A4: To prevent solvent-induced cell death, the final concentration of the organic solvent should be kept as low as possible. For DMSO, a final concentration of 0.1% is generally considered safe for most cell lines, though some can tolerate up to 0.5%.[5] For ethanol, a final concentration of ≤ 0.1% is recommended.[6] It is always best practice to perform a solvent tolerance test for your specific cell line.

Q5: How can I improve the solubility and delivery of this compound in serum-free media?

A5: In serum-free conditions, where carrier proteins like albumin are absent, complexing this compound with fatty-acid-free bovine serum albumin (BSA) is a highly effective method to enhance its solubility and facilitate its delivery to cells.[2] This is a widely used technique for introducing hydrophobic molecules into cell culture.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon addition to media - The final concentration of this compound is too high.- Inadequate mixing during dilution.- Absence of a carrier protein in serum-free media.- Reduce the final working concentration of this compound.- Prepare an intermediate dilution in a small volume of media before adding to the final volume, and mix gently but thoroughly.- Prepare a this compound-BSA complex before adding it to your serum-free medium.
No observable cellular effect - this compound has precipitated out of solution.- Insufficient concentration of this compound reaching the cells.- The chosen cell line is not responsive to this compound.- Visually inspect the culture for precipitates. If present, optimize the solubilization method.- Use a this compound-BSA complex to improve bioavailability.- Confirm the expression of relevant signaling pathway components in your cell line and consider a positive control.
Cell toxicity or death - The concentration of the organic solvent (e.g., DMSO, ethanol) is too high.- The concentration of this compound is inducing apoptosis.- Contamination of the stock solution or media.- Ensure the final solvent concentration is within the tolerated range for your cells (typically ≤0.1% for DMSO/ethanol). Always include a vehicle control (solvent only) in your experiments.[5][6]- Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound.- Ensure sterile techniques are used throughout the preparation of solutions and cell culture.

Quantitative Data Summary

The solubility of this compound is highly dependent on the solvent and preparation method. The following table summarizes available quantitative data.

CompoundSolventSolubilityNotes
This compoundEthanol5 mg/mLRequires ultrasonic and warming to 60°C.[4]
This compoundDimethylformamide (DMF)0.33 mg/mLRequires ultrasonic and warming to 60°C.[4]
C2 CeramideEthanol~33 mg/mLFor comparison, shorter-chain ceramides are more soluble.[7]
C2 CeramideDMSO~20 mg/mL[7]
C24:1 CeramideEthanol~3 mg/mL[8]
C24:1 CeramideDMSO<20 µg/mL[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Anhydrous ethanol or DMSO

  • Sterile microcentrifuge tubes or glass vials

  • Water bath or heating block

  • Sonicator

Procedure:

  • In a sterile environment, weigh the desired amount of this compound powder and transfer it to a sterile glass vial.

  • Add the appropriate volume of 100% ethanol or DMSO to achieve the desired stock concentration (e.g., 5 mg/mL in ethanol).

  • To aid dissolution, warm the solution to 60°C and sonicate until the this compound is completely dissolved.[4] Visually inspect to ensure no solid particles remain.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C, protected from light.[4]

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture

This protocol details the complexation of this compound with fatty-acid-free BSA for enhanced solubility and delivery in cell culture, adapted from general lipid-BSA complexation methods.[9][10]

Materials:

  • This compound stock solution (from Protocol 1)

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

  • Sterile glass test tubes

  • Nitrogen gas source (optional)

  • Vortex mixer

  • Water bath

Procedure:

  • Prepare a BSA Solution: Dissolve fatty-acid-free BSA in sterile PBS or serum-free medium to a concentration of 10% (w/v). Gently mix to dissolve and filter-sterilize.

  • Dry the Lipid Film: In a sterile glass test tube, add the desired amount of this compound stock solution. Evaporate the organic solvent under a gentle stream of nitrogen gas or by using a vacuum concentrator to form a thin lipid film on the bottom of the tube.

  • Complexation: a. Gently warm the 10% BSA solution to 37°C. b. Add a small volume of the pre-warmed BSA solution to the glass tube containing the this compound film. c. Vortex the tube vigorously for 2-3 minutes to resuspend the lipid film and initiate complex formation. d. Incubate the mixture in a 37°C water bath for at least 30 minutes, with occasional vortexing, to facilitate the complexation of this compound to BSA.[10]

  • Final Dilution: The resulting this compound-BSA complex can now be diluted to the desired final concentration in your cell culture medium.

  • Vehicle Control: Prepare a vehicle control by following the same procedure but without the addition of this compound.

Visualizations

This compound Solubilization Workflow

G cluster_0 Stock Solution Preparation cluster_1 BSA Complexation (Recommended) cluster_2 Application to Cell Culture C22_Powder This compound Powder Solvent Add Ethanol or DMSO C22_Powder->Solvent Heat_Sonicate Warm (60°C) & Sonicate Solvent->Heat_Sonicate Stock Concentrated Stock (e.g., 5 mg/mL) Heat_Sonicate->Stock Dry_Lipid Dry to Lipid Film Stock->Dry_Lipid For BSA Complex Dilute_Media Dilute in Culture Medium Stock->Dilute_Media Direct Dilution (use with caution) BSA_Sol Add warm Fatty-Acid-Free BSA Solution Dry_Lipid->BSA_Sol Vortex_Incubate Vortex & Incubate (37°C) BSA_Sol->Vortex_Incubate BSA_Complex This compound-BSA Complex Vortex_Incubate->BSA_Complex BSA_Complex->Dilute_Media Add_Cells Add to Cells Dilute_Media->Add_Cells

Workflow for preparing this compound for cell culture.
General Ceramide Signaling Pathway

G cluster_0 Stimuli cluster_1 Ceramide Generation cluster_2 Downstream Effectors cluster_3 Cellular Outcomes Stress Cellular Stress (e.g., TNF-α, Chemotherapy) SMase Sphingomyelinase (SMase) Stress->SMase DeNovo De Novo Synthesis Stress->DeNovo Ceramide Ceramide (including C22) SMase->Ceramide DeNovo->Ceramide PP2A Protein Phosphatase 2A (PP2A) Ceramide->PP2A PKC Protein Kinase C ζ (PKCζ) Ceramide->PKC JNK c-Jun N-terminal Kinase (JNK) Ceramide->JNK CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Apoptosis Apoptosis PP2A->Apoptosis Inflammation Inflammation PKC->Inflammation JNK->Apoptosis

Simplified overview of ceramide-mediated signaling pathways.
Troubleshooting Logic for this compound Precipitation

G Start Precipitate observed in cell culture medium? High_Conc Is the final this compound concentration high? Start->High_Conc Yes Check_Dilution Action: Check dilution technique (use intermediate dilution) Start->Check_Dilution No Serum_Free Are you using serum-free medium? High_Conc->Serum_Free No Reduce_Conc Action: Reduce final concentration High_Conc->Reduce_Conc Yes Use_BSA Action: Use this compound-BSA complex Serum_Free->Use_BSA Yes Serum_Free->Check_Dilution No End Problem likely resolved Reduce_Conc->End Use_BSA->End Check_Dilution->End

Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Overcoming C22 Ceramide Aggregation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on handling and overcoming the challenges associated with C22 Ceramide aggregation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to aggregation in aqueous solutions?

A1: this compound possesses a long C22 acyl chain, which makes it highly hydrophobic and practically insoluble in water. In aqueous environments, these nonpolar molecules tend to associate with each other to minimize their contact with water, leading to the formation of aggregates and precipitation.

Q2: What are the initial signs of this compound aggregation in my experiment?

A2: Visual indicators of aggregation include the appearance of a cloudy or milky suspension, visible precipitates, or a film on the surface of the solution or at the bottom of the container. Instrument-based detection, such as Dynamic Light Scattering (DLS), would show a large particle size and a high Polydispersity Index (PDI).

Q3: What organic solvents can be used to prepare a this compound stock solution?

A3: this compound is soluble in several organic solvents. For biological experiments, it is crucial to use a solvent that is miscible with your aqueous buffer and minimally toxic to your cells. Commonly used solvents and their reported solubilities for long-chain ceramides are summarized in the table below. It is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous experimental medium.

Q4: Is it advisable to store this compound in an aqueous solution?

A4: No, it is generally not recommended to store this compound in aqueous solutions for extended periods, as this can lead to aggregation and precipitation. Aqueous preparations should ideally be made fresh before each experiment. If short-term storage is necessary, it should be at 4°C, but stability should be verified.

Q5: Does this compound have a Critical Micelle Concentration (CMC)?

A5: Due to its high hydrophobicity and molecular structure with two hydrocarbon chains, this compound is not expected to form micelles in aqueous solutions on its own. Therefore, the concept of a Critical Micelle Concentration (CMC) as it applies to traditional surfactants is not applicable to this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Cloudy solution or visible precipitate upon dilution of organic stock into aqueous buffer. 1. The concentration of this compound in the final aqueous solution is above its solubility limit.2. The final concentration of the organic solvent is too low to maintain solubility.3. Rapid addition of the stock solution to the aqueous buffer can cause localized high concentrations and immediate precipitation.1. Decrease the final concentration of this compound.2. Ensure the final organic solvent concentration is sufficient to aid solubility but remains non-toxic to the experimental system (typically <1%).3. Add the stock solution dropwise to the vigorously vortexing aqueous buffer to ensure rapid and uniform mixing. Warming the aqueous buffer to 37°C may also help.
High Polydispersity Index (PDI) in liposome preparations containing this compound. 1. Incomplete hydration of the lipid film.2. Inefficient size reduction method.3. Aggregation of liposomes post-preparation.1. Ensure the lipid film is thin and evenly distributed before hydration. Increase the hydration time and temperature (above the phase transition temperature of the lipids).2. Use extrusion with polycarbonate membranes of a defined pore size for more uniform liposome populations. Optimize sonication parameters (time, power) if using this method.3. Check the stability of the liposome formulation. The inclusion of charged lipids (e.g., phosphatidylserine) can increase electrostatic repulsion and prevent aggregation.
Inconsistent or no biological effect observed in cell-based assays. 1. Aggregated this compound is not bioavailable to the cells.2. Degradation of this compound.3. Insufficient delivery to the target cells.1. Confirm the homogeneity of your this compound preparation using DLS or microscopy. Prepare fresh solutions or use a carrier system like BSA or liposomes.2. Prepare fresh stock solutions and store them properly at -20°C, protected from light and oxygen.3. Consider using a delivery vehicle such as liposomes or a BSA complex to enhance cellular uptake.

Quantitative Data Summary

The following table summarizes key quantitative data for long-chain ceramides to aid in experimental design. Note that specific data for this compound is limited, and values for similar long-chain ceramides are provided as a reference.

ParameterValueNotes and References
Solubility of C24:1 Ceramide in Organic Solvents
Ethanol~3 mg/mLFor C24:1 Ceramide.[1]
Dimethylformamide (DMF)>5.5 mg/mLFor C24:1 Ceramide.[1]
Dimethyl sulfoxide (DMSO)<20 µg/mLFor C24:1 Ceramide.[1]
Solubility of C2 Ceramide in Organic Solvents For comparison with a short-chain ceramide.
Ethanol~33 mg/mLFor C2 Ceramide.[2]
Dimethyl sulfoxide (DMSO)~20 mg/mLFor C2 Ceramide.[2]
Dimethylformamide (DMF)~22 mg/mLFor C2 Ceramide.[2]
Liposome Formulation Parameters
Typical Particle Size80 - 200 nmFor ceramide-containing liposomes.[3]
Desirable Polydispersity Index (PDI)< 0.3Indicates a relatively uniform liposome population.[4][5]
BSA Complexation
BSA Concentration0.34 mg/mLFor complexing with fluorescently labeled ceramides for cell staining.[6]
Molar Ratio of Fatty Acid to BSA1.5:1 to 6:1For preparing fatty acid:BSA complexes for cell culture. This can be adapted for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound using the thin-film hydration method followed by extrusion.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., POPC)

  • Cholesterol

  • Chloroform/Methanol mixture (2:1, v/v)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation: a. In a round-bottom flask, dissolve this compound, phosphatidylcholine, and cholesterol in the desired molar ratio in a chloroform/methanol (2:1, v/v) mixture. A typical ratio could be POPC:Cholesterol:C22-Ceramide (e.g., 60:25:15 mol%). b. Attach the flask to a rotary evaporator. c. Rotate the flask in a water bath at 37-40°C under reduced pressure to evaporate the organic solvent. d. Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask. e. Further dry the film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

  • Hydration: a. Add the desired volume of pre-warmed (37°C) PBS to the flask containing the lipid film. b. Gently swirl the flask to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs), and the solution will appear milky. c. To facilitate hydration, the mixture can be vortexed and incubated at 37°C for 1-2 hours.

  • Size Reduction (Extrusion): a. Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Draw the MLV suspension into a gas-tight syringe. c. Pass the suspension through the extruder into a second syringe. Repeat this process 11-21 times. d. The resulting solution should be a translucent suspension of small unilamellar vesicles (SUVs).

  • Characterization: a. Determine the particle size and polydispersity index (PDI) of the liposome suspension using Dynamic Light Scattering (DLS). b. The liposomes are now ready for use in experiments. Store at 4°C for short-term use.

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture

This protocol is adapted from methods for preparing fatty acid-BSA complexes and is suitable for delivering this compound to cells in culture.[7][8]

Materials:

  • This compound

  • Ethanol (100%, sterile)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Water bath or heat block

Procedure:

  • Prepare this compound Stock Solution: a. Dissolve this compound in 100% ethanol to prepare a concentrated stock solution (e.g., 10 mg/mL). Gentle warming (up to 60°C) and vortexing may be required to fully dissolve the ceramide.

  • Prepare BSA Solution: a. Prepare a sterile solution of fatty acid-free BSA in PBS or your desired cell culture medium (e.g., 10% w/v).

  • Complex Formation: a. In a sterile microcentrifuge tube, add the required volume of the BSA solution. b. Warm the BSA solution to 37°C. c. While vortexing the BSA solution, add the appropriate volume of the this compound stock solution dropwise. The final molar ratio of ceramide to BSA should be optimized for your specific application (a starting point could be 2:1 or 3:1). d. Incubate the mixture at 37°C for 30-60 minutes with occasional gentle mixing to allow for complex formation.

  • Final Preparation and Use: a. The this compound-BSA complex is now ready to be diluted to the final working concentration in your cell culture medium. b. Always include a vehicle control in your experiments (BSA solution with the same final concentration of ethanol).

Visualizations

This compound Solubilization Workflow

G start Start: Dry this compound Powder stock Dissolve in Organic Solvent (e.g., Ethanol, DMSO) start->stock method Choose Solubilization Method stock->method liposome Liposome Formulation method->liposome Encapsulation bsa BSA Complexation method->bsa Carrier Protein detergent Detergent Solubilization method->detergent Micellar Solubilization film Thin-Film Hydration liposome->film mix_bsa Complex with Fatty-Acid Free BSA bsa->mix_bsa mix_detergent Mix with Detergent Solution (above CMC) detergent->mix_detergent hydrate Hydrate with Aqueous Buffer film->hydrate extrude Extrusion/Sonication hydrate->extrude end Homogeneous Aqueous Solution of this compound extrude->end mix_bsa->end mix_detergent->end

Caption: Workflow for solubilizing this compound.

This compound-Induced Apoptosis Signaling Pathway

G cluster_0 Autophagy Induction cluster_1 Apoptosis Induction C22 This compound JNK JNK (c-Jun N-terminal Kinase) C22->JNK Activates Bcl2 Bcl-2 JNK->Bcl2 Phosphorylates Bax Bax/Bak JNK->Bax Activates Beclin1 Beclin-1 Bcl2->Beclin1 Inhibits Autophagy Autophagy Beclin1->Autophagy Induces Apoptosis Apoptosis Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Caspases Caspase Activation CytoC->Caspases Caspases->Apoptosis

Caption: this compound signaling in autophagy and apoptosis.[9][10][11][12][13][14][15]

References

Optimizing LC-MS/MS parameters for C22 Ceramide detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of C22 Ceramide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common issues encountered when analyzing this compound by LC-MS/MS?

A1: The most common challenges include low signal intensity, poor peak shape, sample matrix interference, and difficulty in achieving reproducible results. These issues can stem from suboptimal sample preparation, chromatographic conditions, or mass spectrometer settings. Addressing each of these components systematically is crucial for successful analysis.[1]

Q2: I am observing a weak or no signal for this compound. What are the potential causes and solutions?

A2: A weak or absent signal for this compound can be due to several factors:

  • Inefficient Extraction: Ceramide extraction from complex biological samples can be challenging. Ensure your extraction protocol is robust. A modified Folch lipid extraction or protein precipitation are common methods.[2][3]

  • Poor Ionization: this compound typically ionizes well in positive electrospray ionization (ESI) mode, forming [M+H]⁺ and [M+H-H₂O]⁺ adducts.[4] Ensure the ESI source parameters are optimized. Using additives like formic acid in the mobile phase can improve ionization efficiency.[3]

  • Incorrect MRM Transitions: Verify that you are using the correct multiple reaction monitoring (MRM) transitions for this compound. A common transition is from the precursor ion [M+H]⁺ at m/z 622 to a product ion at m/z 264, which results from the loss of the fatty acyl chain.[3][4]

  • Suboptimal Collision Energy: The collision energy for fragmentation needs to be optimized to maximize the signal of the product ion. A starting point for this compound is around 40 eV, but this should be optimized for your specific instrument.[2][4]

Q3: My chromatographic peaks for this compound are broad or show tailing. How can I improve the peak shape?

A3: Poor peak shape is often related to the liquid chromatography setup:

  • Column Choice: A reversed-phase C18 or C8 column is commonly used for ceramide analysis.[3] Ensure the column is not degraded.

  • Mobile Phase Composition: The mobile phase should be optimized for good separation. A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and an organic solvent mixture like isopropanol or acetonitrile with 0.1% formic acid (Solvent B).[3][4]

  • Flow Rate: An inappropriate flow rate can lead to band broadening. Optimize the flow rate for your column dimensions.

  • Sample Solvent: The solvent used to dissolve the final extract should be compatible with the initial mobile phase conditions to avoid peak distortion.

Q4: How can I minimize matrix effects in my this compound analysis?

A4: Matrix effects, such as ion suppression, are a significant challenge in lipidomics.[1][5] Here are some strategies to mitigate them:

  • Effective Sample Cleanup: Implement a thorough sample preparation method to remove interfering substances. This can include liquid-liquid extraction or solid-phase extraction.

  • Chromatographic Separation: Ensure good chromatographic separation of this compound from other lipids and matrix components.[6]

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard, such as [²H₄]Cer(22:0), is highly recommended to compensate for matrix effects and variations in extraction recovery.[4]

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components, thereby lessening ion suppression.

Experimental Protocols

Protocol 1: this compound Extraction from Plasma

This protocol is adapted from a validated method for the determination of very long-chain ceramides in human plasma.[4]

Materials:

  • Plasma samples

  • Isopropanol-chloroform (9:1, v/v)

  • Internal standard solution: [²H₄]Cer(22:0) in isopropanol-chloroform (9:1)

  • 96-well plates

Procedure:

  • Aliquot 50 µL of plasma samples, standards, and quality controls into a 96-well plate.

  • Add 400 µL of the internal standard/protein precipitation solution to each well (for blank samples, use 400 µL of isopropanol-chloroform (9:1) without the internal standard).

  • Vortex the plate for 3 minutes.

  • Centrifuge the plate at 3000 x g for 10 minutes.

  • Transfer 250 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing an LC-MS/MS method for this compound.[3][4]

Liquid Chromatography Parameters:

ParameterRecommended Setting
Column Reversed-phase C8 or C18, e.g., Xperchrom 100 C8 (2.1 × 150 mm, 5 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid[4]
Mobile Phase B Isopropanol with 0.1% Formic Acid[4]
Gradient 0-0.5 min: 65% B; 0.5-2 min: 65-90% B; 2-2.1 min: 90-100% B; 2.1-3 min: 100% B; 3-3.1 min: 100-65% B; 3.1-5 min: 65% B[4]
Flow Rate 0.3 mL/min[3]
Injection Volume 5-25 µL
Column Temperature 40 °C

Mass Spectrometry Parameters:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI)[4]
MRM Transition Precursor Ion (m/z): 622.6, Product Ion (m/z): 264.3[4]
Collision Energy ~40 eV (instrument dependent)[4]
Dwell Time 50 ms[4]
Capillary Voltage 2.5 - 4.5 kV
Source Temperature 140 - 150 °C
Desolvation Temp 350 - 600 °C

Visual Guides

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Internal Standard & Protein Precipitation Solution plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental Workflow for this compound Analysis.

troubleshooting_workflow cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Problem: Weak or No Signal for this compound check_extraction Review Sample Extraction Protocol start->check_extraction check_ionization Verify MS Source Parameters & Ionization check_extraction->check_ionization solution_extraction Optimize extraction method (e.g., Folch vs. protein precipitation) check_extraction->solution_extraction check_mrm Confirm MRM Transitions & Collision Energy check_ionization->check_mrm solution_ionization Optimize ESI parameters (e.g., voltages, temperatures) check_ionization->solution_ionization solution_mrm Infuse standard to confirm MRM and optimize collision energy check_mrm->solution_mrm

Caption: Troubleshooting Low Signal for this compound.

References

Preventing degradation of C22 Ceramide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to prevent the degradation of C22 Ceramide during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The primary cause of this compound degradation is enzymatic hydrolysis by ceramidases, which break down ceramides into sphingosine and a fatty acid.[1] Other contributing factors include exposure to high temperatures, and extreme pH conditions.

Q2: How can I minimize enzymatic degradation of this compound?

A2: To minimize enzymatic degradation, it is crucial to work quickly at low temperatures (on ice) and to use appropriate inhibitors. For tissue homogenization, the use of a lysis buffer containing protease inhibitors is recommended. Commercially available ceramidase inhibitors can also be added to the extraction solvent, though their compatibility with downstream analysis, such as mass spectrometry, should be verified.

Q3: What is the optimal temperature for storing samples containing this compound?

A3: For long-term storage, samples should be kept at -80°C.[2][3] For short-term storage during sample preparation, it is recommended to keep samples on ice. Bench-top stability at room temperature should be minimized to a few hours.[2]

Q4: What is the ideal pH range to maintain this compound stability during extraction?

A4: Maintaining a neutral pH is generally recommended for ceramide stability. Studies on skin barrier models suggest that a pH of 7.4 is suitable.[4] Extreme pH values should be avoided as they can contribute to the degradation of lipids.

Q5: Which internal standard should I use for accurate quantification of this compound by LC-MS/MS?

A5: The ideal internal standard is a stable isotope-labeled this compound (e.g., C22:0 Ceramide-d7). If a stable isotope-labeled standard is unavailable, a non-endogenous, odd-chain ceramide, such as C17:0 or C25:0 Ceramide, can be used.[5] The internal standard should be added at the beginning of the sample preparation process to account for any loss during extraction and analysis.[5]

Troubleshooting Guides

Low Recovery of this compound
Potential Cause Troubleshooting Steps
Incomplete Cell Lysis/Tissue Homogenization Ensure thorough homogenization of the tissue or lysis of the cells to release the ceramides. For tough tissues, consider using mechanical disruption methods like bead beating or sonication in addition to chemical lysis.
Inefficient Extraction The choice of extraction solvent is critical. A common and effective method for lipid extraction is the Bligh and Dyer method, which uses a chloroform:methanol mixture.[5][6] For very long-chain ceramides like C22, ensure the solvent ratios are optimized. An alternative is the Folch method, which also uses a chloroform:methanol mixture.[7][8]
Degradation During Extraction Perform all extraction steps on ice or at 4°C to minimize enzymatic activity. Use pre-chilled solvents. Consider adding a ceramidase inhibitor to the extraction solvent.
Loss During Phase Separation After adding water or saline to induce phase separation in the Bligh and Dyer or Folch methods, ensure complete separation of the organic and aqueous layers by adequate centrifugation. Carefully collect the lower organic phase containing the lipids without disturbing the interface.
Adsorption to Labware Use low-retention polypropylene tubes and pipette tips to minimize the loss of lipids due to adsorption to plastic surfaces.
Inappropriate Internal Standard Verify that the chosen internal standard has similar extraction and ionization properties to this compound. A stable isotope-labeled this compound is the best choice.
Inconsistent Quantification Results
Potential Cause Troubleshooting Steps
Matrix Effects in LC-MS/MS Co-eluting substances from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification. To assess matrix effects, perform a post-extraction spike of a known amount of this compound into a sample extract and compare the signal to a pure standard. If significant matrix effects are observed, consider additional sample cleanup steps, such as solid-phase extraction (SPE), or optimizing the chromatographic separation to resolve this compound from interfering compounds.
Instrument Variability Ensure the LC-MS/MS system is properly calibrated and maintained. Regularly check for sensitivity and mass accuracy.
Inconsistent Internal Standard Addition Add the internal standard at the very beginning of the sample preparation process to all samples, standards, and quality controls at a consistent concentration.
Sample Degradation Over Time Analyze samples as quickly as possible after extraction. If storage is necessary, store extracts at -80°C under an inert gas like nitrogen or argon to prevent oxidation.

Experimental Protocols

Protocol 1: Extraction of this compound from Plasma

This protocol is adapted from a validated LC-MS/MS method for the determination of very long-chain ceramides in human plasma.[2][9]

Materials:

  • Plasma samples

  • Internal standard solution (e.g., C22:0 Ceramide-d7 in ethanol)

  • Protein precipitation solution (e.g., isopropanol:chloroform, 9:1 v/v)

  • 96-well plates

  • Vortex mixer

  • Centrifuge

  • Tomtec Quadra 96 or similar liquid handler

Procedure:

  • Aliquot 50 µL of standards, quality controls, blank, or study plasma samples into a 96-well plate.

  • Add 400 µL of the internal standard/protein precipitation solution to each well, except for the blank where only the protein precipitation solution is added.

  • Vortex the plate for 3 minutes.

  • Centrifuge the plate for 10 minutes at 3000 x g.

  • Transfer 250 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Troubleshooting:

  • Low Recovery: Ensure complete protein precipitation by vortexing thoroughly. Check the accuracy of pipetting for both the sample and the precipitation solution.

  • High Variability: Use a liquid handler for precise and consistent addition of the precipitation solution and transfer of the supernatant.

Visualizations

C22_Ceramide_Degradation_Pathway C22_Ceramide This compound Sphingosine Sphingosine C22_Ceramide->Sphingosine Hydrolysis Fatty_Acid C22 Fatty Acid C22_Ceramide->Fatty_Acid Hydrolysis Ceramidase Ceramidase Ceramidase->C22_Ceramide Enzymatic Action

This compound Enzymatic Degradation Pathway

Troubleshooting_Low_Recovery Start Low this compound Recovery Check_Homogenization Check Homogenization/Lysis Start->Check_Homogenization Optimize_Homogenization Optimize Homogenization Protocol (e.g., bead beating, sonication) Check_Homogenization->Optimize_Homogenization Inadequate Check_Extraction Review Extraction Protocol Check_Homogenization->Check_Extraction Adequate Optimize_Homogenization->Check_Extraction Optimize_Extraction Optimize Solvent System (e.g., Bligh & Dyer, Folch) Check_Extraction->Optimize_Extraction Inefficient Check_Degradation Assess for Degradation Check_Extraction->Check_Degradation Efficient Optimize_Extraction->Check_Degradation Implement_Controls Implement Degradation Controls (Work on ice, add inhibitors) Check_Degradation->Implement_Controls Suspected Check_IS Verify Internal Standard Check_Degradation->Check_IS Not Suspected Implement_Controls->Check_IS Select_New_IS Select Appropriate IS (Stable isotope-labeled) Check_IS->Select_New_IS Inappropriate Reanalyze Re-analyze Sample Check_IS->Reanalyze Appropriate Select_New_IS->Reanalyze

Troubleshooting Workflow for Low this compound Recovery

References

Troubleshooting low yield of C22 Ceramide in lipid extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields of C22 Ceramide and other very-long-chain ceramides during lipid extraction.

Frequently Asked Questions (FAQs)

Q1: My this compound yield is unexpectedly low. What are the primary factors to investigate?

Low recovery of very-long-chain ceramides like this compound can stem from several factors throughout the extraction process. The most critical areas to review are your choice of extraction solvent, temperature and time parameters, the material-to-liquid ratio, and the initial sample preparation. Each of these can significantly impact the stability and recovery of your target lipid.

Q2: Which extraction solvent system is most effective for this compound?

The choice of solvent is critical for extracting hydrophobic molecules like this compound.

  • Chloroform/Methanol Mixtures: Traditional methods like the Folch or Bligh and Dyer protocols, which use a chloroform/methanol mixture, are robust and widely used for total lipid extraction.[1][2][3] A common starting ratio is 2:1 (v/v) of chloroform to methanol.[4]

  • Ethanol: Studies have shown that 95% ethanol can also yield significant results and is a less toxic alternative to chloroform.[5]

  • Alternative Solvents: While solvents like petroleum ether and ethyl acetate can be used, chloroform and 95% ethanol have demonstrated a more significant positive effect on ceramide yield.[5]

It is crucial to use high-purity, fresh solvents, as degradation products, particularly from chloroform, can interfere with the extraction and subsequent analysis.[2]

Q3: How do temperature and time influence the extraction efficiency of this compound?

Temperature and time are interdependent variables that must be optimized to maximize yield without causing degradation.

  • Temperature: Ceramide yield generally increases with temperature up to an optimal point, after which stability becomes an issue. For ultrasonic-assisted extraction (UAE), the maximum yield is often achieved around 50°C.[5] Temperatures exceeding 60-70°C can lead to a decline in yield, likely due to the degradation of the ceramides.[5][6]

  • Extraction Time: For a given temperature and solvent system, there is an optimal extraction duration. With UAE, ceramide production may peak around 45 minutes and then decline.[5] Extending the extraction time beyond the optimum does not necessarily increase the yield and can contribute to degradation.[6]

Q4: What are common pitfalls in sample preparation that can lead to low this compound yield?

Proper sample handling and preparation are foundational to a successful extraction.

  • Incomplete Homogenization: The tissue or cell sample must be thoroughly homogenized to ensure the solvent can fully penetrate and extract the lipids.

  • Enzymatic Degradation: For certain tissues, particularly plant matter, it is crucial to inactivate endogenous lipolytic enzymes that can degrade lipids. A preliminary extraction with isopropanol is often used for this purpose.[2] For other biological samples, rapid processing after collection is key.

  • Incorrect Material-to-Liquid Ratio: The ratio of the starting sample material to the solvent volume affects extraction efficiency. An optimal ratio ensures complete immersion and interaction between the sample and the solvent. While this is highly dependent on the sample type, a common starting point is a 1:5 or 1:6 ratio (e.g., 1g of material to 5 or 6 mL of solvent).[5]

Optimization & Methodologies

Troubleshooting Low this compound Yield

If you are experiencing low yields, follow this logical troubleshooting workflow to identify and resolve the potential issue.

TroubleshootingWorkflow start Low this compound Yield q_solvent Step 1: Review Solvent System start->q_solvent q_params Step 2: Check Extraction Parameters q_solvent->q_params Solvent OK sol_fresh Use fresh, high-purity solvents (e.g., Chloroform/Methanol 2:1) q_solvent->sol_fresh Purity/Type Issue? q_sample Step 3: Verify Sample Prep q_params->q_sample Parameters OK params_temp Optimize temperature (Target ~50°C, avoid >60°C) q_params->params_temp Temp/Time Issue? q_analysis Step 4: Assess Analytical Method q_sample->q_analysis Sample Prep OK sample_homog Ensure complete sample homogenization q_sample->sample_homog Prep Issue? analysis_matrix Investigate and mitigate matrix effects in LC-MS q_analysis->analysis_matrix Quantification Issue? end Improved Yield q_analysis->end Analysis OK sol_fresh->q_params sol_ratio Consider alternative solvents (e.g., 95% Ethanol) params_time Optimize extraction time (e.g., ~45 min for UAE) params_temp->params_time params_time->q_sample sample_ratio Optimize material-to-liquid ratio (e.g., 1:5 to 1:7) sample_homog->sample_ratio sample_ratio->q_analysis analysis_matrix->end

Caption: Troubleshooting decision tree for low this compound yield.

Table 1: Impact of Key Parameters on Ceramide Extraction Yield

This table summarizes the effects of different extraction parameters based on experimental findings.

ParameterVariableObservationRecommendationCitation
Solvent Chloroform, 95% Ethanol, Petroleum Ether, Ethyl AcetateChloroform and 95% ethanol showed the most significant positive effect on ceramide yield.Use a Chloroform/Methanol (2:1, v/v) mixture or 95% Ethanol for high efficiency.[5]
Temperature 30°C, 40°C, 50°C, 60°C, 70°CYield increased up to 50°C and then began to decline, with a notable drop after 60°C due to potential substance instability.Maintain extraction temperature around 50°C. Avoid exceeding 60°C.[5]
Time (Ultrasonic) 25, 35, 45, 55, 65 minYield increased up to 45 minutes and then declined.Optimize for a 45-minute extraction time when using ultrasonication.[5]
Material-to-Liquid Ratio 1:4, 1:5, 1:6, 1:7, 1:8 (g/mL)The optimal ratio depends on the raw material, but a balanced ratio is necessary to ensure efficient extraction without wasting solvent.Start with a ratio of 1:5 or 1:6 and optimize based on your specific sample matrix.[5]
Protocol: Modified Folch Method for this compound Extraction

This protocol is a standard method for extracting total lipids, including very-long-chain ceramides, from biological samples.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Lipid Extraction cluster_separation Phase Separation cluster_collection Final Steps sample 1. Homogenize Sample (e.g., 50 µL plasma or tissue homogenate) is 2. Spike Internal Standards (IS) sample->is add_solvents 3. Add Solvents & Vortex (e.g., 1 mL CHCl3/MeOH 2:1) is->add_solvents vortex 4. Vortex for 5 min add_solvents->vortex induce_phase 5. Induce Phase Separation (Add 0.2 mL water) vortex->induce_phase centrifuge 6. Centrifuge (e.g., 4000 rpm, 10 min) induce_phase->centrifuge collect_phase 7. Collect Lower Organic Phase centrifuge->collect_phase dry 8. Dry Under Nitrogen Stream collect_phase->dry resuspend 9. Resuspend for Analysis (e.g., in MeOH/MTBE) dry->resuspend

Caption: General workflow for this compound extraction from biological samples.

Detailed Steps:

  • Sample Preparation: Begin with a quantified amount of your sample (e.g., tissue homogenate, cell pellet, or plasma).

  • Internal Standard: Spike your sample with an appropriate internal standard to normalize for extraction efficiency and instrument variability.

  • Solvent Addition: Add a chloroform/methanol (2:1, v/v) mixture to the sample. A common volume is 1 mL of solvent for every 50-100 µL of aqueous sample.[1][4]

  • Vortexing: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and lipid solubilization.[1]

  • Phase Separation: Induce phase separation by adding 0.2 parts of water (e.g., 200 µL if you used 1 mL of solvent). Vortex briefly again.

  • Centrifugation: Centrifuge the sample at a low speed (e.g., 4,000-7,500 rpm) for 10 minutes to achieve a clean separation of the aqueous (upper) and organic (lower) phases.[1]

  • Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Resuspend the dried lipid extract in an appropriate solvent for your analytical method (e.g., LC-MS/MS). A mixture of methanol/MTBE (1:3, v:v) or methanol alone can be used.[4][7]

Background: Ceramide Synthesis and Function

Understanding the origin of ceramides can provide context for their analysis. Ceramides are synthesized through several pathways, with the de novo synthesis pathway being a primary route.

DeNovoPathway palmitoyl_coa Palmitoyl-CoA spt Serine Palmitoyl- transferase (SPT) palmitoyl_coa->spt serine Serine serine->spt ketosphinganine 3-Ketosphinganine spt->ketosphinganine sphinganine Sphinganine ketosphinganine->sphinganine cers Ceramide Synthases (CerS1-6) sphinganine->cers dihydroceramide Dihydroceramide cers->dihydroceramide desaturase Dihydroceramide Desaturase dihydroceramide->desaturase ceramide Ceramide (e.g., C22) desaturase->ceramide fatty_acyl_coa Fatty Acyl-CoA (e.g., C22-CoA) fatty_acyl_coa->cers

Caption: Simplified diagram of the de novo ceramide synthesis pathway.

This pathway begins with the condensation of serine and palmitoyl-CoA and involves a series of enzymatic steps.[8][9] The final acyl chain length of the ceramide, such as C22, is determined by the specificity of the Ceramide Synthase (CerS) enzymes.[10][11]

References

C22 Ceramide stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of C22 Ceramide during long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound during long-term storage?

A1: The long-term stability of this compound, a very-long-chain ceramide, is primarily influenced by temperature, the physical state of the compound, and exposure to light and air. For optimal stability, it is recommended to store this compound as a solid at -20°C. In this state, it can remain stable for several years. Once in solution, its stability can be compromised, and it is generally not recommended to store aqueous solutions for more than a day.

Q2: What are the main degradation pathways for this compound?

A2: The primary degradation pathway for this compound is through enzymatic hydrolysis by ceramidases. These enzymes cleave the amide bond, yielding a sphingoid base and a C22 fatty acid.[1][2][3][4] This hydrolysis is pH-dependent, with different ceramidases exhibiting optimal activity at acidic, neutral, or alkaline pH. While chemical hydrolysis of the highly stable amide bond is possible, it typically requires harsh conditions such as strong acids or bases, which are not common in standard experimental setups.[5][6]

Q3: What are the recommended solvent systems for dissolving and storing this compound for short-term use?

A3: Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. For experimental use, it is typically dissolved in organic solvents such as ethanol, DMSO, or a chloroform:methanol mixture. While these stock solutions are more stable than aqueous suspensions, it is still advisable to prepare them fresh and use them promptly. For cell culture experiments, a common method involves dissolving the ceramide in an ethanol:dodecane (98:2, v/v) mixture before further dilution in the culture medium.

Q4: How does the acyl chain length of this compound affect its stability and experimental behavior?

A4: The very-long acyl chain (C22) of this ceramide significantly influences its physical properties, such as a higher melting point and a greater tendency to form stable, ordered lipid domains in membranes compared to shorter-chain ceramides.[7][8] This can sometimes lead to challenges with solubility and aggregation in experimental systems. However, the chemical stability of the amide bond itself is not significantly affected by the acyl chain length under normal conditions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation or Aggregation in Solution - Low solubility in the chosen solvent.- Supersaturation of the solution.- Temperature fluctuations.- Gently warm the solution to aid dissolution.- Use a solvent system known for better ceramide solubility (e.g., chloroform:methanol).- For aqueous-based assays, consider using a carrier like fatty-acid-free BSA or preparing a lipid vesicle formulation.- Prepare fresh solutions for each experiment.
Inconsistent Experimental Results - Degradation of this compound in stock solutions.- Multiple freeze-thaw cycles of the stock solution.- Adsorption of the hydrophobic ceramide to plasticware.- Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.- Store stock solutions at -20°C or -80°C.- Use low-adhesion microcentrifuge tubes and pipette tips.- Perform a quality control check of the ceramide solution using HPLC or LC-MS/MS before critical experiments.
Low Signal or No Effect in Biological Assays - Insufficient delivery of this compound to cells.- Aggregation of ceramide in the culture medium.- Degradation by cellular ceramidases.- Optimize the delivery method. Consider using a cyclodextrin-based carrier or liposomal formulation.- Ensure the final concentration of the organic solvent used to dissolve the ceramide is not toxic to the cells.- Confirm the purity and concentration of your this compound stock solution.
Unexpected Peaks in Analytical Chromatography (HPLC/LC-MS) - Presence of impurities in the this compound solid.- Degradation during sample preparation or analysis.- Contamination from solvents or labware.- Obtain a certificate of analysis for your this compound to identify potential impurities.- Use high-purity solvents and clean glassware.- Minimize the time between sample preparation and analysis.- Include a "blank" injection (solvent only) to identify system peaks.

Quantitative Stability Data

The following table provides illustrative data on the stability of this compound under various storage conditions. This data is synthesized from general knowledge of very-long-chain lipid stability and should be considered as a guideline. Actual stability may vary based on the specific formulation and purity of the compound.

Storage ConditionSolventTime PointPurity (%)Degradation Products
-20°CSolid24 Months>98%Not Detected
4°CSolid12 Months>99%Not Detected
25°C (Room Temp)Solid6 Months~97%Trace amounts of C22 fatty acid
-20°CEthanol3 Months~95%C22 fatty acid, sphingosine
4°CEthanol1 Month~90%C22 fatty acid, sphingosine
25°C (Room Temp)Aqueous Suspension (with 0.1% BSA)24 Hours~85%C22 fatty acid, sphingosine

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a method for evaluating the stability of a this compound stock solution over time.

Materials:

  • This compound

  • HPLC-grade ethanol

  • HPLC system with a UV or evaporative light scattering detector (ELSD)

  • C18 reversed-phase HPLC column

  • Mobile phase: Acetonitrile/Methanol/Water gradient

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade ethanol.

  • Immediately after preparation (Time 0), inject an aliquot of the solution onto the HPLC system.

  • Record the peak area of the this compound.

  • Store the stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • At specified time intervals (e.g., 1 week, 1 month, 3 months), thaw an aliquot of the stock solution (if frozen), and inject it into the HPLC system.

  • Record the peak area of the this compound and any new peaks that may indicate degradation products.

  • Calculate the percentage of remaining this compound at each time point relative to Time 0.

Protocol 2: Preparation of this compound for Cell-Based Assays

This protocol describes a method for preparing this compound for delivery to cultured cells.

Materials:

  • This compound

  • Ethanol

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Prepare a 10 mM stock solution of this compound in ethanol.

  • In a separate sterile tube, prepare a 10% (w/v) solution of fatty-acid-free BSA in PBS.

  • Slowly add the this compound stock solution to the BSA solution while vortexing to achieve the desired final concentration. The molar ratio of ceramide to BSA should be considered for optimal complex formation.

  • Incubate the mixture at 37°C for 15-30 minutes to allow for the formation of the ceramide-BSA complex.

  • This complex can then be added to the cell culture medium to achieve the desired final treatment concentration.

Visualizations

G Ceramide Degradation Pathway C22_Ceramide This compound Sphingosine Sphingosine C22_Ceramide->Sphingosine Hydrolysis C22_Fatty_Acid C22 Fatty Acid C22_Ceramide->C22_Fatty_Acid Hydrolysis Ceramidase Ceramidase (pH-dependent) Ceramidase->C22_Ceramide

Caption: Enzymatic degradation of this compound by ceramidase.

G Experimental Workflow for this compound Stability Testing cluster_0 Preparation cluster_1 Storage cluster_2 Analysis Prep_Stock Prepare this compound Stock Solution Aliquot Aliquot for Different Conditions Prep_Stock->Aliquot Analyze_T0 Analyze Time 0 Prep_Stock->Analyze_T0 Store_Neg20 Store at -20°C Aliquot->Store_Neg20 Store_4 Store at 4°C Aliquot->Store_4 Store_RT Store at Room Temp Aliquot->Store_RT Analyze_Intervals Analyze at Intervals Store_Neg20->Analyze_Intervals Store_4->Analyze_Intervals Store_RT->Analyze_Intervals Data_Analysis Data Analysis & Quantification Analyze_T0->Data_Analysis Analyze_Intervals->Data_Analysis

Caption: Workflow for assessing the long-term stability of this compound.

References

Minimizing matrix effects in C22 Ceramide mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize matrix effects during the mass spectrometry analysis of C22 Ceramide.

Frequently Asked Questions (FAQs)

Q1: What are "matrix effects" in the context of this compound mass spectrometry?

A1: The "matrix" refers to all components in a sample other than the analyte of interest (in this case, this compound).[1] Matrix effects are the alteration of ionization efficiency for the analyte by co-eluting compounds from the sample matrix.[2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantification.[1][3]

Q2: What are the common signs of significant matrix effects in my this compound analysis?

A2: Hallmark signs of matrix effects include inconsistent signal intensity, poor reproducibility between replicate injections, and inaccurate quantification.[3] If you observe significant variations in peak areas for your this compound or internal standard across a sample batch, matrix effects are a likely culprit.[3]

Q3: What are the most common sources of matrix effects in biological samples for lipid analysis?

A3: In lipidomics, particularly when analyzing samples like plasma or tissue extracts, phospholipids are a major cause of matrix effects.[3][4] Their high abundance can lead to significant ion suppression, especially with electrospray ionization (ESI).[3][4] Other contributors include salts, proteins, and endogenous metabolites that may co-elute with this compound.[1][3]

Q4: How do I quantitatively assess the extent of matrix effects in my assay?

A4: A post-extraction spike method is a common and effective way to quantify matrix effects.[2][3] This involves comparing the signal response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent. The percentage difference in the signal indicates the degree of ion suppression or enhancement.[3]

Troubleshooting Guide

Issue 1: Poor Signal Reproducibility and Inconsistent Peak Areas

Q: My this compound signal intensity is highly variable between replicate injections of the same sample. What is causing this and how can I fix it?

A: This is a classic symptom of matrix effects, where co-eluting components from the sample erratically suppress or enhance the ionization of your analyte.[3] Phospholipids are often the primary cause in biological matrices.[3][4]

Troubleshooting Steps:

  • Improve Sample Cleanup: Simple protein precipitation is often insufficient for removing interfering phospholipids.[5] Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or supported liquid-liquid extraction, which are more effective at removing these interfering compounds.[3][5]

  • Optimize Chromatography: Modify your liquid chromatography (LC) method to improve the separation between this compound and interfering matrix components.[3] This can involve adjusting the mobile phase gradient, changing the solvent composition, or using a different column chemistry (e.g., C8 or phenyl phases may help manage phospholipid elution).[3][6]

  • Use a Stable Isotope-Labeled Internal Standard: The most effective way to compensate for signal variability is to use a stable isotope-labeled (SIL) internal standard, such as d4-C22:0 Ceramide.[7][8] These standards co-elute with the analyte and experience similar matrix effects, allowing for reliable normalization and more accurate quantification.[1][7]

Issue 2: Low Analyte Signal and Poor Sensitivity

Q: I am having difficulty detecting low concentrations of this compound, and my limit of quantification (LOQ) is too high. Could matrix effects be the reason?

A: Absolutely. Ion suppression is a primary cause of reduced sensitivity in LC-MS analysis.[3] Abundant, co-eluting matrix components, especially phospholipids, can significantly suppress the ionization of this compound, potentially pushing its signal below the instrument's detection limit.[3][4]

Troubleshooting Steps:

  • Implement Phospholipid Removal: Use sample preparation products or protocols specifically designed to remove phospholipids.[4][6] Commercial phospholipid removal plates or cartridges can be highly effective.[4][9]

  • Evaluate Extraction Method: Compare different extraction methods. While a simple methanol precipitation is fast, it may have poor recovery and insufficient cleanup for complex samples.[10] A liquid-liquid extraction (LLE) based on the Bligh and Dyer or Folch methods, or a robust SPE protocol, can provide a cleaner extract.[11][12][13]

  • Optimize MS Source Parameters: Ensure that your mass spectrometer's source parameters (e.g., capillary voltage, source temperature) are optimized for this compound to maximize its ionization efficiency.[14]

Issue 3: Inaccurate Quantitative Results

Q: My quantitative results for this compound are not accurate, even when using an internal standard. How can I improve accuracy?

A: Inaccurate quantification, despite using an internal standard, suggests that the standard and the analyte are not experiencing identical matrix effects. This can happen if the calibration strategy does not adequately account for the complexity of the sample matrix.

Troubleshooting Steps:

  • Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is as similar as possible to your actual samples (e.g., plasma from a control group).[1][8] This ensures that your calibrants and samples experience comparable matrix effects, leading to a more accurate calibration curve.[8] Due to the endogenous presence of ceramides in plasma, a surrogate matrix like 5% bovine serum albumin (BSA) in water can also be used.[8]

  • Verify Internal Standard Suitability: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., d4-C22:0 Ceramide).[8] If using an odd-chain ceramide (like C17:0), ensure it co-elutes and behaves similarly to C22:0 Ceramide under your specific chromatographic conditions.[11][15]

  • Assess Extraction Recovery: Determine the extraction efficiency for both your analyte and internal standard. Poor or differential recovery can lead to inaccurate results. A recovery of 70-99% is generally considered good for ceramides in tissue.[11][15]

Data Presentation

Table 1: Comparison of Common Sample Preparation Techniques for Ceramide Analysis

TechniquePrinciplePhospholipid Removal EfficiencyAnalyte RecoveryThroughputKey AdvantageKey Disadvantage
Protein Precipitation (PPT) Protein denaturation and precipitation with an organic solvent (e.g., Methanol).[10]Low to ModerateVariableHighSimple, fast, and inexpensive.[10]Prone to significant matrix effects from phospholipids.[5]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases (e.g., Chloroform/Methanol/Water).[11][12]Moderate to HighGood (70-99%)[11]ModerateProvides cleaner extracts than PPT.More labor-intensive and uses chlorinated solvents.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent and elution with a solvent.[16][17]High to Very High[5]Good to ExcellentModerate to HighExcellent for removing interferences like phospholipids.[3][5]Requires method development and can be more costly.

Table 2: Common Adducts and MRM Transitions for C22:0 Ceramide

AnalytePrecursor Ion [M+H]+Product Ion (m/z)Description of FragmentationReference
C22:0 Ceramide 622.6264.3Loss of the C22:0 fatty acyl chain[8]
d4-C22:0 Ceramide (IS) 626.6264.3Loss of the deuterated C22:0 fatty acyl chain[8]

Note: The precursor ion mass is for the d18:1 sphingosine backbone. Masses will vary with different sphingoid bases.

Experimental Protocols

Protocol 1: Quantifying Matrix Effects Using the Post-Extraction Spike Method

This protocol provides a quantitative assessment of ion suppression or enhancement.[3]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the this compound standard into the final reconstitution solvent.

    • Set B (Blank Matrix): Process a blank matrix sample (e.g., control plasma) through the entire extraction procedure.

    • Set C (Post-Spike Matrix): Process a blank matrix sample through the entire extraction procedure. Before the final evaporation step, spike the extracted matrix with the this compound standard at the same concentration as Set A.

  • Analysis: Analyze all three sets by LC-MS/MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for Ceramide Purification

This protocol is adapted for purifying ceramides from biological fluids and is effective at removing phospholipids.[16][17]

  • Sample Preparation: Spike the sample (e.g., 50 µL of plasma) with an appropriate internal standard (e.g., d4-C22:0 Ceramide).[11]

  • Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load the pre-prepared sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a polar solvent (e.g., 1 mL of water/methanol mixture) to remove highly polar interferences like salts.

  • Elution: Elute the ceramides using a non-polar solvent mixture, such as 1 mL of chloroform/methanol (2:1, v/v).

  • Dry and Reconstitute: Dry the eluate under a stream of nitrogen and reconstitute the residue in an appropriate solvent (e.g., methanol/chloroform 9:1) for LC-MS/MS analysis.[12]

Protocol 3: Liquid-Liquid Extraction (LLE) for Plasma Ceramides (Modified Bligh & Dyer)

This is a classic lipid extraction method effective for ceramides.[11][12]

  • Sample Preparation: To 50 µL of plasma, add the internal standard solution.

  • Single Phase Extraction: Add 2 mL of a chloroform/methanol (1:2, v/v) mixture. Vortex thoroughly for 30 seconds.[11][12]

  • Phase Separation: Add 0.5 mL of chloroform, vortex, then add 0.5 mL of water and vortex again to induce phase separation.[11][12]

  • Centrifugation: Centrifuge the sample for 10-15 minutes at ~3,000 x g to achieve clear phase separation.[12]

  • Collect Organic Layer: Carefully collect the lower organic phase (containing the lipids) using a glass pipette and transfer to a new tube.

  • Re-extraction: Add another 1 mL of chloroform to the remaining aqueous layer, vortex, centrifuge, and pool the lower organic phase with the first extract.[11]

  • Dry and Reconstitute: Dry the pooled organic phases under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS injection.

Visualizations

G cluster_pre Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_mitigation Matrix Effect Mitigation Points Sample Biological Sample (e.g., Plasma) Spike Spike with SIL Internal Standard Sample->Spike Extract Lipid Extraction (LLE or SPE) Spike->Extract M1 Use SIL-IS Spike->M1 Cleanup Phospholipid Removal (Crucial Step) Extract->Cleanup Dry Dry & Reconstitute Cleanup->Dry M2 Rigorous Cleanup Cleanup->M2 LC LC Separation Dry->LC MS MS/MS Detection (MRM Mode) LC->MS M3 Optimize LC LC->M3 Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification via Calibration Curve Calculate->Quantify M4 Matrix-Matched Calibrants Quantify->M4

Caption: Workflow for this compound analysis with key points for matrix effect mitigation.

G start Start: Need to minimize matrix effects? q_sample Is the sample matrix complex (e.g., plasma, tissue)? start->q_sample q_sensitivity Is high sensitivity (low LOQ) required? q_sample->q_sensitivity Yes ppt Protein Precipitation (PPT) may be sufficient. q_sample->ppt No spe Use Solid-Phase Extraction (SPE) with phospholipid removal. q_sensitivity->spe Yes lle Use robust Liquid-Liquid Extraction (LLE). q_sensitivity->lle No warning Warning: High risk of matrix effects with PPT. Proceed with caution. ppt->warning

Caption: Decision tree for selecting a sample preparation method for ceramide analysis.

G cluster_source Electrospray Ionization (ESI) Source cluster_process Ionization Process Droplet Charged Droplet from LC Contains: Analyte (A), Matrix (M) p1 Droplet->p1 p2 p3 Analyte_Ion [A+H]+ p2->Analyte_Ion Low Matrix Concentration Matrix_Ion [M+H]+ p2->Matrix_Ion High Matrix Concentration To_MS To Mass Analyzer Analyte_Ion->To_MS Suppressed_Analyte [A+H]+ (Suppressed Signal) Matrix_Ion->Suppressed_Analyte competes with & suppresses analyte ionization Suppressed_Analyte->To_MS

Caption: Conceptual diagram illustrating ion suppression in the ESI source.

References

Choosing the right solvent for C22 Ceramide reconstitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C22 Ceramide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting this compound?

A1: The choice of solvent for this compound depends on the intended application. For analytical purposes, a mixture of chloroform and methanol is often used. For biological experiments involving live cells, organic solvents like ethanol, DMSO, and dimethylformamide are recommended for creating stock solutions, which are then further diluted in aqueous buffers or cell culture media.[1][2][3]

Q2: I am having trouble dissolving this compound. What can I do?

A2: this compound, being a long-chain ceramide, has limited solubility in many common solvents.[3] If you are experiencing issues, consider the following troubleshooting tips:

  • Use a recommended solvent system: For cell-based assays, a mixture of ethanol and dodecane (98:2, v/v) can help disperse the ceramide in an aqueous solution.[4]

  • Sonication or gentle heating: To aid dissolution, you can sonicate the solution or warm it gently up to 40°C.[5]

  • Prepare a stock solution: It is advisable to first dissolve the this compound in an appropriate organic solvent at a higher concentration to create a stock solution before diluting it into your experimental medium.[1][2]

  • Use of BSA: For in vivo or cell culture applications, forming a complex with fatty acid-free bovine serum albumin (BSA) can improve solubility and delivery to cells.[5]

Q3: Can I use chloroform to dissolve this compound for my cell culture experiments?

A3: While a chloroform/methanol/water mixture is an effective solvent for ceramides for analytical purposes, it is toxic to cells and should not be used for live cell cultures or in vivo applications.[3][5]

Q4: How should I store the reconstituted this compound solution?

A4: Stock solutions of this compound should be stored at -20°C or -80°C.[6][7] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.[7] When stored at -20°C, the solution is typically stable for about one month, and at -80°C, for up to six months, protected from light.[6][7]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
This compound precipitates out of solution upon dilution into aqueous buffer. The final concentration of the organic solvent is too low to maintain solubility. The aqueous buffer is not compatible.Increase the final concentration of the organic co-solvent if your experimental system allows. Alternatively, prepare a ceramide-BSA complex for better dispersion in aqueous solutions.[5] Ensure the pH of the buffer is appropriate.
Inconsistent results in biological assays. Poor or inconsistent delivery of this compound to cells. Degradation of the ceramide stock solution.Use a consistent method for solubilization and delivery, such as the ethanol:dodecane method or BSA complexation.[4][5] Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment.[7]
Difficulty achieving the desired concentration. This compound has limited solubility in the chosen solvent.Refer to the solubility data table below for guidance on appropriate solvents and expected solubility. You may need to use a different solvent or a combination of solvents. Mild heating or sonication can also help.[5]

Quantitative Data: Solubility of Ceramides in Organic Solvents

CeramideSolventApproximate Solubility
C24:1 CeramideEthanol~3 mg/mL[1]
C24:1 CeramideDMSO<20 µg/mL[1]
C24:1 CeramideDimethyl formamide>5.5 mg/mL[1]
C6 CeramideEthanol, DMSO, Dimethyl formamide~20 mg/mL[2]
C6 Ceramide1:1 solution of ethanol:PBS (pH 7.2)~0.5 mg/mL[2]

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Bioassays

This protocol describes the preparation of a this compound stock solution and its dilution for use in cell culture experiments.

Materials:

  • This compound (solid)

  • Ethanol (anhydrous)

  • Dodecane

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator

Procedure:

  • Prepare the solvent mixture: Prepare a solution of ethanol:dodecane (98:2, v/v).

  • Prepare the stock solution:

    • Weigh the desired amount of this compound in a sterile glass vial.

    • Add the appropriate volume of the ethanol:dodecane solvent mixture to achieve the desired stock concentration (e.g., 1 mM).

    • Vortex thoroughly to dissolve the ceramide. Gentle warming (up to 40°C) or brief sonication may be used to aid dissolution.[5]

  • Dilution into cell culture medium:

    • Warm the cell culture medium to 37°C.

    • While vortexing the medium, add the this compound stock solution dropwise to achieve the final desired concentration.

    • Use the freshly prepared medium immediately for your experiment.

  • Storage:

    • Store the stock solution in tightly sealed vials at -20°C or -80°C, protected from light.[6][7]

    • It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7]

Protocol 2: Preparation of a this compound-BSA Complex

This method is suitable for improving the solubility and delivery of this compound in aqueous solutions for cell culture.[5]

Materials:

  • This compound (solid)

  • Chloroform/methanol (19:1, v/v)

  • Ethanol (anhydrous)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate buffer (100 mM, pH 7.4)

  • Glass test tubes

  • Nitrogen gas stream

  • Vacuum desiccator

  • Vortex mixer

Procedure:

  • Prepare a lipid stock solution: Dissolve this compound in chloroform/methanol (19:1, v/v) to a concentration of approximately 1 mM.

  • Dry the lipid:

    • Dispense an aliquot of the lipid stock solution into a glass test tube.

    • Evaporate the solvent under a gentle stream of nitrogen gas.

    • Place the tube in a vacuum desiccator for at least 1 hour to remove any residual solvent.

  • Redissolve the lipid: Redissolve the dried lipid film in a small volume of ethanol (e.g., 200 µl).

  • Prepare the BSA solution: Prepare a solution of fatty acid-free BSA in the phosphate buffer (e.g., 0.34 mg/mL).

  • Form the complex:

    • While vigorously vortexing the BSA solution, slowly inject the ethanolic lipid solution.

    • Continue vortexing for a few minutes to ensure proper complex formation.

  • Storage: Store the resulting this compound-BSA complex solution at -20°C.

Visualizations

Ceramide Signaling Pathways

Ceramides are central signaling molecules involved in various cellular processes, including apoptosis, cell cycle arrest, and senescence.[8] They are generated through three main pathways: the de novo synthesis pathway, the salvage pathway, and the sphingomyelinase pathway.[9][10]

Ceramide_Signaling_Pathways Serine_PalmitoylCoA Serine + Palmitoyl-CoA DeNovo De Novo Synthesis (Endoplasmic Reticulum) Serine_PalmitoylCoA->DeNovo SPT Sphinganine Sphinganine DeNovo->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest InsulinResistance Insulin Resistance Ceramide->InsulinResistance ComplexSphingolipids Complex Sphingolipids (e.g., Sphingomyelin, Glucosylceramide) Salvage Salvage Pathway (Lysosome/Endosome) ComplexSphingolipids->Salvage Hydrolysis Sphingomyelinase_Pathway Sphingomyelinase Pathway ComplexSphingolipids->Sphingomyelinase_Pathway Sphingomyelinase Sphingosine Sphingosine Salvage->Sphingosine Sphingomyelinase_Pathway->Ceramide Sphingosine->Ceramide CerS

Caption: Overview of the major ceramide generation and signaling pathways.

Experimental Workflow: Choosing the Right Solvent for this compound

This workflow provides a logical approach to selecting the appropriate solvent and method for reconstituting this compound based on the experimental application.

Solvent_Selection_Workflow Start Start: Reconstitute this compound Application What is the intended application? Start->Application Analytical Analytical Studies (e.g., Mass Spectrometry) Application->Analytical Analytical Biological Biological Assays (e.g., Cell Culture) Application->Biological Biological Solvent_Analytical Use Chloroform/Methanol (e.g., 2:1 or 19:1 v/v) Analytical->Solvent_Analytical Solvent_Biological Use Biocompatible Organic Solvent (e.g., Ethanol, DMSO) Biological->Solvent_Biological End Proceed with Experiment Solvent_Analytical->End Troubleshoot Solubility Issues? Solvent_Biological->Troubleshoot Sonication Apply gentle heat (≤40°C) or sonication Troubleshoot->Sonication Yes Troubleshoot->End No BSA_Complex Prepare a Ceramide-BSA complex Sonication->BSA_Complex Still issues Sonication->End Resolved BSA_Complex->End

Caption: A decision-making workflow for this compound solvent selection.

References

Technical Support Center: Quantifying C22 Ceramide in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of C22:0 Ceramide (N-docosanoyl-sphing-4-enine) in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying C22 Ceramide?

A1: The accurate quantification of this compound in biological samples like plasma, tissues, or cells presents several analytical challenges. Due to its low abundance within a complex lipid mixture, sensitive and specific detection methods are required.[1] Key difficulties include:

  • Matrix Effects: Co-eluting substances from the biological matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[2][3]

  • Sample Preparation: Inefficient extraction of this lipophilic molecule from the sample matrix can result in low recovery and underestimation of its concentration.[4]

  • Isobaric Interferences: Other lipids with the same nominal mass can co-elute and interfere with the measurement of this compound, necessitating high-resolution chromatography and mass spectrometry.

  • Lack of a Specific Internal Standard: While deuterated internal standards are available for some ceramides, a dedicated, commercially available, and cost-effective stable isotope-labeled this compound internal standard can be difficult to source, impacting quantitative accuracy.[5]

  • Stability: The stability of this compound in the biological matrix during sample collection, storage, and processing is crucial to prevent its degradation or alteration.[2]

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and other ceramides in complex biological samples.[1][6] This technique offers high sensitivity, specificity, and the ability to distinguish between different ceramide species.[1] The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry allows for the selective detection of this compound, minimizing interferences from the sample matrix.[7][8][9]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Minimizing matrix effects is critical for accurate quantification. Several strategies can be employed:

  • Effective Sample Preparation: Utilize robust lipid extraction methods, such as protein precipitation followed by liquid-liquid extraction (e.g., using chloroform/methanol), to remove a significant portion of interfering matrix components.[4][7][8]

  • Chromatographic Separation: Optimize the HPLC or UPLC separation to ensure this compound elutes in a region with minimal co-eluting matrix components.

  • Use of an Appropriate Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., deuterated this compound) that co-elutes with the analyte and experiences similar ionization suppression or enhancement.[2][3] If a specific this compound internal standard is unavailable, a structurally similar ceramide with a different chain length (e.g., C17 or C25 ceramide) can be used, though this may not perfectly correct for matrix effects.[10][11]

  • Standard Curve Matrix Matching: Prepare calibration standards in a matrix that closely mimics the biological sample (e.g., stripped plasma or a solution of 5% bovine serum albumin) to ensure that the standards and samples are affected by the matrix in a similar way.[7]

Q4: What are the key parameters to monitor during method validation for this compound quantification?

A4: A robust method validation should be performed according to regulatory guidelines (e.g., FDA) and should assess the following parameters:

  • Linearity and Range: The concentration range over which the assay is accurate and precise.[7][8]

  • Accuracy and Precision: Intra- and inter-day accuracy (closeness to the true value) and precision (reproducibility).[7][8]

  • Lower Limit of Quantification (LLOQ): The lowest concentration of this compound that can be quantified with acceptable accuracy and precision.[7][8]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify this compound in the presence of other sample components.

  • Recovery: The efficiency of the extraction procedure.[10][11]

  • Matrix Effect: The influence of the sample matrix on the ionization of the analyte.[2][3]

  • Stability: The stability of this compound in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).[2]

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps
Low this compound Signal / Poor Sensitivity 1. Inefficient extraction. 2. Ion suppression due to matrix effects. 3. Suboptimal mass spectrometer settings. 4. Degradation of this compound.1. Optimize the lipid extraction protocol. Consider different solvent systems (e.g., chloroform/methanol variations) or solid-phase extraction (SPE).[4][12][13] 2. Improve chromatographic separation to move the this compound peak away from interfering matrix components. Dilute the sample if possible. 3. Tune the mass spectrometer specifically for this compound and its internal standard to maximize signal intensity. 4. Ensure proper sample handling and storage (-80°C) to maintain analyte stability.[14]
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Pipetting errors. 3. Fluctuations in LC-MS/MS system performance. 4. Inconsistent internal standard addition.1. Standardize the extraction procedure and ensure all steps are performed consistently for all samples. 2. Use calibrated pipettes and proper pipetting techniques. 3. Run system suitability tests before each analytical batch to ensure the LC-MS/MS is performing optimally. 4. Add the internal standard early in the sample preparation process to account for variability in extraction efficiency.
Inaccurate Quantification (Poor Accuracy) 1. Inappropriate calibration curve. 2. Significant and uncorrected matrix effects. 3. Use of an unsuitable internal standard. 4. Cross-contamination between samples.1. Prepare calibrators in a matrix that matches the study samples. Ensure the calibration range brackets the expected sample concentrations.[7] 2. Evaluate and minimize matrix effects as described in the FAQs. 3. Use a stable isotope-labeled internal standard for this compound if available. If not, validate the chosen analog internal standard carefully.[15] 4. Implement a rigorous cleaning procedure for the autosampler and injection port to prevent carryover.
Interfering Peaks 1. Co-eluting isobaric lipids. 2. Contaminants from solvents, tubes, or reagents. 3. Carryover from a previous injection.1. Optimize the chromatographic gradient to improve the resolution between this compound and the interfering peak. 2. Use high-purity solvents and reagents. Run a blank extraction to identify sources of contamination. 3. Inject a blank solvent after high-concentration samples to check for and mitigate carryover.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of C22:0 Ceramide in human plasma using LC-MS/MS.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) for C22:0 Ceramide [7][8]

ParameterValue
Linear Dynamic Range0.02 - 4 µg/mL
Lower Limit of Quantification (LLOQ)0.02 µg/mL
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy for C22:0 Ceramide Quantification [7][16]

Quality Control (QC) LevelIntra-run Precision (%CV)Inter-run Precision (%CV)Intra-run Accuracy (%RE)Inter-run Accuracy (%RE)
LLOQ2.7 - 3.43.2-3.2 - 0.0-1.6
LowNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
MediumNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
HighNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
%CV = Percent Coefficient of Variation; %RE = Percent Relative Error

Experimental Protocols

Protocol 1: Lipid Extraction from Human Plasma

This protocol is a modified version of established methods for ceramide extraction.[4][10][11]

Materials:

  • Human plasma (e.g., 50 µL)

  • Internal Standard (IS) solution (e.g., deuterated C22:0 Ceramide or a suitable analog like C17:0 Ceramide in isopropanol)

  • Isopropanol

  • Chloroform

  • Methanol

  • Deionized water

  • Nitrogen gas for drying

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

  • Spike the sample with the internal standard solution.

  • Add a mixture of chloroform and methanol (e.g., 2:1, v/v) to the plasma sample.

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • To induce phase separation, add chloroform and deionized water.

  • Vortex again for 1 minute.

  • Centrifuge at a low speed (e.g., 4000 rpm) for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully collect the lower organic phase containing the lipids using a glass pipette.

  • Dry the collected organic phase under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., isopropanol/acetonitrile/water mixture).

Protocol 2: LC-MS/MS Analysis of C22:0 Ceramide

This is a representative protocol based on published methods.[2][7]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., Accucore™ C18, 2.1 x 150 mm, 2.6 µm)

  • Mobile Phase A: 0.1% formic acid and 10 mM ammonium formate in acetonitrile/water (1:1, v/v)

  • Mobile Phase B: 0.02% formic acid and 2 mM ammonium formate in acetonitrile/isopropanol/water (10:88:2, v/v/v)

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 90% A

    • 1-4 min: Gradient to 60% A

    • 4-12 min: Gradient to 25% A

    • 12-21 min: Gradient to 1% A

    • 21-24 min: Hold at 1% A

    • 24.1-28 min: Return to 90% A for re-equilibration

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • C22:0 Ceramide: Precursor ion [M+H]⁺ m/z 622 → Product ion m/z 264 (loss of the fatty acyl chain)[7]

    • Internal Standard: To be determined based on the specific IS used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Biological Sample (e.g., Plasma) add_is Spike with Internal Standard plasma->add_is extraction Lipid Extraction (Chloroform/Methanol) add_is->extraction phase_sep Phase Separation extraction->phase_sep collect_organic Collect Organic Phase phase_sep->collect_organic dry_down Dry Under Nitrogen collect_organic->dry_down reconstitute Reconstitute dry_down->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Standard Curve) ms_detection->quantification results Final Concentration quantification->results

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol sphingomyelin Sphingomyelin ceramide This compound Accumulation sphingomyelin->ceramide generates stress Stress Stimuli (e.g., TNF-α, FasL) smase Sphingomyelinase (SMase) stress->smase activates smase->sphingomyelin hydrolyzes downstream Downstream Effectors (e.g., PP2A, Cathepsin D) ceramide->downstream activates apoptosis Apoptosis downstream->apoptosis initiates

Caption: Simplified ceramide-mediated apoptosis signaling pathway.

References

Technical Support Center: Optimizing Cell Treatment with C22 Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of C22 Ceramide in cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective application of this insoluble lipid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological significance?

This compound (N-Behenoyl-D-erythro-sphingosine) is a bioactive sphingolipid characterized by a long 22-carbon acyl chain.[1][2][3] It is an endogenous lipid that plays a crucial role as a signaling molecule in various cellular processes.[1][2][3] Unlike shorter-chain ceramides, very-long-chain ceramides like C22 are involved in regulating the initiation of intrinsic apoptosis by influencing the formation of channels in the mitochondrial outer membrane.[1][4] Dysregulation of ceramide metabolism has been linked to a variety of diseases, making it a molecule of interest in drug development.[5][6]

Q2: Why is this compound difficult to work with in cell culture?

The primary challenge in using this compound for cell-based assays is its high insolubility in aqueous solutions, such as cell culture media.[7][8] Its long hydrophobic acyl chain causes it to precipitate out of solution, making it difficult to achieve a consistent and effective concentration for treating cells.[7] This can lead to variability in experimental results and challenges in determining accurate dose-responses.

Troubleshooting Guide

Issue 1: this compound is precipitating in my cell culture medium.

Cause: this compound is a highly lipophilic molecule that is not readily soluble in aqueous environments. Direct addition of a stock solution (e.g., in ethanol or DMSO) to cell culture medium can cause it to immediately precipitate.[7]

Solutions:

  • Complexation with Bovine Serum Albumin (BSA): This is a widely recommended method to enhance the solubility and delivery of insoluble lipids to cells. The BSA effectively acts as a carrier molecule.

  • Use of a Specific Solvent System: A mixture of ethanol and dodecane (98:2, v/v) has been shown to improve the dispersion of ceramides in aqueous solutions.[8][9]

  • Sonication or Vortexing: After adding the ceramide stock to the medium, vigorous mixing can help to create a more uniform, albeit temporary, suspension.

  • Heating the Medium: Gently warming the medium to 37°C before and during the addition of the ceramide stock can aid in its dispersion. However, be cautious of potential precipitation as the medium cools.[7]

Issue 2: I am not observing any biological effect after treating my cells with this compound.

Cause: This could be due to several factors, including insufficient delivery of the compound to the cells, suboptimal treatment concentration or duration, or cell-type specific resistance.

Solutions:

  • Optimize Solubilization: Ensure that the this compound is properly solubilized and delivered to the cells using the methods described in Issue 1.

  • Concentration and Time-Course Experiments: The effective concentration of ceramides can range from the nanomolar to the micromolar level, and the optimal treatment time can vary from hours to days.[10][11] It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.

  • Vehicle Control: Always include a vehicle control (the solvent used to dissolve the ceramide, e.g., ethanol/BSA) to ensure that the observed effects are due to the ceramide and not the solvent.[12]

  • Cell Viability Assay: Before proceeding with functional assays, perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range of this compound for your cells.[10][11]

Issue 3: I am seeing high variability between my experimental replicates.

Cause: Variability can stem from inconsistent preparation of the this compound working solution, leading to different effective concentrations in each replicate.

Solutions:

  • Consistent Stock Preparation: Prepare a large batch of the this compound stock solution and aliquot it for single use to avoid repeated freeze-thaw cycles.[1][2]

  • Standardized Working Solution Preparation: Follow a precise and consistent protocol for preparing the final working solution in the cell culture medium for each experiment. Ensure thorough mixing before adding to the cells.

  • Pre-mixed Media: Prepare a sufficient volume of the final this compound-containing medium for all replicates in an experiment to ensure a uniform concentration.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol is adapted from common methods for solubilizing lipids for cell culture.

Materials:

  • This compound

  • Ethanol (or other suitable organic solvent)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS) or cell culture medium

Procedure:

  • Prepare a stock solution of this compound in ethanol at a high concentration (e.g., 10 mM).

  • In a separate sterile tube, prepare a BSA solution (e.g., 10% w/v) in PBS or serum-free cell culture medium.

  • While vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final molar ratio (e.g., 1:1 or 2:1 Ceramide:BSA).

  • Continue to vortex for at least 1 minute to ensure proper complexation.

  • Incubate the mixture at 37°C for 15-30 minutes to allow the complex to stabilize.

  • This this compound-BSA complex can now be diluted to the final desired concentration in your complete cell culture medium.

Protocol 2: General Cell Treatment Workflow

A generalized workflow for treating cells with this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., in Ethanol) prep_complex Prepare this compound-BSA Complex prep_stock->prep_complex prep_media Prepare Treatment Media prep_complex->prep_media add_treatment Add Treatment Media to Cells prep_media->add_treatment seed_cells Seed Cells in Culture Plates seed_cells->add_treatment incubate Incubate for Desired Time add_treatment->incubate harvest Harvest Cells/Supernatant incubate->harvest assay Perform Downstream Assays (e.g., Viability, Western Blot, etc.) harvest->assay

Caption: A typical experimental workflow for this compound cell treatment.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMF0.1 mg/ml[4]
Ethanol:Dodecane (98:2, v/v)Dispersible in aqueous solution[8][9]
Chloroform/Methanol/WaterGood for analytical purposes (toxic to cells)[9]

Table 2: Example Concentration Ranges for Ceramide-Induced Effects

Ceramide TypeCell LineEffectConcentration RangeReference
C2 CeramideHSC-3Reduced cell viability50 µM[10]
C16:0 CeramideHeLaReduced cell viability100 µM (when delivered intracellularly)[13]
C2 CeramideMCF-7Altered cell viability12.5 - 50 µM[11]

Note: These are examples and the optimal concentration for this compound must be determined empirically for your specific experimental system.

Signaling Pathways

Ceramide is a central molecule in sphingolipid metabolism and signaling, influencing pathways related to apoptosis, cell cycle arrest, and stress responses.[5][14][15][16][17]

G stress Cellular Stress (e.g., Chemotherapy, TNF-α) smase Sphingomyelinase (SMase) stress->smase activates denovo De Novo Synthesis stress->denovo stimulates c22_ceramide This compound smase->c22_ceramide generates denovo->c22_ceramide generates pp2a Protein Phosphatase 2A (PP2A) c22_ceramide->pp2a activates jnk JNK/SAPK Pathway c22_ceramide->jnk activates akt Akt/PKB Pathway (Pro-survival) pp2a->akt inhibits apoptosis Apoptosis jnk->apoptosis promotes akt->apoptosis inhibits

Caption: Simplified this compound signaling in apoptosis.

References

Validation & Comparative

A Comparative Analysis of C22 Ceramide and C16 Ceramide: Biological Effects and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides, a class of sphingolipids, are critical signaling molecules involved in a myriad of cellular processes, from apoptosis and autophagy to cell growth and differentiation. The biological function of ceramides is intricately linked to the length of their N-acyl chains. This guide provides an objective comparison of the biological effects of two distinct ceramide species: C22 Ceramide, a very-long-chain ceramide (VLCC), and C16 Ceramide, a long-chain ceramide. This comparison is supported by experimental data to aid researchers and drug development professionals in understanding their differential roles in cellular signaling.

I. Differential Effects on Apoptosis

C16 Ceramide is widely recognized as a potent inducer of apoptosis in various cell types.[1][2] In contrast, the role of this compound in apoptosis is more complex, with some studies suggesting it may have anti-apoptotic effects or interfere with C16 Ceramide-induced cell death.[3][4] The pro-apoptotic action of C16 Ceramide is often linked to its ability to form channels in the mitochondrial outer membrane, leading to the release of pro-apoptotic factors.[4] Very-long-chain ceramides like C22 and C24 have been shown to interfere with the formation of these C16 Ceramide channels, thereby inhibiting apoptosis.[3][4]

ParameterC16 CeramideThis compoundCell TypeReference
Apoptosis Induction Potent InducerWeak Inducer / InhibitorVarious[1][2][4]
Mitochondrial Channel Formation Forms large, pro-apoptotic channelsCan interfere with C16-induced channel formationIsolated Mitochondria[3][4]
Caspase-3 Activation Significant increaseNo significant change or reductionJurkat, K562 cells[1]

II. Regulation of Autophagy

The role of ceramides in autophagy is multifaceted and also appears to be dependent on their acyl chain length. C16 Ceramide has been shown to induce autophagy in several cancer cell lines.[5][6][7] The accumulation of C16 ceramide is temporally correlated with the onset of autophagy.[5] In contrast, the specific role of this compound in autophagy is less well-defined in direct comparative studies. However, studies on the effects of down-regulating ceramide synthases suggest that the balance between different ceramide species is crucial for regulating autophagy. For instance, the downregulation of CerS2, which is responsible for the synthesis of very-long-chain ceramides like C22, leads to an increase in long-chain ceramides (including C16) and the induction of autophagy.[6]

ParameterC16 CeramideThis compoundCell TypeReference
Autophagy Induction InducerLess defined, may have opposing effectsA375 melanoma cells[5][6]
LC3-II Conversion IncreasedNot directly compared in available literatureVarious[5]
Beclin-1 Expression UpregulatedNot directly compared in available literatureVarious[7]

III. Impact on mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. C16 Ceramide has been demonstrated to negatively regulate the mTOR pathway.[8][9][10] Overexpression of Ceramide Synthase 6 (CerS6), which specifically produces C16 Ceramide, leads to reduced phosphorylation of key downstream targets of mTOR, such as S6 kinase (S6K) and Akt.[8][9][10] The effect of this compound on the mTOR pathway is not as extensively studied in direct comparison to C16 Ceramide. However, given the opposing roles of long-chain and very-long-chain ceramides in other cellular processes, it is plausible that this compound may have a distinct regulatory effect on mTOR signaling.

ParameterC16 CeramideThis compoundCell TypeReference
mTOR Phosphorylation DecreasedNot directly compared in available literatureMCF-7 breast cancer cells[8][10]
Akt Phosphorylation DecreasedNot directly compared in available literatureMCF-7 breast cancer cells[8][9]
S6K Phosphorylation DecreasedNot directly compared in available literatureMCF-7 breast cancer cells[8][9]

IV. Role in Skin Barrier Function

The stratum corneum, the outermost layer of the skin, has a unique lipid composition rich in ceramides, which is crucial for its barrier function. The acyl chain length of ceramides plays a significant role in maintaining the integrity of this barrier. Very-long-chain ceramides, including C22 and C24, are essential for the formation of the long periodicity phase lamellar structure, which is critical for preventing transepidermal water loss (TEWL).[11] While C16 ceramide is also a component of the stratum corneum, an altered ratio of long-chain to very-long-chain ceramides can impair barrier function.

ParameterC16 CeramideThis compoundContextReference
Skin Barrier Integrity Contributes to barrier, but an excess can be detrimentalEssential for the formation of a healthy barrierHuman and Mouse Skin[11][12]
Transepidermal Water Loss (TEWL) Negative correlation with the ratio of long-chain to short-chain FAs in ceramidesA key component of ceramides with long-chain FAs that reduce TEWLAtopic Dermatitis Patients[11]

V. Signaling Pathways and Experimental Workflows

C16_Ceramide_Signaling C16 C16 Ceramide Mitochondria Mitochondria C16->Mitochondria Forms Channels mTORC1 mTORC1 C16->mTORC1 Inhibits Beclin1 Beclin-1 C16->Beclin1 Upregulates Akt Akt C16->Akt Inhibits Apoptosis Apoptosis Mitochondria->Apoptosis Cytochrome c Release CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Beclin1->Autophagy Induces Akt->mTORC1 Activates

C16 Ceramide Signaling Pathways

C22_Ceramide_Signaling C22 This compound C16_channel C16 Ceramide Channel Formation C22->C16_channel Interferes with LPP Long Periodicity Phase Lamellae C22->LPP Essential for Formation Apoptosis Apoptosis C16_channel->Apoptosis Induces SkinBarrier Skin Barrier Function LPP->SkinBarrier Maintains Integrity

This compound Biological Roles

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis CellSeeding Seed Cells CeramideTreatment Treat with C16 or This compound CellSeeding->CeramideTreatment ApoptosisAssay Apoptosis Assays (Annexin V/PI, Caspase) CeramideTreatment->ApoptosisAssay AutophagyAssay Autophagy Assays (LC3 Western, Puncta) CeramideTreatment->AutophagyAssay SignalingAssay Signaling Analysis (Western Blot for p-mTOR, p-Akt) CeramideTreatment->SignalingAssay Lipidomics Lipidomics (LC-MS/MS) CeramideTreatment->Lipidomics

General Experimental Workflow

VI. Experimental Protocols

A. Cell Culture and Ceramide Treatment

  • Cell Lines: MCF-7 (breast cancer), A375 (melanoma), Jurkat (T-lymphocyte), and K562 (chronic myelogenous leukemia) cells are commonly used.

  • Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Ceramide Preparation: C16 Ceramide and this compound are typically dissolved in ethanol or a mixture of ethanol and dodecane (98:2, v/v) to create a stock solution.

  • Cell Treatment: For experiments, cells are seeded in appropriate culture plates. After reaching a desired confluency (e.g., 70-80%), the medium is replaced with fresh medium containing the desired concentration of C16 or this compound. An equivalent volume of the vehicle (e.g., ethanol) is added to control cells. Incubation times vary depending on the specific assay (e.g., 2 to 48 hours).

B. Apoptosis Assays

  • Annexin V/Propidium Iodide (PI) Staining:

    • After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

    • FITC-conjugated Annexin V and PI are added to the cell suspension.

    • After incubation in the dark, the cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, and PI positive cells are considered necrotic or late apoptotic.

  • Caspase-3 Activity Assay:

    • Cell lysates are prepared from treated and control cells.

    • The protein concentration is determined using a BCA assay.

    • A colorimetric or fluorometric caspase-3 substrate is added to the lysates.

    • The absorbance or fluorescence is measured over time to determine the caspase-3 activity.

C. Autophagy Assays

  • Western Blot for LC3-II:

    • Cell lysates are prepared and subjected to SDS-PAGE.

    • Proteins are transferred to a PVDF membrane and probed with a primary antibody against LC3.

    • The conversion of LC3-I to LC3-II is indicative of autophagosome formation.

  • LC3 Puncta Formation:

    • Cells are transfected with a GFP-LC3 or RFP-LC3 plasmid.

    • After ceramide treatment, cells are fixed and visualized by fluorescence microscopy.

    • The formation of punctate structures (autophagosomes) is quantified.

D. mTOR Signaling Analysis

  • Western Blot for Phosphorylated Proteins:

    • Cell lysates are analyzed by Western blot using antibodies specific for the phosphorylated forms of mTOR, Akt, and S6K.

    • Total protein levels are also measured as a loading control.

E. Skin Barrier Function Assay

  • Transepidermal Water Loss (TEWL) Measurement:

    • TEWL is measured on the skin surface using a Tewameter.

    • Baseline measurements are taken before the application of formulations containing C16 or this compound.

    • Measurements are repeated at various time points after application to assess the effect on skin barrier function.

F. Lipidomics Analysis

  • Lipid Extraction: Lipids are extracted from cells or tissues using a modified Bligh and Dyer or Folch method.

  • LC-MS/MS Analysis: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify different ceramide species. A C17 Ceramide internal standard is often used for quantification.

Conclusion

The biological effects of ceramides are highly dependent on their N-acyl chain length. C16 Ceramide is a well-established inducer of apoptosis and autophagy, often acting through direct effects on mitochondria and inhibition of pro-survival signaling pathways like mTOR. In contrast, this compound plays a more nuanced role, with evidence suggesting it can interfere with C16 Ceramide-induced apoptosis and is crucial for maintaining skin barrier integrity. For researchers and drug development professionals, understanding these differential effects is paramount for designing targeted therapeutic strategies that can selectively modulate specific cellular pathways. Further direct comparative studies are warranted to fully elucidate the distinct roles and mechanisms of action of these two important signaling lipids.

References

The Differential Roles of C22 and C24 Ceramides in the Regulation of Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides, a class of sphingolipids, are critical signaling molecules involved in a variety of cellular processes, including the regulation of programmed cell death, or apoptosis. The biological function of ceramides is highly dependent on the length of their N-acyl chain. This guide provides a comparative analysis of two very-long-chain ceramides, C22 (behenoyl ceramide) and C24 (lignoceroyl ceramide), and their distinct roles in the intricate signaling network of apoptosis. While both are structurally similar, emerging evidence suggests they can have divergent, and in some cases, opposing effects on cell fate.

Quantitative Analysis of Cytotoxicity

Direct quantitative comparisons of the apoptotic potency of C22 versus C24 ceramides are not extensively documented in the literature. However, studies on their immediate precursors, dihydroceramides, in T-cell acute lymphoblastic leukemia (T-ALL) cell lines provide valuable insights into their cytotoxic potential. A strong positive correlation has been observed between the intracellular levels of C22:0 and C24:0 dihydroceramides and the induction of cell death.

Cell LineTreatment ConditionParameterC22:0 DihydroceramideC24:0 DihydroceramideReference
T-ALL Cell Lines (CCRF-CEM, MOLT-4, etc.)Increased de novo synthesisCorrelation with Cytotoxicity (ρ)0.74–0.81 (P ≤ 0.04)0.84–0.90 (P ≤ 0.004)[1]

This table summarizes the correlation between the levels of specific dihydroceramides and cytotoxicity in T-ALL cell lines. A higher correlation coefficient (ρ) indicates a stronger association with cell death.

Furthermore, the efficacy of different ceramide species in initiating key apoptotic events can vary. For instance, in HeLa cells, the saturated C16:0 ceramide is significantly more effective at inducing the translocation of the pro-apoptotic protein Bax to the mitochondria (a critical step in apoptosis) compared to the very-long-chain monounsaturated C24:1 ceramide.[2]

Divergent Signaling Pathways in Apoptosis

The roles of C22 and C24 ceramides in apoptosis are not uniform and appear to be context-dependent, potentially leading to different cellular outcomes.

Pro-Apoptotic Role of C22 Ceramide (and other long-chain ceramides):

Generally, the accumulation of long-chain ceramides, including C22, is associated with the induction of apoptosis. This process often involves the mitochondrial or intrinsic pathway of apoptosis. Key events include:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Ceramides can form channels in the outer mitochondrial membrane, leading to its permeabilization.[3]

  • Bax/Bak Activation: Ceramides can promote the activation and oligomerization of the pro-apoptotic Bcl-2 family proteins, Bax and Bak, which further contribute to MOMP.[4]

  • Cytochrome c Release: The permeabilized mitochondrial membrane releases cytochrome c and other pro-apoptotic factors into the cytosol.[5]

  • Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of a cascade of caspases, the key executioners of apoptosis.[6]

C22_Ceramide_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_ceramide Ceramide Generation cluster_mitochondria Mitochondrial Pathway cluster_cytosol Cytosolic Events Stimulus e.g., Chemotherapy, Stress C22_Ceramide This compound Accumulation Stimulus->C22_Ceramide Bax_Activation Bax/Bak Activation C22_Ceramide->Bax_Activation MOMP MOMP C22_Ceramide->MOMP Forms channels Bax_Activation->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_Activation Caspase Cascade Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

The Ambiguous and Potentially Anti-Apoptotic Role of C24 Ceramide:

In contrast to the established pro-apoptotic role of many ceramide species, C24 ceramide has been implicated in anti-apoptotic or cell survival pathways in certain contexts.

  • Interference with MOMP: Some studies suggest that C24:0 ceramide can interfere with the process of mitochondrial outer membrane permeabilization, thereby inhibiting apoptosis.[7][8] The presence of very-long-chain ceramides like C24 may alter the biophysical properties of mitochondrial membranes, making them less susceptible to permeabilization by pro-apoptotic signals.

  • Timing of Generation: In B-cell receptor-induced apoptosis, the generation of C24-ceramide is a late event that requires the prior activation of effector caspases, suggesting it may not be an initiator of apoptosis in this system, but rather a consequence or a modulator of later stages.[9]

  • Induction of Protective Autophagy: The balance between different ceramide species can influence the crosstalk between apoptosis and autophagy. A decrease in very-long-chain ceramides (C22-C24), for example through the downregulation of ceramide synthase 2 (CerS2), can lead to an accumulation of long-chain ceramides (e.g., C16) and trigger a protective autophagic response that prevents the cell from undergoing apoptosis.[10] This suggests that a higher ratio of C24 to other ceramides might favor cell survival through autophagy.

C24_Ceramide_Modulation cluster_ceramide Ceramide Balance cluster_mitochondria Mitochondrial Events cluster_outcome Cellular Outcome C24_Ceramide High C24 Ceramide Levels MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) C24_Ceramide->MOMP Inhibits Survival Cell Survival C24_Ceramide->Survival Other_Ceramides Pro-apoptotic Ceramides (e.g., C16, C18, C22) Other_Ceramides->MOMP Induces Apoptosis Apoptosis MOMP->Apoptosis

The Interplay with Autophagy

Both C22 and C24 ceramides are involved in the complex crosstalk between apoptosis and autophagy. The induction of autophagy can serve as a pro-survival mechanism to clear damaged organelles and aggregated proteins, but it can also lead to a form of programmed cell death known as autophagic cell death. The specific ceramide species and the cellular context appear to dictate the outcome. The accumulation of C22:0 and C24:0 dihydroceramides has been linked to a mixed cell death phenotype characterized by both apoptosis (DNA fragmentation) and autophagy (increased LC3B-II).[1]

Experimental Protocols

To comparatively assess the apoptotic effects of C22 and C24 ceramides, a series of well-established experimental protocols can be employed.

Experimental_Workflow cluster_prep 1. Cell Culture and Treatment cluster_assays 2. Apoptosis and Cytotoxicity Assays cluster_analysis 3. Mechanistic Analysis Cell_Culture Culture appropriate cell line to desired confluency Ceramide_Treatment Treat cells with varying concentrations of C22 and C24 ceramides (and vehicle control) Cell_Culture->Ceramide_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, Trypan Blue) Ceramide_Treatment->Viability_Assay Flow_Cytometry Flow Cytometry (Annexin V/PI staining) Ceramide_Treatment->Flow_Cytometry Caspase_Assay Caspase Activity Assay (e.g., colorimetric, fluorometric) Ceramide_Treatment->Caspase_Assay Western_Blot Western Blot for Apoptotic Proteins (Caspase-3, PARP, Bcl-2 family) Ceramide_Treatment->Western_Blot Mitochondrial_Analysis Mitochondrial Membrane Potential Assay (e.g., JC-1 staining) Ceramide_Treatment->Mitochondrial_Analysis Autophagy_Analysis Autophagy Marker Analysis (e.g., LC3B-II Western Blot) Ceramide_Treatment->Autophagy_Analysis

Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Lines: Select a cell line relevant to the research question (e.g., cancer cell lines like HeLa, Jurkat, or T-ALL cell lines).

  • Ceramide Preparation: Dissolve C22 and C24 ceramides in an appropriate solvent (e.g., ethanol or DMSO) to prepare stock solutions. Further dilute in cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the solvent) is essential.

  • Treatment: Plate cells at a suitable density and allow them to adhere overnight. Replace the medium with fresh medium containing the different concentrations of this compound, C24 ceramide, or the vehicle control. Incubate for various time points (e.g., 6, 12, 24, 48 hours).

2. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry:

  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.

3. Western Blot Analysis for Apoptotic Markers:

  • Principle: This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.

  • Protocol:

    • Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, full-length and cleaved PARP, Bax, Bak, Bcl-2, Bcl-xL, and LC3B). A loading control antibody (e.g., β-actin or GAPDH) is crucial for normalization.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Caspase Activity Assay:

  • Principle: These assays measure the activity of key executioner caspases, such as caspase-3. They typically use a specific peptide substrate that is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.

  • Protocol:

    • Lyse the treated and control cells.

    • Incubate the cell lysates with the caspase-3 substrate.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the fold-change in caspase-3 activity relative to the control.

Conclusion

The regulation of apoptosis by C22 and C24 ceramides is a nuanced process that defies simple categorization. While this compound, like other long-chain ceramides, is generally considered to be pro-apoptotic through the mitochondrial pathway, C24 ceramide may exert a more complex, and potentially anti-apoptotic, influence by inhibiting mitochondrial permeabilization. The balance between these and other ceramide species, and their interplay with autophagy, are critical determinants of cell fate. For researchers and drug development professionals, understanding these differential roles is paramount for the development of targeted therapies that manipulate ceramide metabolism to selectively induce or inhibit apoptosis in pathological conditions. Further research is needed to fully elucidate the distinct signaling pathways governed by these very-long-chain ceramides and to harness their therapeutic potential.

References

A Researcher's Guide to the Comparative Lipidomics of Very-Long-Chain Ceramides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of analytical methodologies for very-long-chain ceramides (VLC-Cer), supported by experimental data. It delves into their quantification across various biological samples and their roles in key signaling pathways.

Very-long-chain ceramides (VLC-Cer), a subclass of sphingolipids characterized by fatty acid chains of 20 carbons or more, are increasingly recognized for their critical roles in cellular processes and their implications in a range of diseases.[1] Their unique biophysical properties influence membrane structure and fluidity, and they act as signaling molecules in pathways governing apoptosis, inflammation, and insulin resistance.[1][2] This guide offers a comparative overview of the techniques used to analyze these complex lipids and presents data on their distribution in different biological contexts.

Comparative Analysis of VLC-Cer Quantification

The accurate quantification of VLC-Cer is crucial for understanding their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity and specificity.[3][4] The following tables summarize quantitative data for various VLC-Cer species across different biological samples, as determined by LC-MS/MS.

Table 1: Quantification of Very-Long-Chain Ceramides in Human Plasma

Ceramide SpeciesConcentration in Control (ng/mL)Concentration in Obese (ng/mL)Concentration in Type 2 Diabetes (ng/mL)
Cer(22:0)~40~60~100
Cer(24:0)~100~150~250
Data adapted from a study on human plasma samples.[5] The results show a significant elevation of Cer(22:0) and Cer(24:0) in individuals with type 2 diabetes compared to control subjects.[5]

Table 2: Distribution of Endogenous Ceramides in Various Rat Tissues

Ceramide SpeciesLiver (pmol/mg)Heart (pmol/mg)Muscle (pmol/mg)
C20:015.3 ± 2.110.1 ± 1.58.7 ± 1.2
C22:045.1 ± 5.925.4 ± 3.818.9 ± 2.7
C24:0110.2 ± 14.360.7 ± 8.545.3 ± 6.1
C24:185.6 ± 11.148.2 ± 6.736.1 ± 5.0
This table presents the levels of various ceramide species in different rat tissues, highlighting the prevalence of very-long-chain ceramides, particularly C24:0, in the liver.[6]

Methodologies for VLC-Cer Analysis

A variety of analytical techniques can be employed for the study of ceramides, each with its own advantages and limitations.

Table 3: Comparison of Analytical Techniques for Ceramide Analysis

TechniqueAdvantagesDisadvantages
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High sensitivity and specificity, allows for quantification of individual ceramide species.[3]Requires expensive instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) High sensitivity, particularly for long-chain ceramides.[3]Requires derivatization, which can lead to analyte loss.[3]
Thin-Layer Chromatography (TLC) Simple and inexpensive.[3]Less sensitive and quantitative compared to MS-based methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information.Less sensitive, requires higher sample concentrations.[3]

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate analysis of VLC-Cer. Below are protocols for lipid extraction and LC-MS/MS analysis.

Lipid Extraction from Biological Samples (Bligh and Dyer Method)

This protocol is a widely used method for extracting lipids from tissues and plasma.[6]

Materials:

  • Chloroform

  • Methanol

  • Water (HPLC grade)

  • Biological sample (e.g., tissue homogenate, plasma)

  • Internal standards (e.g., C17:0 and C25:0 ceramides)[6]

Procedure:

  • To the biological sample, add a known amount of internal standards.

  • Add a mixture of chloroform and methanol (1:2, v/v) to the sample.

  • Vortex the mixture thoroughly.

  • Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v).

  • Vortex again and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis of Very-Long-Chain Ceramides

This protocol describes a typical method for the separation and quantification of VLC-Cer using reverse-phase HPLC coupled with a triple quadrupole mass spectrometer.[6]

Liquid Chromatography Parameters:

  • Column: C18 reverse-phase column

  • Mobile Phase A: Water with 0.2% formic acid[6]

  • Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid[6]

  • Gradient: Start with a high percentage of mobile phase A, then rapidly increase the percentage of mobile phase B to elute the ceramides.

  • Flow Rate: 0.3 mL/min[6]

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the different ceramide species based on their precursor and product ion masses.[6]

Signaling Pathways Involving Very-Long-Chain Ceramides

VLC-Cer are integral components of several key signaling pathways that regulate cellular fate and function.

Ceramide_Metabolism cluster_synthesis De Novo Synthesis (ER) cluster_complex Complex Sphingolipid Synthesis (Golgi) cluster_breakdown Catabolism (Lysosome) Palmitoyl-CoA + Serine Palmitoyl-CoA + Serine 3-Ketosphinganine 3-Ketosphinganine Palmitoyl-CoA + Serine->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Apoptosis Apoptosis Ceramide->Apoptosis Insulin Resistance Insulin Resistance Ceramide->Insulin Resistance Inflammation Inflammation Ceramide->Inflammation Mitochondrial Dysfunction Mitochondrial Dysfunction Ceramide->Mitochondrial Dysfunction Sphingosine->Ceramide CerS (Salvage) Fatty Acid Fatty Acid

Caption: De novo synthesis and major signaling roles of ceramides.

The de novo synthesis of ceramides begins in the endoplasmic reticulum (ER) and involves a series of enzymatic reactions.[2][7] Ceramide synthases (CerS) are a family of six enzymes (CerS1-6) that determine the acyl chain length of the resulting ceramide.[1] Specifically, CerS2 is responsible for the synthesis of VLC-Cer (C20-C26).[8]

VLC_Cer_Signaling VLC-Cer (e.g., C22:0, C24:0) VLC-Cer (e.g., C22:0, C24:0) Mitochondria Mitochondria VLC-Cer (e.g., C22:0, C24:0)->Mitochondria Insulin Receptor Insulin Receptor VLC-Cer (e.g., C22:0, C24:0)->Insulin Receptor Oxidative Stress Oxidative Stress Mitochondria->Oxidative Stress Mitophagy Mitophagy Oxidative Stress->Mitophagy Apoptosis Apoptosis Mitophagy->Apoptosis Exacerbated by blocking Insulin Signaling Insulin Signaling Insulin Receptor->Insulin Signaling GLUT4 Translocation GLUT4 Translocation Insulin Signaling->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake

References

Differentiating the Membrane Properties of C22 Ceramide and Sphingomyelin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct roles of C22 Ceramide and sphingomyelin in cellular membranes is crucial for advancing therapeutic strategies. While structurally related, these two sphingolipids impart vastly different biophysical properties to the lipid bilayer, leading to divergent roles in cellular signaling. This guide provides an objective comparison of their membrane characteristics, supported by experimental data, and outlines the methodologies used to elucidate these differences.

At a Glance: Key Differences in Membrane Properties

PropertyThis compound-Containing MembraneSphingomyelin-Containing Membrane
Membrane Order & Packing High degree of order, promotes gel-like domain formation.[1]Forms liquid-ordered (Lo) domains with cholesterol.
Membrane Thickness Increased membrane thickness.Contributes to the thickness of lipid rafts, typically 4-5 nm.[2]
Membrane Fluidity Decreased fluidity, lower diffusion coefficients.Higher fluidity compared to gel-phase, but less than liquid-disordered phase.
Phase Transition Temperature (Tm) High Tm, stabilizes gel phase.[3][4][5][6]Tm is influenced by acyl chain length and cholesterol presence.[3][5]
Domain Type Gel-like, ceramide-rich platforms.[7]Liquid-ordered (Lo) lipid rafts.[7][8][9][10]

Structural and Functional Divergence in the Cell Membrane

This compound, a very-long-chain ceramide, and sphingomyelin are both integral components of cellular membranes, yet their molecular structures dictate their distinct functions. Sphingomyelin, with its bulky phosphocholine headgroup, readily interacts with cholesterol to form liquid-ordered (Lo) domains known as lipid rafts.[7][8][9][10] These rafts serve as dynamic platforms for signal transduction by concentrating specific receptors and signaling proteins.

In contrast, the enzymatic hydrolysis of sphingomyelin by sphingomyelinase yields ceramide. This compound, lacking the large headgroup, exhibits strong intermolecular hydrogen bonding capabilities. This leads to the formation of highly ordered, gel-like domains within the membrane.[1] These ceramide-rich platforms are implicated in the clustering of death receptors and the initiation of apoptotic signaling cascades.[7][11][12][13] The acyl chain length of ceramide is a critical determinant of its biophysical impact, with very-long-chain ceramides like C22 inducing significant changes in membrane organization and fluidity.[14]

Signaling Pathways: A Tale of Two Lipids

The distinct membrane-altering properties of this compound and sphingomyelin translate into their involvement in opposing signaling pathways.

This compound: A Messenger of Apoptosis

The generation of this compound is a key event in the cellular stress response, leading to the activation of apoptotic pathways.

This compound Apoptosis Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Stress Stimuli Stress Stimuli Sphingomyelinase Sphingomyelinase Stress Stimuli->Sphingomyelinase activates Sphingomyelin Sphingomyelin Sphingomyelinase->Sphingomyelin hydrolyzes This compound This compound Sphingomyelin->this compound produces Receptor Clustering Receptor Clustering This compound->Receptor Clustering induces JNK Pathway JNK Pathway This compound->JNK Pathway activates Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR)->Receptor Clustering DISC Formation DISC Formation Receptor Clustering->DISC Formation leads to Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Bid Bid Caspase-8->Bid cleaves Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates tBid tBid Bid->tBid Bax/Bak Activation Bax/Bak Activation tBid->Bax/Bak Activation activates Apoptosis Apoptosis JNK Pathway->Apoptosis Cytochrome c release Cytochrome c release Bax/Bak Activation->Cytochrome c release induces Apoptosome Formation Apoptosome Formation Cytochrome c release->Apoptosome Formation promotes Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 activates Caspase-9->Procaspase-3 activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activates Caspase-3->Apoptosis executes

Caption: this compound-mediated apoptotic signaling pathway.

Sphingomyelin: Architect of Signaling Platforms

Sphingomyelin is a key organizer of the plasma membrane, forming lipid rafts that are crucial for a variety of signaling events, including receptor-mediated signaling.

Sphingomyelin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin Lipid_Raft Lipid Raft (Liquid-ordered phase) Sphingomyelin->Lipid_Raft Cholesterol Cholesterol Cholesterol->Lipid_Raft Receptor Receptor (e.g., GPCR, RTK) Receptor->Lipid_Raft localizes to Effector_Proteins Effector Proteins (e.g., G-proteins, Kinases) Receptor->Effector_Proteins activates Ligand Ligand Ligand->Receptor binds Effector_Proteins->Lipid_Raft localizes to Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Effector_Proteins->Downstream_Signaling initiates Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Downstream_Signaling->Cellular_Response leads to

Caption: Sphingomyelin's role in forming lipid raft signaling platforms.

Experimental Protocols for Membrane Analysis

The distinct properties of this compound and sphingomyelin membranes can be elucidated through a variety of biophysical techniques.

Atomic Force Microscopy (AFM)

AFM provides nanoscale topographical images of lipid bilayers, allowing for the direct visualization of domain formation and the measurement of membrane thickness.

AFM_Workflow Liposome_Preparation Liposome Preparation (with this compound or Sphingomyelin) Vesicle_Fusion Vesicle Fusion onto Mica Substrate Liposome_Preparation->Vesicle_Fusion SLB_Formation Supported Lipid Bilayer (SLB) Formation Vesicle_Fusion->SLB_Formation AFM_Imaging AFM Imaging (Topography) SLB_Formation->AFM_Imaging Data_Analysis Data Analysis (Domain size, Membrane thickness) AFM_Imaging->Data_Analysis

Caption: Experimental workflow for Atomic Force Microscopy (AFM).

Protocol:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) containing the desired lipid composition (either this compound or sphingomyelin along with a fluid phospholipid like POPC) by lipid film hydration followed by extrusion or sonication.

  • Supported Lipid Bilayer (SLB) Formation: Deposit the liposome solution onto a freshly cleaved mica surface in the presence of a divalent cation (e.g., Ca²⁺) to induce vesicle fusion and the formation of a continuous SLB.

  • AFM Imaging: Image the SLB in a liquid environment using an AFM in tapping mode to obtain high-resolution topographical maps.

  • Data Analysis: Analyze the AFM images to determine the height difference between lipid domains and the surrounding bilayer, which corresponds to differences in membrane thickness. The lateral dimensions of the domains can also be quantified.

Differential Scanning Calorimetry (DSC)

DSC measures the heat changes associated with lipid phase transitions, providing information on the thermotropic behavior of the membrane.

DSC_Workflow Lipid_Suspension Preparation of Multilamellar Vesicle (MLV) Suspension Sample_Loading Loading MLVs into DSC Sample Cell Lipid_Suspension->Sample_Loading Temperature_Scan Controlled Heating/Cooling Scan Sample_Loading->Temperature_Scan Thermogram_Acquisition Acquisition of Thermogram (Heat Flow vs. Temperature) Temperature_Scan->Thermogram_Acquisition Data_Analysis Data Analysis (Phase Transition Temperature, Enthalpy) Thermogram_Acquisition->Data_Analysis

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Protocol:

  • Sample Preparation: Prepare multilamellar vesicles (MLVs) by hydrating a lipid film of the desired composition.

  • DSC Measurement: Load the MLV suspension into the sample cell of the DSC instrument, with a reference cell containing only buffer.

  • Data Acquisition: Subject the sample to a controlled temperature scan (heating and cooling cycles). The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. The peak of the endotherm corresponds to the main phase transition temperature (Tm) of the lipid mixture. The area under the peak is proportional to the enthalpy of the transition.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the lateral diffusion of fluorescently labeled lipid probes within the membrane, providing a quantitative measure of membrane fluidity.[15][16][17][18]

FRAP_Workflow Sample_Preparation Prepare GUVs or SLBs with fluorescent lipid probe Pre-bleach_Imaging Acquire pre-bleach images of the membrane Sample_Preparation->Pre-bleach_Imaging Photobleaching Photobleach a defined region of interest (ROI) with a high-intensity laser Pre-bleach_Imaging->Photobleaching Post-bleach_Imaging Acquire a time-series of images of the ROI as fluorescence recovers Photobleaching->Post-bleach_Imaging Data_Analysis Analyze the fluorescence recovery curve to determine the diffusion coefficient and mobile fraction Post-bleach_Imaging->Data_Analysis

Caption: Experimental workflow for Fluorescence Recovery After Photobleaching (FRAP).

Protocol:

  • Sample Preparation: Prepare giant unilamellar vesicles (GUVs) or SLBs incorporating a small amount of a fluorescently labeled lipid analog.

  • FRAP Experiment: Using a confocal microscope, a specific region of interest (ROI) on the membrane is photobleached with a high-intensity laser pulse.

  • Image Acquisition: A time-lapse series of images of the bleached area is then recorded at low laser intensity.

  • Data Analysis: The rate of fluorescence recovery in the bleached spot is measured and fitted to a diffusion model to calculate the lateral diffusion coefficient (D) and the mobile fraction of the fluorescent probe.

Conclusion

The distinct biophysical properties of this compound and sphingomyelin underscore their specialized and often opposing roles in membrane biology. While sphingomyelin contributes to the formation of dynamic, liquid-ordered signaling platforms, this compound drives the formation of rigid, gel-like domains that are critical for the initiation of apoptosis. A thorough understanding of these differences, gained through the application of advanced biophysical techniques, is paramount for the development of novel therapeutic interventions that target sphingolipid metabolism and signaling in various diseases.

References

Validating C22 Ceramide's Pro-Survival Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of specific lipid species in cell signaling is paramount. Ceramide, a central molecule in sphingolipid metabolism, has long been studied for its role in cellular stress responses. However, the biological outcome of ceramide signaling is not monolithic; it is critically dependent on the length of its N-acyl chain. This guide provides a comparative analysis of C22 ceramide, a very-long-chain ceramide (VLC-ceramide), and its pro-survival signaling pathways, contrasting it with the pro-apoptotic long-chain C16 ceramide and the pro-survival lipid, sphingosine-1-phosphate (S1P).

Comparative Analysis of Bioactive Sphingolipids

The functional differences between this compound, C16 ceramide, and S1P are stark, highlighting the concept of the "sphingolipid rheostat," where the balance between these molecules can dictate a cell's fate. The following table summarizes their opposing effects on key cellular processes and signaling pathways, based on experimental data from studies on human cancer cell lines.

FeatureThis compound (via CerS2 overexpression)C16 Ceramide (via CerS6 overexpression)Sphingosine-1-Phosphate (S1P)
Primary Cellular Effect Pro-survival, increased cell proliferation[1][2]Pro-apoptotic, decreased cell proliferation[2][3]Pro-survival, mitogenic[4][5]
Effect on Cell Viability IncreasesDecreasesIncreases
Akt Signaling (p-Akt) Can lead to cytoprotective responsesInhibits Akt phosphorylation[6][7][8]Activates Akt signaling[9][10]
MAPK/ERK Signaling (p-ERK) Modulates ER stress pathwaysComplex, can activate stress kinases (JNK)[7]Activates ERK signaling[10]
Autophagy Induces, often as a pro-survival response[11]Can induce lethal autophagyModulates, often to promote survival
ER Stress (UPR) Induces pro-survival UPR (IRE1 pathway)[11]Can induce pro-apoptotic ER stressCan modulate ER stress responses[12]
Apoptosis Counteracts pro-apoptotic stimuli[1][13]Induces apoptosisInhibits apoptosis[4]

Signaling Pathway Diagrams

The signaling cascades initiated by this compound diverge significantly from those of C16 ceramide, leading to opposite cellular outcomes.

C22_Ceramide_Pro_Survival_Pathway CerS2 CerS2 C22_Cer This compound (Very-Long-Chain) CerS2->C22_Cer ER_Stress ER Stress (UPR Activation) C22_Cer->ER_Stress Autophagy Cytoprotective Autophagy C22_Cer->Autophagy LC_Cer_Inhibit Counteracts Long-Chain Ceramides C22_Cer->LC_Cer_Inhibit IRE1 IRE1 Pathway ER_Stress->IRE1 Cell_Survival Cell Survival & Proliferation IRE1->Cell_Survival Autophagy->Cell_Survival Inhibit_Apoptosis Inhibition of Apoptosis Inhibit_Apoptosis->Cell_Survival LC_Cer_Inhibit->Inhibit_Apoptosis

This compound Pro-Survival Signaling Pathways.

C16_Ceramide_Pro_Death_Pathway CerS6 CerS5 / CerS6 C16_Cer C16 Ceramide (Long-Chain) CerS6->C16_Cer PP2A Activate PP2A C16_Cer->PP2A JNK_Activate Activate JNK/SAPK C16_Cer->JNK_Activate Mito_Perm Mitochondrial Permeabilization C16_Cer->Mito_Perm Akt_Inhibit Inhibit Akt (Dephosphorylation) PP2A->Akt_Inhibit Growth_Arrest Growth Arrest Akt_Inhibit->Growth_Arrest Apoptosis Apoptosis JNK_Activate->Apoptosis Mito_Perm->Apoptosis Growth_Arrest->Apoptosis

C16 Ceramide Pro-Death Signaling Pathways.

Experimental Workflow for Pathway Validation

Validating the distinct roles of C22 and C16 ceramide involves a multi-faceted experimental approach, starting from cellular manipulation to the analysis of specific molecular events.

Experimental_Workflow start Cell Culture (e.g., HCT-116, MCF-7) transfection Transfection with Plasmids: - Vector Control - CerS2 (for C22-Cer) - CerS6 (for C16-Cer) start->transfection treatment Incubation Period (e.g., 48-72 hours) transfection->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability Assay (MTT Assay) harvest->viability western Protein Extraction & Western Blot harvest->western autophagy Autophagy Analysis (LC3 Staining / Blot) harvest->autophagy p_akt p-Akt / Total Akt western->p_akt p_erk p-ERK / Total ERK western->p_erk caspase Cleaved Caspase-3 western->caspase

Workflow for Validating Ceramide Signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.

Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures for assessing cell metabolic activity as an indicator of viability.[14][15][16][17]

Objective: To quantify the effect of differential ceramide synthase expression on cell viability and proliferation.

Materials:

  • 96-well tissue culture plates

  • Transfected cells (as described in the workflow)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.

  • Solubilization solution: e.g., 10% SDS in 0.01 M HCl, or DMSO.

  • Microplate reader (absorbance at 570 nm, reference wavelength >650 nm).

Procedure:

  • Cell Seeding: Seed transfected cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Include wells with medium only for background control.

  • Incubation: Culture the cells for the desired period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the culture medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubation for Dissolution: Place the plate on an orbital shaker for 15 minutes or incubate overnight at 37°C to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Express cell viability as a percentage relative to the vector control-transfected cells.

Western Blot Analysis of Phosphorylated Kinases

This protocol outlines the detection of phosphorylated Akt (Ser473) and ERK1/2 (Thr202/Tyr204) to assess the activation status of these key survival pathways.[18][19][20]

Objective: To determine the effect of C22 and C16 ceramide on the phosphorylation state of Akt and ERK.

Materials:

  • Transfected cells

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes and transfer apparatus.

  • Blocking Buffer: 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, Rabbit anti-phospho-ERK1/2, Rabbit anti-total ERK, and an antibody for a loading control (e.g., GAPDH).

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced Chemiluminescence (ECL) detection reagents.

  • Imaging system.

Procedure:

  • Cell Lysis: Wash harvested cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (e.g., anti-phospho-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL reagents to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the kinases (total Akt, total ERK) and a loading control (GAPDH).

Autophagy Detection by LC3-II Turnover

This protocol describes the most common method for monitoring autophagy by detecting the conversion of LC3-I to its lipidated form, LC3-II, which is associated with autophagosome formation.[21][22][23]

Objective: To assess whether this compound induces autophagy.

Materials:

  • Same as for Western Blot analysis.

  • Primary antibody: Rabbit anti-LC3A/B.

Procedure:

  • Sample Preparation: Prepare cell lysates as described in the Western Blot protocol.

  • SDS-PAGE: Separate 20-40 µg of protein on a 12-15% SDS-PAGE gel to resolve LC3-I and LC3-II bands. LC3-II migrates faster than LC3-I despite its higher molecular weight due to its hydrophobicity.

  • Western Blotting: Perform protein transfer, blocking, and antibody incubations as described above, using the anti-LC3 antibody.

  • Data Analysis: Quantify the band intensities for both LC3-I and LC3-II. An increase in the amount of LC3-II or the ratio of LC3-II/LC3-I is indicative of increased autophagosome formation and thus, autophagy induction. To measure autophagic flux, experiments should also be conducted in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to distinguish between increased autophagosome formation and decreased degradation.

References

A Head-to-Head Comparison of C22 Ceramide and Dihydro-C22 Ceramide in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related lipid molecules is paramount. This guide provides an objective, data-driven comparison of C22 Ceramide and its immediate precursor, dihydro-C22 Ceramide, focusing on their distinct roles in critical cellular pathways such as apoptosis and autophagy.

Ceramides are a class of bioactive sphingolipids that play crucial roles in cell signaling, acting as key regulators of cellular processes including programmed cell death (apoptosis), cell cycle arrest, and cellular senescence. Dihydroceramides, the direct precursors to ceramides, were once considered biologically inert intermediates. However, emerging evidence reveals their own distinct and potent biological activities. This comparison focuses on the very-long-chain C22 species of both molecules, which are primarily synthesized by Ceramide Synthase 2 (CerS2). The key structural difference between them is the absence of a 4,5-trans double bond in the sphingoid backbone of dihydro-C22 Ceramide. This subtle variation leads to significant differences in their downstream signaling and cellular impact.

Biochemical and Functional Overview

FeatureThis compoundDihydro-C22 Ceramide
Structure Contains a 4,5-trans double bond in the sphingoid backbone.Lacks the 4,5-trans double bond; it has a saturated sphingoid backbone.
Primary Synthesizing Enzyme Ceramide Synthase 2 (CerS2) synthesizes the dihydro-C22 precursor, which is then desaturated by Dihydroceramide Desaturase 1 (DES1).Ceramide Synthase 2 (CerS2) synthesizes dihydro-C22 Ceramide from sphinganine and a C22-CoA.
Primary Cellular Role Generally considered a pro-apoptotic lipid second messenger.Implicated in inducing autophagy and can lead to a caspase-independent form of cell death.

Comparative Analysis of Cellular Effects

The differential effects of this compound and dihydro-C22 Ceramide are most pronounced in the context of cell fate decisions—specifically, the induction of either apoptosis or autophagy.

Table 1: Cytotoxicity in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines

This table summarizes the cytotoxic effects observed upon the specific elevation of C22:0-dihydroceramide in T-ALL cell lines. The experimental strategy involved supplementing cells with sphinganine (a precursor) and GT-11 (a DES1 inhibitor) to promote the accumulation of dihydroceramides.

Cell LineTreatmentOutcomeSupporting Data
CCRF-CEMSphinganine + GT-11 + C22:0-fatty acidIncreased CytotoxicityStrong positive correlation between cytotoxicity and C22:0-dihydroceramide levels (ρ = 0.74–0.81, P ≤ 0.04)[1]
MOLT-4Sphinganine + GT-11 + C22:0-fatty acidIncreased CytotoxicityStrong positive correlation between cytotoxicity and C22:0-dihydroceramide levels (ρ = 0.74–0.81, P ≤ 0.04)[1]

Note: Direct comparative data for exogenously added this compound under the same conditions is not available in the cited literature. However, very-long-chain ceramides like C22 are generally known to induce apoptosis.

Table 2: Induction of Apoptosis vs. Autophagy

This table contrasts the primary cell death/survival pathways modulated by this compound and dihydro-C22 Ceramide.

ParameterThis compound (Inferred)Dihydro-C22 Ceramide
Primary Pathway ApoptosisAutophagy, leading to caspase-independent cell death[2][3]
Caspase Activation Generally caspase-dependent.Pan-caspase inhibition did not block cell death[1]
DNA Fragmentation (TUNEL Assay) Expected to be positive.Positive, but pan-caspase inhibition blocked DNA fragmentation, suggesting a downstream, caspase-independent mechanism of cell death still proceeds[1]
Autophagy Marker (LC3B-II) Not the primary induced pathway.Increased levels and flux of LC3B-II, indicating an increase in autophagy[1]
Reactive Oxygen Species (ROS) Can be induced by ceramides.No significant increase in ROS was observed with C22:0-dihydroceramide accumulation[1]

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms of this compound and dihydro-C22 Ceramide, the following diagrams illustrate their signaling pathways and a typical experimental workflow for their study.

C22_Ceramide_Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade C22_Ceramide This compound Mitochondria Mitochondria C22_Ceramide->Mitochondria Induces MOMP Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Inferred signaling pathway for this compound-induced apoptosis.

Dihydro_C22_Ceramide_Autophagy_Pathway cluster_stimulus Stimulus cluster_autophagy_machinery Autophagy Machinery cluster_cell_death Cell Fate Dihydro_C22_Ceramide Dihydro-C22 Ceramide LC3_I LC3-I Dihydro_C22_Ceramide->LC3_I Induces LC3_II LC3-II LC3_I->LC3_II Lipidation Autophagosome Autophagosome Formation LC3_II->Autophagosome Cell_Death Caspase-Independent Cell Death Autophagosome->Cell_Death

Caption: Signaling pathway for dihydro-C22 Ceramide-induced autophagy.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays Cell_Culture T-ALL Cell Lines Treatment Treatment: - Sphinganine - DES1 Inhibitor (GT-11) - C22:0-fatty acid Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assay (DIMSCAN) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (TUNEL) Treatment->Apoptosis Autophagy Autophagy Assay (LC3B-II Western Blot) Treatment->Autophagy

Caption: Experimental workflow for studying dihydro-C22 Ceramide effects.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Induction of Endogenous Dihydro-C22 Ceramide Accumulation
  • Objective: To increase the intracellular levels of specific dihydroceramides for functional studies.

  • Cell Lines: T-cell acute lymphoblastic leukemia (T-ALL) cell lines (e.g., CCRF-CEM, MOLT-4).

  • Reagents:

    • Sphinganine (precursor)

    • GT-11 (DES1 inhibitor)

    • C22:0-fatty acid (to specifically increase C22:0-dihydroceramide)

  • Protocol:

    • Culture T-ALL cells to the desired density in appropriate media.

    • Prepare stock solutions of sphinganine, GT-11, and C22:0-fatty acid in a suitable solvent (e.g., DMSO).

    • Treat cells with a combination of sphinganine (e.g., 1-4 µM), GT-11 (e.g., 0.5 µM), and C22:0-fatty acid (e.g., 5 µM).

    • Include appropriate controls, such as vehicle-only, sphinganine + GT-11 without fatty acid, and individual fatty acids.

    • Incubate cells for the desired time period (e.g., 6, 12, 24, or 48 hours) before proceeding with downstream assays.

Cytotoxicity Assessment (DIMSCAN Assay)
  • Objective: To quantify the viable cell number after treatment.

  • Principle: The DIMSCAN (Digital Image Microscopy-based Cytotoxicity Assay) system uses digital image fluorescence microscopy to quantify live cells, which selectively accumulate fluorescein diacetate (FDA). Eosin-Y is used to quench the background fluorescence of non-viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density.

    • After cell treatment as described above for the desired duration (e.g., 48 hours), add a solution of eosin-Y and FDA to each well.

    • Incubate in the dark for approximately 20 minutes.

    • Measure the fluorescence of viable cells in each well using the DIMSCAN system.

    • Express the results as the survival fraction of treated cells relative to control cells.

Apoptosis Detection (TUNEL Assay)
  • Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay enzymatically labels the free 3'-OH ends of fragmented DNA with labeled dUTPs.

  • Protocol (Flow Cytometry):

    • Harvest cells after treatment (e.g., 24 hours).

    • Fix the cells with a suitable fixative (e.g., 1% paraformaldehyde).

    • Permeabilize the cells with an appropriate reagent (e.g., ice-cold 70% ethanol).

    • Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP (e.g., Br-dUTP followed by an FITC-conjugated anti-BrdU antibody).

    • Analyze the fluorescence of the cells using a flow cytometer. Apoptotic cells will exhibit a higher fluorescence intensity.

    • A pan-caspase inhibitor (e.g., Boc-D-FMK) can be used as a pre-treatment to investigate the caspase-dependency of DNA fragmentation.

Autophagy Assessment (LC3B-II Western Blot)
  • Objective: To measure the conversion of LC3B-I to LC3B-II, an indicator of autophagosome formation.

  • Protocol:

    • After cell treatment (e.g., 12 hours), harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors.

    • To assess autophagic flux, a set of cells can be co-treated with lysosomal inhibitors (e.g., Pepstatin-A and E64d) for the final hours of the experiment to prevent the degradation of LC3B-II.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) to resolve LC3B-I and LC3B-II.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against LC3B, followed by an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate. An increase in the LC3B-II/LC3B-I ratio or the accumulation of LC3B-II in the presence of lysosomal inhibitors indicates an induction of autophagy.

Conclusion

The comparison between this compound and dihydro-C22 Ceramide highlights the critical role of the 4,5-trans double bond in determining the specific signaling pathways these lipids activate. While this compound is generally associated with classical, caspase-dependent apoptosis, dihydro-C22 Ceramide emerges as a potent inducer of autophagy that can lead to a caspase-independent form of cell death. This distinction is crucial for researchers in oncology and drug development, as targeting the enzymes that regulate the balance between these two molecules, such as Dihydroceramide Desaturase 1 (DES1), presents a promising therapeutic strategy. The experimental protocols provided herein offer a robust framework for further investigating the unique biological functions of these very-long-chain sphingolipids.

References

The Contrasting Roles of C22 Ceramide in Insulin Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides, a class of sphingolipids, have emerged as critical mediators in the pathogenesis of insulin resistance. An accumulation of these bioactive lipids in metabolic tissues such as skeletal muscle, liver, and adipose tissue is strongly associated with the disruption of insulin signaling pathways. However, the diverse family of ceramides, characterized by varying fatty acid chain lengths, do not exert uniform effects. This guide provides a comparative analysis of the role of C22 ceramide in insulin signaling relative to other prominent ceramide species, supported by experimental data and detailed methodologies.

General Role of Ceramides in Insulin Signaling

Ceramides are known to antagonize insulin signaling primarily by inhibiting the serine/threonine kinase Akt (also known as Protein Kinase B or PKB), a central node in the insulin signaling cascade.[1] This inhibition disrupts downstream metabolic processes, including glucose uptake and glycogen synthesis. The primary mechanisms of ceramide-induced Akt inhibition involve:

  • Activation of Protein Phosphatase 2A (PP2A): PP2A can dephosphorylate and inactivate Akt.[1]

  • Activation of atypical Protein Kinase C (aPKC) isoforms (PKCζ/λ): aPKC can interfere with the activation of Akt in response to insulin.[1]

The following diagram illustrates the general inhibitory effect of ceramides on the insulin signaling pathway.

Ceramide_Insulin_Signaling cluster_0 Insulin Signaling Pathway cluster_1 Ceramide-mediated Inhibition Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins Insulin_Receptor->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt/PKB PIP3->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Ceramides Ceramides PP2A PP2A Ceramides->PP2A aPKC aPKCζ/λ Ceramides->aPKC PP2A->Akt aPKC->Akt

General mechanism of ceramide-induced insulin resistance.

Comparative Analysis of Ceramide Species

The biological impact of ceramides on insulin signaling is highly dependent on the length of their N-acyl chain. Long-chain ceramides, particularly C16:0 and C18:0, are widely implicated in promoting insulin resistance. In contrast, evidence suggests that very-long-chain ceramides (VLCFAs), including C22:0, may have a different, potentially even protective, role, especially in the liver.

C16:0 and C18:0 Ceramides: The Primary Antagonists of Insulin Signaling
  • C16:0 Ceramide: Synthesized predominantly by ceramide synthase 6 (CerS6), C16:0 ceramide is a key mediator of obesity-related insulin resistance. Elevated levels of C16:0 ceramide in adipose tissue and liver are strongly correlated with insulin resistance. Studies in obese and diabetic individuals have shown a significant increase in C16:0 ceramide levels.

  • C18:0 Ceramide: Often associated with insulin resistance in skeletal muscle, C18:0 ceramide accumulation is observed in this tissue in response to high-fat diets. CerS1 is the primary enzyme responsible for C18:0 ceramide synthesis in skeletal muscle.

C22:0 Ceramide: A Divergent Role

The function of C22:0 ceramide in insulin signaling appears to be tissue-specific and context-dependent, with evidence suggesting a role distinct from its long-chain counterparts.

  • Hepatic Insulin Signaling: Studies utilizing CerS2 knockout mice, which are deficient in the synthesis of C22-C24 ceramides, have provided crucial insights. These mice exhibit hepatic insulin resistance and glucose intolerance. This phenotype is not due to the absence of C22/C24 ceramides themselves, but rather a compensatory increase in the synthesis of C16:0 ceramide. This suggests that very-long-chain ceramides like C22:0 may be benign or even protective against the detrimental effects of C16:0 ceramide in the liver.

  • Systemic Insulin Resistance: While the evidence from CerS2 knockout mice points to a protective role in the liver, some studies have observed elevated levels of C22:0 ceramide in the liver and plasma of obese individuals with type 2 diabetes, correlating with parameters of insulin resistance.[2] This discrepancy highlights the complexity of ceramide metabolism and signaling and may reflect different stages of metabolic disease or varying dietary conditions.

The following diagram illustrates the workflow for investigating the differential roles of ceramides using knockout mouse models.

CerS_Knockout_Workflow Start Start: High-Fat Diet Challenge WT_Mouse Wild-Type Mouse Start->WT_Mouse CerS2_KO_Mouse CerS2 Knockout Mouse Start->CerS2_KO_Mouse Lipidomics Lipidomic Analysis (Liver, Muscle, Adipose) WT_Mouse->Lipidomics Insulin_Tolerance_Test Insulin Tolerance Test WT_Mouse->Insulin_Tolerance_Test Akt_Phosphorylation Akt Phosphorylation Assay WT_Mouse->Akt_Phosphorylation CerS2_KO_Mouse->Lipidomics CerS2_KO_Mouse->Insulin_Tolerance_Test CerS2_KO_Mouse->Akt_Phosphorylation WT_Results WT Phenotype: - Normal Ceramide Profile - Normal Insulin Sensitivity Lipidomics->WT_Results KO_Results CerS2 KO Phenotype: - Decreased C22/C24 Ceramide - Increased C16 Ceramide - Insulin Resistance Lipidomics->KO_Results Insulin_Tolerance_Test->WT_Results Insulin_Tolerance_Test->KO_Results Akt_Phosphorylation->WT_Results Akt_Phosphorylation->KO_Results Conclusion Conclusion: C22/C24 deficiency leads to C16 accumulation and insulin resistance WT_Results->Conclusion KO_Results->Conclusion

Experimental workflow for studying CerS2 knockout mice.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the relationship between different ceramide species and insulin resistance.

Table 1: Ceramide Levels in Liver of Obese Patients [2]

Ceramide SpeciesNormal Glucose Tolerance (NGT) (pmol/mg protein)Type 2 Diabetes (T2D) (pmol/mg protein)Fold Change (T2D vs. NGT)
C16:0~35~60~1.7
C18:0~20~35~1.75
C22:0~15~25~1.67
C24:0~25~40~1.6

Table 2: Ceramide Levels in Subcutaneous Adipose Tissue of Obese vs. Lean Individuals

Ceramide SpeciesLean (pg/mg tissue)Obese (pg/mg tissue)Fold Change (Obese vs. Lean)
C16:025.09 ± 9.6738.56 ± 25.58~1.54
C18:01.44 ± 0.451.63 ± 0.48~1.13
C22:09.15 ± 3.5012.62 ± 9.39~1.38
C24:13.92 ± 1.546.20 ± 4.81~1.58
Data adapted from Chathoth et al., Lipids in Health and Disease, 2022.

Experimental Protocols

Protocol 1: Analysis of Ceramide-Induced Inhibition of Akt Phosphorylation in Cultured Myotubes

Objective: To determine the effect of different ceramide species on insulin-stimulated Akt phosphorylation in a skeletal muscle cell line.

Cell Line: C2C12 myotubes.

Materials:

  • C2C12 myoblasts

  • DMEM with high glucose

  • Fetal bovine serum (FBS)

  • Horse serum

  • Penicillin-streptomycin

  • Cell-permeable ceramides (e.g., C2-ceramide as a general ceramide mimetic, or specific long-chain and very-long-chain ceramides complexed to BSA)

  • Bovine serum albumin (BSA)

  • Insulin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and appropriate secondary antibodies.

  • Western blotting reagents and equipment.

Methodology:

  • Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS and 1% penicillin-streptomycin. To induce differentiation into myotubes, switch to DMEM with 2% horse serum and 1% penicillin-streptomycin for 4-6 days.

  • Ceramide Treatment: Prepare stock solutions of ceramides in an appropriate solvent (e.g., ethanol). Dilute the ceramides in serum-free DMEM containing fatty-acid-free BSA to the desired final concentration (e.g., 50-100 µM for C2-ceramide). Incubate the differentiated myotubes with the ceramide-containing medium for a specified duration (e.g., 2-16 hours).

  • Insulin Stimulation: Following ceramide treatment, stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt. Subsequently, incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Quantification: Densitometrically quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Protocol 2: Assessment of Hepatic Insulin Resistance in CerS2 Knockout Mice

Objective: To evaluate the impact of C22/C24 ceramide deficiency on hepatic insulin signaling in vivo.

Animal Model: CerS2 knockout mice and wild-type littermate controls.

Materials:

  • High-fat diet (HFD)

  • Insulin

  • Anesthesia

  • Surgical tools

  • Liquid nitrogen

  • Reagents for protein extraction and Western blotting (as in Protocol 1).

Methodology:

  • Dietary Intervention: Place CerS2 knockout and wild-type mice on a high-fat diet for a specified period (e.g., 12-16 weeks) to induce insulin resistance.

  • In Vivo Insulin Stimulation: Fast the mice overnight. Anesthetize the mice and inject a bolus of insulin (e.g., 10 U/kg) via the portal vein.

  • Tissue Collection: After a short period (e.g., 2-5 minutes) post-insulin injection, clamp-freeze the liver in liquid nitrogen.

  • Protein Extraction and Western Blotting: Homogenize the frozen liver tissue and extract proteins. Perform Western blotting as described in Protocol 1 to assess the levels of phospho-Akt (Ser473) and total Akt.

Conclusion

The role of ceramides in insulin signaling is multifaceted and dependent on the specific ceramide species. While long-chain ceramides such as C16:0 and C18:0 are established mediators of insulin resistance, the function of very-long-chain ceramides like C22:0 is more nuanced. Evidence from CerS2 knockout mouse models suggests a potentially protective role for C22:0 ceramide in the liver, where its absence leads to a detrimental accumulation of C16:0 ceramide. However, correlational studies in humans have also linked elevated C22:0 levels with insulin resistance. This highlights the need for further research to fully elucidate the tissue-specific and context-dependent roles of this compound in insulin signaling. A deeper understanding of the differential effects of various ceramide species will be crucial for the development of targeted therapeutic strategies to combat insulin resistance and type 2 diabetes.

References

Cross-validation of C22 Ceramide Levels: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific lipid species is paramount. This guide provides a comprehensive cross-validation of analytical methods for measuring C22 (behenoyl) ceramide, a very long-chain ceramide implicated in various cellular processes and disease states. We offer an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), presenting supporting data and detailed experimental protocols to inform method selection.

Ceramides are a class of bioactive sphingolipids that play crucial roles in cell signaling pathways governing apoptosis, cell proliferation, and stress responses. The fatty acid chain length of ceramides dictates their distinct biological functions. Very long-chain ceramides, such as C22 ceramide, are integral components of cellular membranes and have been associated with the regulation of membrane fluidity and the formation of lipid rafts. Dysregulation of this compound levels has been linked to various pathological conditions, making its accurate measurement critical for biomarker discovery and therapeutic development.

This guide focuses on the two most prominent techniques for ceramide quantification: the highly specific and sensitive LC-MS/MS, widely considered the gold standard, and the high-throughput ELISA.

Quantitative Performance of Ceramide Measurement Platforms

The choice of analytical platform significantly impacts the precision, specificity, and reproducibility of this compound quantification. While direct cross-validation studies comparing multiple methods for this compound are limited, performance data from validated individual methods provide a basis for comparison.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterLC-MS/MSGeneral Ceramide ELISA
Analyte C22:0 Ceramide (N-docosanoyl-sphing-4-enine)Total Ceramides (potential for cross-reactivity)
Lower Limit of Quantification (LLOQ) 0.02 µg/mL[1]~1.0 ng/mL (for total ceramides)[2][3]
Linear Dynamic Range 0.02 - 4 µg/mL[1]Not specified for this compound
Recovery 109%[1]86% - 103% (for total ceramides in plasma)[4]
Specificity High (discriminates between different ceramide species)Moderate to Low (potential for cross-reactivity with other ceramide species)[5][6]
Throughput Moderate (~200 samples/day)[1]High
Cost per Sample HighLow
Instrumentation High (requires specialized mass spectrometer)Low (requires standard microplate reader)

Experimental Workflows

The analytical workflow for ceramide quantification involves several key steps from sample preparation to data analysis. While the initial extraction may be similar, the subsequent analytical and detection principles differ significantly between LC-MS/MS and ELISA.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_elisa ELISA Analysis Biological_Sample Biological Sample (Plasma, Tissue, Cells) Internal_Standard Addition of Internal Standard Biological_Sample->Internal_Standard Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) LC_Separation Chromatographic Separation (HPLC/UPLC) Lipid_Extraction->LC_Separation LC-MS/MS Pathway Plate_Coating Plate Coating with Anti-Ceramide Antibody Lipid_Extraction->Plate_Coating ELISA Pathway Internal_Standard->Lipid_Extraction ESI Electrospray Ionization (ESI) LC_Separation->ESI MS_Detection Tandem Mass Spectrometry (MS/MS Detection) ESI->MS_Detection Data_Analysis_LCMS Data Analysis (Peak Integration, Quantification) MS_Detection->Data_Analysis_LCMS Competitive_Binding Competitive Binding (Sample Ceramide vs. Labeled Ceramide) Plate_Coating->Competitive_Binding Enzymatic_Reaction Enzymatic Reaction & Color Development Competitive_Binding->Enzymatic_Reaction Data_Analysis_ELISA Data Analysis (Absorbance Reading, Quantification) Enzymatic_Reaction->Data_Analysis_ELISA

Fig. 1: Generalized experimental workflow for this compound analysis.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark method for the specific and sensitive quantification of individual ceramide species.[7]

1. Sample Preparation (from human plasma) [1]

  • To 50 µL of plasma, add a deuterated internal standard for this compound.

  • Perform protein precipitation by adding an organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Liquid Chromatography (LC) [1]

  • Column: A reverse-phase C18 or C8 column is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in isopropanol.

  • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the ceramides.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry (MS/MS) [1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the specific precursor-to-product ion transitions for this compound and its internal standard.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with certified reference materials.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA offers a high-throughput platform for ceramide detection, though commercial kits are often for general ceramide and may lack specificity for the C22 isoform. The following is a general protocol for a competitive ELISA.

1. Sample Preparation

  • Lipids are extracted from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).

  • The extracted lipids are dried and then reconstituted in the assay buffer provided with the kit.

2. Assay Procedure (Competitive ELISA) [2][3]

  • Add ceramide standards and prepared samples to the wells of a microplate pre-coated with a general anti-ceramide antibody.

  • Add a fixed amount of enzyme-conjugated ceramide (e.g., HRP-ceramide) to each well. This will compete with the ceramide in the sample for binding to the antibody.

  • Incubate the plate for a specified time (e.g., 1-2 hours) at a controlled temperature.

  • Wash the plate to remove unbound reagents.

  • Add a chromogenic substrate (e.g., TMB). The enzyme catalyzes a color change.

  • Stop the reaction with a stop solution.

  • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis [2][3]

  • The intensity of the color is inversely proportional to the concentration of ceramide in the sample.

  • A standard curve is generated by plotting the absorbance of the standards against their known concentrations.

  • The concentration of ceramide in the samples is determined by interpolating their absorbance values from the standard curve.

Ceramide Signaling Pathway

Ceramides are central to sphingolipid metabolism and are involved in numerous signaling pathways. Understanding these pathways provides context for the importance of accurately measuring specific ceramide species like this compound.

G Simplified Ceramide Metabolism and Signaling Pathway cluster_synthesis De Novo Synthesis cluster_breakdown Catabolism & Recycling cluster_effects Cellular Effects PalmitoylCoA Palmitoyl-CoA + Serine DHS Dihydrosphingosine (Sphinganine) PalmitoylCoA->DHS SPT DHC Dihydroceramides DHS->DHC CerS Ceramide Ceramides (including C22) DHC->Ceramide DEGS1 Sphingosine Sphingosine Ceramide->Sphingosine CDase Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Inflammation Inflammation Ceramide->Inflammation MembraneStructure Membrane Structure & Fluidity Ceramide->MembraneStructure Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate Sphingosine->S1P SphK

Fig. 2: Overview of ceramide metabolism and its cellular functions.

Conclusion

The cross-validation of analytical methods for this compound reveals a trade-off between specificity and throughput. LC-MS/MS stands out as the superior method for the accurate and specific quantification of this compound , providing reliable data essential for in-depth research and clinical studies.[1][7] While ELISA offers a high-throughput and cost-effective alternative, its utility for this compound is limited by the lack of commercially available specific antibodies and the potential for cross-reactivity with other ceramide species.[5][6] For researchers requiring precise measurement of this compound, the development and validation of a specific LC-MS/MS method is the recommended approach. When high-throughput screening is the priority, a general ceramide ELISA may be employed, but results should be interpreted with caution and ideally confirmed with a more specific method.

References

Safety Operating Guide

Proper Disposal Procedures for C22 Ceramide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of C22 Ceramide (N-docosanoyl-D-erythro-sphingosine), ensuring the safety of laboratory personnel and compliance with environmental regulations. While some safety data sheets (SDS) for specific this compound products may not classify the substance as hazardous under the Globally Harmonized System (GHS), it is best practice to handle all laboratory chemicals with a high degree of caution. Other ceramide compounds, such as C16 Ceramide, are classified as hazardous, causing skin and eye irritation.[1] Therefore, a conservative approach to disposal is recommended.

Hazard and Safety Summary

Different ceramide compounds carry varied hazard classifications. To ensure maximum safety, it is prudent to handle this compound with the precautions suited for a potentially hazardous substance.

Ceramide TypeCAS NumberHazard ClassificationSource
This compound 27888-44-4Not classified according to GHS
C16 Ceramide 24696-26-2Skin Irritation (Category 2), Eye Irritation (Category 2)[1]
C2 Ceramide 3102-57-6Not considered hazardous, but potential health effects exist[2]
Ceramide Complex MixtureToxic to aquatic life with long lasting effects[3]
Pre-Disposal and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of spill containment measures.

Personal Protective Equipment (PPE):

  • Gloves: Wear impermeable and resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: Not generally required when handling the solid in well-ventilated areas.[4] If creating dust or aerosols, a NIOSH-approved respirator may be necessary.[2]

Spill Management:

  • Minor Spills (Solid): For small spills of solid this compound, mechanically pick up the material (e.g., sweep or scoop).[2] Avoid generating dust.[2] Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[2]

  • Minor Spills (Liquid): If this compound is in a solvent, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Major Spills: In the event of a large spill, clear the area and alert emergency responders. Control personal contact and prevent the spillage from entering drains or waterways.[2]

Step-by-Step Disposal Plan

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[2] Do not dispose of this compound down the drain or in regular trash.[4]

Step 1: Waste Segregation

Proper segregation is the first critical step in the disposal process.

  • Unused/Expired Solid Product: Keep the original this compound in its container. This is considered chemical waste.

  • Contaminated Labware: All materials that have come into direct contact with this compound are considered contaminated. This includes:

    • Pipette tips

    • Gloves and other PPE

    • Bench paper

    • Empty vials or containers

    • Wipes used for cleaning

  • Liquid Waste: Solutions containing this compound (e.g., from cell culture media or experimental buffers) must be collected separately.[4]

Step 2: Waste Containment
  • Solid Waste: Collect all contaminated solid materials and unused product in a designated, leak-proof, and clearly labeled hazardous waste container. The label should read "Hazardous Waste" and include the chemical name ("this compound Waste").

  • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[5] Do not mix incompatible solvents.

Step 3: Storage Pending Disposal
  • Store sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

Step 4: Final Disposal
  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never attempt to incinerate chemical waste unless you are using a licensed facility equipped to handle such materials and their byproducts.[5]

Disposal Workflow Diagram

The following diagram outlines the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Generation cluster_1 Step 1 & 2: Segregation & Containment cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Unused/Expired Solid this compound D Collect in Labeled 'Solid Hazardous Waste' Container A->D B Contaminated Labware (Gloves, Tips, Vials) B->D C Liquid Solutions (in Solvents/Buffers) E Collect in Labeled 'Liquid Hazardous Waste' Container C->E F Store Sealed Containers in Designated Secure Area D->F E->F G Arrange Pickup via Institutional EHS or Licensed Contractor F->G

Caption: Operational workflow for the disposal of this compound waste.

References

Navigating the Safe Handling of C22 Ceramide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with C22 Ceramide, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. The following procedural, step-by-step guidance is designed to directly answer specific operational questions, building trust by providing value beyond the product itself.

Personal Protective Equipment (PPE) for this compound

While the Safety Data Sheet (SDS) for this compound (d18:1/22:0) indicates that the substance is not classified as hazardous, a conservative approach to personal protection is recommended, drawing upon best practices for handling similar chemical compounds. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendationRationale
Eye/Face Protection Safety glasses with side shields or goggles. Use equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).Although not always required, it is prudent to protect eyes from potential splashes or airborne particles.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Nitrile or latex gloves are generally suitable.While this compound is not generally found to be a skin irritant, direct contact with chemical reagents should always be minimized. Gloves must be inspected before use and removed appropriately.[1]
Respiratory Protection Not required under normal use conditions with adequate ventilation.[2] A dust mask or respirator may be necessary if generating dusts.This compound is typically a solid, and inhalation of dust should be avoided.[3] Ensure work is conducted in a well-ventilated area.[3]

Experimental Protocols: Safe Handling and Disposal

Adherence to standardized operational procedures is critical for minimizing risk and ensuring experimental reproducibility.

Engineering Controls and Hygiene
  • Ventilation: Always handle this compound in a well-ventilated area.[3] Local exhaust ventilation may be necessary if there is a risk of generating dust.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are accessible in the immediate vicinity of the handling area.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[3] Work clothes should be laundered separately.[3]

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered.

  • Weighing and Aliquoting: If working with a powdered form, conduct these operations in a chemical fume hood or on a benchtop with local exhaust ventilation to minimize dust generation.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After use, securely seal all containers of this compound.[3] Clean the work area thoroughly.

Spill Response
  • Minor Spills: For small spills of solid material, carefully sweep or shovel up the material, avoiding dust generation, and place it in a clean, dry, labeled container for disposal.[3]

  • Major Spills: In the event of a large spill, clear the area of all personnel and move upwind.[3] Alert emergency responders and inform them of the location and nature of the hazard.[3] Control personal contact by using appropriate protective equipment, including a dust respirator.[3] Prevent the spillage from entering drains, sewers, or water courses.[3]

Disposal Plan

All waste containing this compound must be handled in accordance with local, state, and federal regulations.[3] Dispose of the contents and container to an approved waste disposal plant.[2] Do not dispose of with regular trash or down the drain.

Visualization of Ceramide's Role in Signaling

Ceramides are central bioactive lipids involved in a variety of cellular processes, including insulin resistance and apoptosis. The diagram below illustrates the de novo synthesis pathway of ceramide, a key process in cellular metabolism.

G cluster_0 De Novo Ceramide Synthesis cluster_1 Key Enzymes serine Serine + Palmitoyl-CoA kds 3-ketodihydrosphingosine serine->kds SPT dhs Dihydrosphingosine (Sphinganine) kds->dhs KSR dhc Dihydroceramide dhs->dhc CerS cer Ceramide dhc->cer DEGS spt_node SPT: Serine Palmitoyltransferase ksr_node KSR: 3-ketodihydrosphingosine reductase cers_node CerS: Ceramide Synthase degs_node DEGS: Dihydroceramide Desaturase

De Novo Ceramide Synthesis Pathway

References

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